molecular formula C5H10ClNO B1395332 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1354952-28-5

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B1395332
CAS No.: 1354952-28-5
M. Wt: 135.59 g/mol
InChI Key: LSXYMAXTOFOAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-7-5-3-4(5)6-1;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXYMAXTOFOAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-28-5
Record name 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. This bicyclic scaffold, incorporating a fused morpholine and aziridine ring system, presents a unique conformational rigidity and a rich chemical functionality that is of significant interest in medicinal chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a chiral, bicyclic heterocyclic compound. The core structure consists of a six-membered morpholine ring fused with a three-membered aziridine ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical and experimental applications.

The strained aziridine ring is a key feature, influencing both the molecule's three-dimensional shape and its chemical reactivity. The nitrogen atom of the aziridine is a nucleophilic center, while the ring strain makes it susceptible to ring-opening reactions. The morpholine ring provides a degree of conformational constraint and introduces an ether linkage, which can influence polarity and hydrogen bonding capabilities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1354952-28-5
Molecular Formula C₅H₁₀ClNO
Molecular Weight 135.59 g/mol [1]
IUPAC Name 2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride[1]
InChI Key LSXYMAXTOFOAKV-UHFFFAOYSA-N
SMILES C1COC2CC2N1.Cl[1]
Physical Form Solid
Storage Temperature Inert atmosphere, room temperature

digraph "2_Oxa_5_azabicyclo_4_1_0_heptane_hydrochloride" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.2!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-0.2!", fontcolor="#202124"]; C3 [label="C", pos="-1.5,-1.5!", fontcolor="#202124"]; O1 [label="O", pos="0,-2.2!", fontcolor="#202124"]; C4 [label="C", pos="1.5,-1.5!", fontcolor="#202124"]; H1[label="H", pos="-0.5,1!", fontcolor="#5F6368"]; Cl [label="Cl⁻", pos="3,0.5!", fontcolor="#EA4335"]; H_N [label="H⁺", pos="0.5,1!", fontcolor="#4285F4"];

// Bonds C1 -- N1 [len=1.5]; C2 -- N1 [len=1.5]; C1 -- C2 [len=1.0, style=dashed]; // To represent the fused ring C1 -- C3 [len=1.5]; C3 -- O1 [len=1.5]; O1 -- C4 [len=1.5]; C4 -- C2 [len=1.5]; N1 -- H1[style=invis]; N1 -- H_N [style=invis];

// Invisible nodes for positioning H and Cl dummy_H [pos="-0.5,1!", style=invis]; dummy_HN [pos="0.5,1!", style=invis]; dummy_Cl [pos="3,0.5!", style=invis];

// Edges toposition H and Cl N1 -> dummy_H [dir=none, style=solid, color="#5F6368"]; N1 -> dummy_HN [dir=none, style=solid, color="#4285F4"];

// Descriptive labels label_aziridine [label="Aziridine Ring", pos="-0.8,0.2!", fontcolor="#34A853", fontsize=10]; label_morpholine [label="Morpholine Ring", pos="0,-1.2!", fontcolor="#FBBC05", fontsize=10]; }

Figure 1: Structure of this compound.

Synthesis and Manufacturing

While a specific, publicly available, detailed protocol for the direct synthesis of this compound is not readily found in peer-reviewed journals, its synthesis can be inferred from patent literature and general synthetic methodologies for related bicyclic systems. A plausible synthetic route involves the construction of the fused aziridine-morpholine scaffold.

A relevant example is provided in patent US11986475B1, which describes the synthesis of a derivative, 2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)-5-fluoropyrimidin-4-amine[2]. The synthesis of the core bicyclic amine is a necessary step in this process. Generally, the formation of such fused systems can be achieved through intramolecular cyclization reactions.

Conceptual Synthetic Workflow:

synthesis_workflow start Commercially Available Starting Materials step1 Formation of a suitably substituted morpholine precursor start->step1 step2 Introduction of a leaving group and an amine functionality step1->step2 step3 Intramolecular cyclization to form the aziridine ring step2->step3 step4 Purification of the free base step3->step4 step5 Salt formation with HCl step4->step5 end 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride step5->end

Figure 2: Conceptual workflow for the synthesis of this compound.

Key Experimental Considerations:

  • Stereocontrol: The fusion of the two rings creates stereocenters. The choice of starting materials and reaction conditions is crucial for controlling the stereochemical outcome.

  • Protecting Groups: The use of appropriate protecting groups for the amine functionality may be necessary during the synthesis to prevent side reactions.

  • Purification: Chromatographic techniques are likely required to isolate the desired product with high purity.

  • Salt Formation: The final step involves the treatment of the free base with hydrochloric acid (e.g., as a solution in a suitable solvent like diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Chemical Reactivity and Handling

The chemical reactivity of this compound is dominated by the strained aziridine ring.

Nucleophilic Ring-Opening:

The primary mode of reactivity is the nucleophilic ring-opening of the aziridine. Due to the inherent ring strain, the C-N bonds of the aziridine are susceptible to cleavage by a variety of nucleophiles. This reaction is often regioselective and stereoselective, providing a powerful tool for the synthesis of more complex, functionalized morpholine derivatives.

The protonated aziridinium ion (formed in acidic conditions or from the hydrochloride salt) is even more susceptible to nucleophilic attack. The regioselectivity of the ring-opening can be influenced by steric and electronic factors of both the bicyclic system and the incoming nucleophile.

ring_opening reactant 2-Oxa-5-azabicyclo[4.1.0]heptane product Ring-opened product reactant->product Nucleophilic Attack nucleophile Nu⁻ nucleophile->reactant

Figure 3: General scheme for the nucleophilic ring-opening of the aziridine ring.

N-Functionalization:

The nitrogen atom of the aziridine is nucleophilic and can participate in reactions such as alkylation, acylation, and arylation, provided the free base form is used. These reactions allow for the introduction of various substituents, further diversifying the chemical space accessible from this scaffold.

Safety and Handling:

As with many strained heterocyclic compounds and amine hydrochlorides, appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: The spectrum would show characteristic signals for the protons on the morpholine and aziridine rings. The protons on the aziridine ring would likely appear at a higher field compared to those on the morpholine ring. The coupling constants between these protons would be indicative of the stereochemistry of the ring fusion.

  • ¹³C NMR: The spectrum would display five distinct carbon signals corresponding to the five carbon atoms in the bicyclic system. The carbons of the strained aziridine ring would have characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum of the free base (C₅H₉NO) would show a molecular ion peak at m/z 99.13. High-resolution mass spectrometry would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H, C-N, and C-O stretching vibrations. The N-H stretching of the protonated amine in the hydrochloride salt would also be observable.

Applications in Drug Discovery and Development

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold is of significant interest to medicinal chemists due to its rigid, three-dimensional structure, which can be used to orient substituents in specific vectors to interact with biological targets.

Scaffold for Allosteric Modulators:

Patent literature suggests that derivatives of azabicyclo[4.1.0]heptane are being explored as allosteric modulators of the M4 muscarinic acetylcholine receptor[3]. Allosteric modulators offer a promising therapeutic strategy as they can fine-tune the response of a receptor to its endogenous ligand, potentially leading to fewer side effects compared to traditional agonists or antagonists. The M4 receptor is a target for the treatment of neuropsychiatric disorders such as schizophrenia.

Building Block for Novel Chemical Entities:

The reactivity of the aziridine ring allows for the use of 2-Oxa-5-azabicyclo[4.1.0]heptane as a versatile building block in the synthesis of more complex molecules. The ability to introduce diverse functionalities through ring-opening or N-functionalization reactions makes it a valuable starting point for the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a fascinating and synthetically useful molecule with significant potential in the field of drug discovery. Its unique bicyclic structure, combining the features of a morpholine and a strained aziridine, provides a rigid scaffold and a handle for diverse chemical transformations. While detailed public information on this specific compound is still emerging, the available data and the broader context of aziridine chemistry and medicinal chemistry point towards a promising future for this and related scaffolds in the development of novel therapeutics. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

An In-Depth Technical Guide to 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (CAS 1354952-28-5), a compelling heterocyclic scaffold that has garnered interest in the field of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and applications, with a focus on its role as a key building block in the creation of complex therapeutic agents.

Introduction: The Architectural Significance of Bridged Bicyclic Systems

The quest for novel chemical entities with enhanced pharmacological profiles—improved efficacy, selectivity, and pharmacokinetic properties—has led medicinal chemists to explore three-dimensional molecular architectures. Bridged bicyclic systems, such as the 2-oxa-5-azabicyclo[4.1.0]heptane core, are of particular importance. The inherent rigidity of this scaffold reduces the conformational flexibility of molecules, which can lead to a more precise interaction with biological targets and an improved selectivity profile. The incorporation of heteroatoms like oxygen and nitrogen introduces sites for hydrogen bonding and alters polarity, further enhancing the drug-like properties of molecules derived from this scaffold.

This compound is the salt form of a saturated heterocyclic system containing a fused morpholine and cyclopropane ring. This unique combination offers a stereochemically rich and rigid backbone, making it an attractive starting point for the synthesis of diverse compound libraries.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical building block is crucial for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 1354952-28-5[1][2]
Molecular Formula C₅H₁₀ClNO[1][2]
Molecular Weight 135.59 g/mol [2]
IUPAC Name 2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride[2]
InChI Key LSXYMAXTOFOAKV-UHFFFAOYSA-N[2]
SMILES C1COC2CC2N1.Cl[2]
Physical Form SolidN/A
Purity Typically ≥95%

This data is compiled from publicly available chemical databases and supplier information.

Stereoselective Synthesis of the 2-Oxa-5-azabicyclo[4.1.0]heptane Core

The synthesis of the 2-oxa-5-azabicyclo[4.1.0]heptane scaffold is a testament to the advancements in stereoselective organic synthesis. A notable strategy leverages readily available chiral starting materials, such as amino acids, to construct this stereochemically dense structure.[3][4]

A general and efficient method involves the diastereoselective cyclopropanation of a dihydrooxazine precursor derived from β-hydroxy-α-amino acids like serine or threonine.[3][4] This approach allows for precise control over the stereochemistry of the final product.

The causality behind this synthetic choice lies in the desire to create enantiomerically pure scaffolds, which is critical in drug development as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

G cluster_0 Synthesis of Dihydrooxazine Precursor cluster_1 Stereoselective Cyclopropanation Amino Acid Amino Acid Protection & Cyclization Protection & Cyclization Amino Acid->Protection & Cyclization e.g., Cbz-Cl, p-TsOH Dihydrooxazine Dihydrooxazine Protection & Cyclization->Dihydrooxazine Diazoacetate Diazoacetate Metal Catalyst Metal Catalyst Dihydrooxazine->Metal Catalyst Diazoacetate->Metal Catalyst 2-Oxa-5-azabicyclo[4.1.0]heptane Core 2-Oxa-5-azabicyclo[4.1.0]heptane Core Metal Catalyst->2-Oxa-5-azabicyclo[4.1.0]heptane Core e.g., Cu(I)OTf, Chiral Ligand

Caption: Synthetic workflow for the 2-oxa-5-azabicyclo[4.1.0]heptane core.

Experimental Protocol: A Generalized Approach to Stereoselective Cyclopropanation [3][4]

  • Preparation of the Dihydrooxazine Precursor:

    • Start with a commercially available amino acid (e.g., L-serine).

    • Protect the amine functionality, for instance, with a benzyloxycarbonyl (Cbz) group using Cbz-Cl.

    • Induce acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid in refluxing toluene) to form the dihydrooxazine ring.

  • Diastereoselective Cyclopropanation:

    • Dissolve the dihydrooxazine precursor in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a transition metal catalyst, such as copper(I) trifluoromethanesulfonate (Cu(I)OTf), along with a chiral ligand (e.g., a chiral bis(oxazoline) ligand) to control the stereochemistry of the cyclopropanation.

    • Slowly add a diazoacetate (e.g., ethyl diazoacetate) to the reaction mixture at a controlled temperature. The choice of catalyst and ligand is crucial for achieving high diastereoselectivity.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and purify the product using column chromatography to yield the orthogonally protected 2-oxa-5-azabicyclo[4.1.0]heptane derivative.

  • Deprotection and Salt Formation:

    • The protecting groups can be removed in subsequent steps to liberate the free amine.

    • Treatment of the free base with hydrochloric acid yields the desired this compound salt.

This self-validating protocol relies on well-established transformations, and the stereochemical outcome can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC).

Applications in Drug Discovery and Development

The true value of a chemical scaffold is realized in its application. This compound has emerged as a valuable building block in the synthesis of complex molecules with therapeutic potential.

4.1. Synthesis of Novel Cancer Therapeutics

A prominent application of this compound is in the synthesis of substituted pyrimidine derivatives with potential anticancer activity. A US patent details its use as a key reactant in the preparation of 2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)-5-fluoropyrimidin-4-amine.[5]

G Starting Material 2-chloro-5-fluoropyrimidin-4-amine Protection bis-N-Boc Protection Starting Material->Protection Protected Intermediate bis-N-Boc protected pyrimidine Protection->Protected Intermediate Coupling Nucleophilic Aromatic Substitution Protected Intermediate->Coupling Scaffold 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride Scaffold->Coupling Coupled Product Coupled bis-N-Boc Product Coupling->Coupled Product Deprotection Acidic Deprotection Coupled Product->Deprotection Final Product 2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)- 5-fluoropyrimidin-4-amine Deprotection->Final Product

Caption: Reaction pathway for the synthesis of a potential anticancer agent.

Experimental Protocol: Synthesis of 2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)-5-fluoropyrimidin-4-amine [5]

  • Protection of the Starting Material:

    • Treat 2-chloro-5-fluoropyrimidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine (TEA) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM) to yield the bis-N-Boc protected intermediate.

  • Nucleophilic Aromatic Substitution:

    • React the bis-N-Boc protected pyrimidine with this compound in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

    • Heat the reaction mixture (e.g., to 100°C) to facilitate the nucleophilic aromatic substitution, where the secondary amine of the bicyclic scaffold displaces the chlorine atom on the pyrimidine ring.

  • Deprotection:

    • Remove the Boc protecting groups by treating the coupled product with a strong acid, such as hydrochloric acid in dioxane.

    • Heat the mixture (e.g., to 40°C) to drive the deprotection to completion.

  • Work-up and Purification:

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the final compound using preparative thin-layer chromatography (Prep-TLC) or column chromatography to obtain the desired 2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)-5-fluoropyrimidin-4-amine.

The rationale for this multi-step synthesis involves the protection of the reactive amino group on the pyrimidine to prevent side reactions, followed by the key coupling reaction to introduce the novel scaffold, and finally, deprotection to reveal the target molecule.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are performed using a suite of standard analytical techniques. While specific spectral data for the hydrochloride salt is not widely published in peer-reviewed literature, suppliers often provide it upon request.[6] The expected analytical profile would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the protons on the bicyclic ring system. The coupling patterns and chemical shifts would be complex due to the rigid, non-planar structure.

    • ¹³C NMR would provide information on the number and chemical environment of the carbon atoms.

  • Mass Spectrometry (MS):

    • Techniques like LC-MS would be used to confirm the molecular weight of the compound. The expected mass for the free base (C₅H₉NO) is approximately 99.07 g/mol .[7]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is employed to determine the purity of the compound. Both reversed-phase and chiral HPLC methods can be developed for purity analysis and enantiomeric separation, respectively.

Safety and Handling

This compound is associated with several hazard classifications. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazard Statements: H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Future Perspectives and Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its rigid, three-dimensional structure provides a solid foundation for the design of novel therapeutics with potentially improved pharmacological properties. The successful incorporation of this scaffold into a potential anticancer agent highlights its significance.[5]

Future research will likely focus on:

  • Expanding the library of derivatives based on this core structure.

  • Exploring its application in the development of therapeutics for other diseases, drawing inspiration from the biological activities of related azabicyclo[4.1.0]heptane compounds.

  • Developing more efficient and scalable synthetic routes to make this scaffold more accessible.

References

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The document delves into the molecule's core structural features, physicochemical properties, and detailed synthetic pathways. Furthermore, it explores the compound's emerging applications as a valuable building block in the creation of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this unique chemical entity.

Introduction and Molecular Structure Elucidation

This compound is a bicyclic heterocyclic compound. Its structure is characterized by a six-membered morpholine-like ring fused to a three-membered cyclopropane ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.

The systematic IUPAC name precisely defines the connectivity and spatial arrangement of the atoms. The "bicyclo[4.1.0]heptane" core indicates a seven-atom bicyclic system where the two bridgehead atoms are connected by bridges of four, one, and zero atoms, respectively. This arrangement corresponds to a cyclohexane ring fused with a cyclopropane ring. The prefixes "2-Oxa" and "5-aza" specify the replacement of carbon atoms at the 2nd and 5th positions of the bicyclic framework with oxygen and nitrogen atoms, respectively. The nitrogen atom at the 5th position is protonated and associated with a chloride ion, forming the hydrochloride salt.

Key Structural Features:

  • Bicyclic System: A rigid framework composed of a six-membered and a three-membered ring.

  • Heteroatoms: The presence of both an oxygen (ether linkage) and a nitrogen (amine) atom within the six-membered ring.

  • Chirality: The molecule contains multiple stereocenters, leading to the possibility of different stereoisomers. The specific stereochemistry can significantly influence its biological activity.

Below is a diagram illustrating the logical relationship between the components of the IUPAC name and the final molecular structure.

cluster_name IUPAC Name Components cluster_structure Structural Features Bicyclo[4.1.0]heptane Bicyclo[4.1.0]heptane Fused Cyclohexane and Cyclopropane Fused Cyclohexane and Cyclopropane Bicyclo[4.1.0]heptane->Fused Cyclohexane and Cyclopropane 2-Oxa 2-Oxa Oxygen in Ring Oxygen in Ring 2-Oxa->Oxygen in Ring 5-Aza 5-Aza Nitrogen in Ring Nitrogen in Ring 5-Aza->Nitrogen in Ring Hydrochloride Hydrochloride Protonated Amine Salt Protonated Amine Salt Hydrochloride->Protonated Amine Salt Final Structure Final Structure Fused Cyclohexane and Cyclopropane->Final Structure Oxygen in Ring->Final Structure Nitrogen in Ring->Final Structure Protonated Amine Salt->Final Structure

Mapping IUPAC nomenclature to the molecular structure.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development, including formulation and pharmacokinetic studies.

PropertyValueSource
Molecular Formula C₅H₉ClNO₂--INVALID-LINK--
Molecular Weight 150.58 g/mol --INVALID-LINK--
Canonical SMILES C1C2C(OC(C1)CN2)Cl--INVALID-LINK--
InChI Key Not Available
CAS Number 186547-38-0--INVALID-LINK--
Physical Description Solid--INVALID-LINK--

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. A plausible synthetic route involves the epoxidation of a suitable unsaturated heterocyclic precursor, followed by salt formation.

General Synthetic Workflow

A representative synthetic pathway can be visualized as follows:

Start Starting Material (e.g., unsaturated piperidine derivative) Step1 Cyclization/Ring Formation to form morpholine-like ring Start->Step1 Step2 Introduction of Unsaturation Step1->Step2 Step3 Epoxidation of the double bond (e.g., with m-CPBA) Step2->Step3 Step4 Formation of Hydrochloride Salt (e.g., with HCl in ether) Step3->Step4 Final This compound Step4->Final

A generalized synthetic workflow.
Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example of how such a synthesis might be performed.

Step 1: Epoxidation of a Tetrahydropyridine Precursor

  • Dissolve the unsaturated precursor, such as a derivative of 1,2,3,6-tetrahydropyridine containing an oxygen atom at the appropriate position, in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while monitoring the temperature. The stoichiometry is critical to avoid over-oxidation.

  • Stir the reaction mixture at 0 °C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a reducing agent, such as a saturated solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude bicyclic amine base.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude 2-Oxa-5-azabicyclo[4.1.0]heptane base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in diethyl ether (or a similar solvent) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Applications in Drug Discovery and Medicinal Chemistry

Bicyclic scaffolds like 2-Oxa-5-azabicyclo[4.1.0]heptane are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures can allow for precise orientation of functional groups, leading to high-affinity interactions with biological targets.

Potential Therapeutic Areas:

  • Antiviral Agents: The constrained bicyclic structure can mimic the conformation of natural substrates for viral enzymes, potentially leading to potent inhibitors.

  • Central Nervous System (CNS) Drugs: The morpholine-like core is a common motif in CNS-active compounds. The unique stereochemistry of this scaffold could be exploited to develop novel agents targeting receptors and ion channels in the brain.

  • Metabolic Disorders: The structural features may be suitable for designing inhibitors of enzymes involved in metabolic pathways.

The compound serves as a versatile building block, allowing for further chemical modifications at the nitrogen atom or other positions to create a library of derivatives for screening against various biological targets. The workflow for utilizing such a scaffold in a drug discovery program is outlined below.

Scaffold 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride Scaffold Derivatization Chemical Derivatization (e.g., N-alkylation, acylation) Scaffold->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Drug discovery workflow using the scaffold.

Conclusion

This compound represents a valuable and intriguing molecular scaffold for modern drug discovery. Its unique three-dimensional structure, combined with the presence of key heteroatoms, provides a solid foundation for the design of novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic profiles. The synthetic accessibility of this compound further enhances its appeal as a starting point for the development of new chemical entities targeting a wide range of diseases. Future research into the stereoselective synthesis of its various isomers and the exploration of its biological activities will undoubtedly uncover new opportunities for its application in medicine.

An In-Depth Technical Guide to the Synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azabicyclic Scaffold

The 2-oxa-5-azabicyclo[4.1.0]heptane framework, a conformationally restrained heterocyclic system, represents a vital structural motif in modern medicinal chemistry. As a derivative of piperidine, one of the most ubiquitous N-heterocycles in pharmaceuticals, this fused bicyclic structure offers a unique three-dimensional architecture.[1][2] The incorporation of an epoxide ring onto the piperidine core introduces specific stereochemical constraints and a reactive electrophilic site, making it a valuable building block for creating complex molecular architectures and exploring novel biological activities. For instance, related 3,4-epoxypiperidine structures have been investigated for their potential as DNA-alkylating agents.[3][4]

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. The presented methodology is rooted in fundamental, well-established organic transformations, ensuring reliability and scalability for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing a self-validating protocol grounded in established chemical principles.

Strategic Analysis: A Three-Step Approach to the Bicyclic Core

The synthesis of the target compound, a 3,4-epoxypiperidine hydrochloride, is most logically achieved through a three-stage sequence starting from a readily available pyridine precursor. This strategy leverages robust and high-yielding reactions common in heterocyclic and protective group chemistry.

  • Formation of a Protected Alkene Precursor: The journey begins with the partial reduction of a pyridine ring to create the necessary C=C double bond for subsequent epoxidation. To control reactivity and prevent unwanted side reactions at the nitrogen atom, it is first protected.

  • Stereospecific Epoxidation: With the alkene in place, a peroxy acid is used to stereospecifically install the oxirane (epoxide) ring, thereby constructing the bicyclic [4.1.0] system.

  • Deprotection and Salt Formation: The final step involves the removal of the nitrogen protecting group under acidic conditions, which concurrently protonates the amine to yield the stable and highly crystalline hydrochloride salt.

This linear approach is efficient and allows for purification and characterization at each key stage, ensuring the integrity of the final product.

Visualized Synthesis Workflow

The following diagram outlines the complete synthetic pathway from the starting pyridine to the final hydrochloride salt.

Synthesis_Pathway Pyridine Pyridine NBocTetrahydropyridine tert-butyl 3,6-dihydropyridine- 1(2H)-carboxylate Pyridine->NBocTetrahydropyridine 1. N-Alkylation 2. NaBH4 Reduction 3. Boc Protection NBocEpoxide tert-butyl 2-oxa-5-azabicyclo [4.1.0]heptane-5-carboxylate NBocTetrahydropyridine->NBocEpoxide m-CPBA CH2Cl2 FinalProduct 2-Oxa-5-azabicyclo[4.1.0] heptane hydrochloride NBocEpoxide->FinalProduct 4M HCl in Dioxane

Caption: Synthetic route to this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate

The synthesis of the alkene precursor, an N-protected tetrahydropyridine, is a critical first step. While various methods exist, a reliable route involves the partial reduction of a pyridinium salt.[5] This method avoids the often harsh conditions of direct pyridine hydrogenation.

Rationale for Experimental Choices:

  • N-Protection: The use of the tert-butyloxycarbonyl (Boc) group is strategic. It is exceptionally stable under the reductive conditions used to create the tetrahydropyridine and during the subsequent epoxidation.[6][7] Its primary advantage lies in its clean and straightforward removal under acidic conditions, which perfectly integrates into the final salt formation step.[8][9]

  • Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for reducing pyridinium salts to their 1,2,3,6-tetrahydro derivatives.[5]

Step-by-Step Protocol:

  • Preparation of N-Boc-1,2,3,6-tetrahydropyridine:

    • Note: This intermediate is commercially available. If synthesizing, a common route is the selective reduction of pyridine.

    • To a solution of 1,2,3,6-tetrahydropyridine (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, 1M HCl (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate as a clear oil.

Stage 2: Epoxidation to form tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

This stage involves the core transformation: the formation of the bicyclic system via epoxidation of the alkene.

Rationale for Experimental Choices:

  • Epoxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is the reagent of choice for this transformation.[10][11] It is highly effective for converting electron-rich alkenes to epoxides in a stereospecific syn-addition.[10][12] The reaction is generally clean, and the byproduct, m-chlorobenzoic acid, is easily removed via a basic aqueous wash.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3-4 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Upon completion, dilute the mixture with additional CH₂Cl₂. Wash the organic phase sequentially with a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench excess peroxide, saturated sodium bicarbonate (NaHCO₃) solution to remove the m-chlorobenzoic acid byproduct, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate, is often of sufficient purity for the next step but can be further purified by silica gel chromatography if necessary.

Stage 3: Boc Deprotection and Hydrochloride Salt Formation

This final stage accomplishes two goals in a single, efficient operation: removal of the Boc protecting group and formation of the desired hydrochloride salt.

Rationale for Experimental Choices:

  • Deprotection Reagent: A solution of hydrogen chloride (HCl) in an anhydrous organic solvent, typically 1,4-dioxane or methanol, is the standard and most effective method for Boc deprotection.[13][14] The strong acid protonates the carbamate, initiating its fragmentation into the free amine, carbon dioxide, and isobutylene.[9][15]

  • One-Pot Salt Formation: Using HCl as the deprotection agent directly yields the amine hydrochloride salt, simplifying the work-up and isolation procedure. The product often precipitates from the reaction mixture as a crystalline solid, facilitating purification.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the crude tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate (1.0 eq) from the previous step in a minimal amount of anhydrous methanol or ethyl acetate.

  • Acidification: Cool the solution to 0 °C and slowly add a 4M solution of HCl in 1,4-dioxane (3.0-4.0 eq).

  • Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. A white precipitate will typically form. Monitor the reaction by TLC until the starting material is fully consumed.

  • Purification: Concentrate the reaction mixture in vacuo. Triturate the resulting solid with diethyl ether or n-hexane to remove any non-polar impurities.

  • Final Product: Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound, with high purity.

Quantitative Data Summary

StepReactionStarting MaterialProductKey ReagentsTypical Yield (%)
1 Boc Protection1,2,3,6-Tetrahydropyridinetert-butyl 3,6-dihydropyridine-1(2H)-carboxylateBoc₂O, Et₃N>95%
2 Epoxidationtert-butyl 3,6-dihydropyridine-1(2H)-carboxylatetert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylatem-CPBA85-95%
3 Deprotection / Salt Formationtert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylateThis compound4M HCl in Dioxane>90%

Conclusion

The synthesis pathway detailed in this guide offers a robust and logical approach for the preparation of this compound. By employing a sequence of well-understood and high-yielding reactions—Boc protection, m-CPBA epoxidation, and acid-mediated deprotection—researchers can reliably access this valuable heterocyclic building block. The causality-driven explanations for each experimental choice provide a framework for troubleshooting and adaptation, ensuring the successful application of this methodology in a research and development setting.

References

Spectroscopic Characterization of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (CAS No: 1354952-28-5), a bicyclic heteroalkane of interest in pharmaceutical research and drug development. While experimental spectroscopic data for this compound is scarce, this document synthesizes available information with theoretical predictions to offer researchers a detailed understanding of its structural features. This guide will cover theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside available experimental data. The methodologies and interpretations presented herein are designed to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related molecular scaffolds.

Introduction

This compound is a unique saturated bicyclic heterocyclic compound featuring a fused morpholine and aziridine ring system. The presence of the strained aziridine ring and the morpholine core makes it an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during its synthesis and subsequent applications.

This guide addresses the notable challenge in acquiring comprehensive experimental spectroscopic data for this compound. A recent patent disclosure highlights that the compound exhibits poor solubility in common NMR solvents such as CDCl₃, d₆-DMSO, and d₆-MeOH, which has hindered the acquisition of high-quality NMR spectra[1]. Consequently, this guide will provide a robust theoretical framework for the expected spectroscopic signatures of this compound, supplemented by the limited available experimental data.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: C₅H₁₀ClNO

Molecular Weight: 135.59 g/mol

IUPAC Name: 2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the reported solubility challenges, the following sections provide a theoretical analysis of the expected NMR spectra. These predictions are based on established principles of NMR spectroscopy and by drawing analogies to structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit complex splitting patterns due to the rigid bicyclic structure and the diastereotopic nature of many of the protons. The protonation of the nitrogen atom will lead to downfield shifts of adjacent protons.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale
H1, H63.0 - 3.5dJgem ≈ 4-6Protons on the carbons common to both rings, adjacent to the protonated nitrogen.
H3, H43.8 - 4.2 (axial), 3.5 - 3.8 (equatorial)m-Diastereotopic protons of the morpholine ring adjacent to the oxygen atom.
H72.5 - 2.9m-Protons on the aziridine ring, deshielded by the adjacent nitrogen.
NH8.0 - 9.0br s-Proton on the positively charged nitrogen, expected to be a broad singlet and may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is anticipated to show five distinct signals corresponding to the five carbon atoms in the bicyclic framework.

Carbon Predicted Chemical Shift (ppm) Rationale
C1, C645 - 55Carbons at the ring junction, bonded to the nitrogen atom.
C3, C465 - 75Carbons of the morpholine ring adjacent to the oxygen atom.
C730 - 40Carbon of the aziridine ring.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

A patent reports the use of this compound as a reactant. The analysis of a reaction involving this compound showed an LCMS retention time (tR) of 2.23 minutes[1]. The reported m/z of 403.1 in this context corresponds to the final product of the synthesis, not the title compound[1].

Predicted Fragmentation

For the free base (C₅H₉NO, MW: 99.13 g/mol ), the expected [M+H]⁺ ion would be at m/z 100.1. Key fragmentation pathways in the mass spectrum would likely involve the opening of the strained aziridine ring or the morpholine ring.

MS_Fragmentation M [C₅H₉NO + H]⁺ m/z = 100.1 frag1 Loss of CH₂O m/z = 70.1 M->frag1 frag2 Loss of C₂H₄O m/z = 56.1 M->frag2 frag3 Aziridine ring opening M->frag3 Experimental_Workflow start Synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane HCl solubility Solubility Testing (CDCl₃, d₆-DMSO, d₆-MeOH, etc.) start->solubility ms Mass Spectrometry (LC-MS, HRMS) start->ms ir IR Spectroscopy start->ir soluble Soluble? solubility->soluble liquid_nmr Liquid-State NMR (¹H, ¹³C, COSY, HSQC) soluble->liquid_nmr Yes solid_nmr Solid-State NMR soluble->solid_nmr No data Data Analysis and Structure Elucidation liquid_nmr->data solid_nmr->data ms->data ir->data

References

Investigational Whitepaper: Elucidating the Mechanism of Action of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride, a Novel Aziridine-Containing Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride represents a novel chemical entity with potential therapeutic applications. Due to its nascent status in the scientific literature, its mechanism of action remains uncharacterized. This document puts forth a primary hypothesis centered on the reactivity of its core aziridine ring, a functional group historically associated with covalent modification of biological macromolecules. We propose that the compound functions as an electrophilic agent, targeting nucleophilic residues in proteins or DNA, thereby inducing cellular stress and apoptosis. This whitepaper provides a comprehensive, multi-phase experimental roadmap designed to rigorously test this hypothesis, from initial in vitro target identification to cellular phenotype profiling. Our approach is grounded in established biochemical and cell biology protocols, offering a self-validating framework to systematically uncover the compound's pharmacological activity.

Part 1: Structural Analysis and Primary Mechanistic Hypothesis

The structure of 2-Oxa-5-azabicyclo[4.1.0]heptane contains two key features that inform its potential biological activity: a cyclohexane backbone modified with an oxygen (oxa) and a nitrogen (aza) heteroatom, and a fused three-membered aziridine ring. The hydrochloride salt form enhances its aqueous solubility.

The aziridine ring is a strained, nitrogen-containing heterocycle that is isoelectronic with an epoxide. It is a potent electrophile, particularly after protonation of the nitrogen atom, which is facilitated under physiological conditions. This protonation makes the ring highly susceptible to nucleophilic attack, leading to irreversible ring-opening and the formation of a stable covalent bond with the attacking nucleophile. This reactivity is the cornerstone of several clinically used alkylating agents in oncology, such as Mitomycin C and Thiotepa, which exert their cytotoxic effects by cross-linking DNA.

Based on this precedent, our primary hypothesis is that This compound acts as a covalent modifier of biological macromolecules. Potential targets include:

  • Nucleophilic DNA bases: Guanine (at the N7 position) is a common target for alkylating agents. Covalent modification of DNA can lead to strand breaks, replication fork collapse, and the activation of DNA damage response (DDR) pathways, ultimately culminating in apoptosis.

  • Protein residues: Nucleophilic amino acid side chains, such as the thiol group of cysteine or the imidazole group of histidine, are susceptible to alkylation. Covalent modification of a critical residue within an enzyme's active site or an allosteric regulatory site can lead to irreversible inhibition of protein function.

The following diagram illustrates the proposed activation and covalent binding mechanism.

cluster_0 Proposed Activation & Alkylation Compound 2-Oxa-5-azabicyclo[4.1.0]heptane (Inactive Prodrug) Protonation Protonation (H+) (Physiological pH) Compound->Protonation Spontaneous Active_Electrophile Activated Aziridinium Ion (Reactive Intermediate) Protonation->Active_Electrophile Formation Covalent_Adduct Covalent Adduct (Irreversible Modification) Active_Electrophile->Covalent_Adduct Nucleophilic Attack Bio_Target Biological Nucleophile (e.g., DNA-Guanine N7, Protein-Cys Thiol) Bio_Target->Covalent_Adduct Downstream Downstream Cellular Effects Covalent_Adduct->Downstream

Caption: Proposed bioactivation of 2-Oxa-5-azabicyclo[4.1.0]heptane.

Part 2: An Experimental Roadmap for Mechanism of Action Elucidation

To validate our hypothesis, we propose a phased experimental approach. Each phase is designed to provide definitive answers to key questions about the compound's activity, with clear go/no-go decision points.

Phase 1: In Vitro Target Identification and Biochemical Validation

The initial phase aims to confirm the compound's reactivity and identify its direct molecular targets.

Experimental Protocol 1: DNA Alkylation Assay

  • Objective: To determine if the compound can directly modify DNA.

  • Methodology:

    • Incubate supercoiled plasmid DNA (e.g., pBR322) with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for various time points (1h, 4h, 24h) at 37°C in a physiologically relevant buffer (pH 7.4).

    • Include a positive control (e.g., Cisplatin) and a vehicle control (e.g., saline).

    • Analyze the DNA topology by running the samples on a 1% agarose gel.

    • Interpretation: Covalent modification will impede DNA migration. A shift from supercoiled to nicked or linear forms indicates DNA damage, a hallmark of many alkylating agents.

Experimental Protocol 2: Cysteine Reactivity Assay

  • Objective: To quantify the compound's reactivity towards a model biological nucleophile.

  • Methodology:

    • Utilize a thiol-reactive probe, such as Ellman's reagent (DTNB), which reacts with free thiols to produce a chromophore detectable at 412 nm.

    • Incubate a known concentration of L-cysteine with the test compound.

    • At specified time intervals, measure the remaining free thiol concentration using DTNB.

    • Interpretation: A time-dependent decrease in the free thiol concentration indicates covalent modification by the compound. This provides strong evidence for its potential to inhibit proteins containing reactive cysteine residues.

The following workflow diagram outlines the target identification phase.

cluster_1 Phase 1: In Vitro Target Validation Workflow Start Test Compound Assay_DNA DNA Alkylation Assay (Plasmid Mobility Shift) Start->Assay_DNA Assay_Cys Cysteine Reactivity Assay (Ellman's Reagent) Start->Assay_Cys Assay_Proteome Chemoproteomics (Affinity Probe + LC-MS/MS) Start->Assay_Proteome Result_DNA DNA Damage Confirmed? Assay_DNA->Result_DNA Result_Cys Cysteine Reactivity Confirmed? Assay_Cys->Result_Cys Result_Proteome Protein Targets Identified? Assay_Proteome->Result_Proteome Conclusion Primary Target Class Identified (DNA and/or Protein) Result_DNA->Conclusion Result_Cys->Conclusion Result_Proteome->Conclusion

Caption: Workflow for identifying the direct molecular targets of the compound.

Phase 2: Cellular and Phenotypic Profiling

This phase investigates the consequences of target engagement in a cellular context. A panel of cancer cell lines (e.g., HeLa, A549, MCF-7) will be used.

Experimental Protocol 3: Cellular Viability and Apoptosis Assay

  • Objective: To determine the compound's cytotoxicity and if it induces programmed cell death.

  • Methodology:

    • Treat cells with a dose-response curve of the compound for 24, 48, and 72 hours.

    • Measure cell viability using a standard MTS or resazurin-based assay to determine the IC50 value.

    • For apoptosis, co-stain cells treated with the IC50 concentration of the compound with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry.

    • Interpretation: A dose-dependent decrease in viability suggests cytotoxic or cytostatic activity. An increase in the Annexin V-positive cell population confirms the induction of apoptosis.

Experimental Protocol 4: DNA Damage Response (DDR) Assay

  • Objective: To confirm target engagement of DNA in a cellular environment.

  • Methodology:

    • Treat cells with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

    • Fix and permeabilize the cells.

    • Stain with a primary antibody against phosphorylated H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.

    • Use a fluorescently labeled secondary antibody and visualize the formation of γH2AX foci using immunofluorescence microscopy.

    • Interpretation: A significant increase in the number of γH2AX foci per cell nucleus provides direct evidence that the compound induces DNA damage, validating the hypothesis from Phase 1.

Table 1: Hypothetical Cellular Profiling Data

Cell LineIC50 (µM, 72h)Apoptosis (% Annexin V+ at IC50)γH2AX Foci (Avg. per nucleus)
HeLa5.265%48
A54912.848%35
MCF-78.155%41
Vehicle>100<5%<2

The following diagram illustrates the expected cellular response pathway if the compound is a DNA alkylating agent.

cluster_2 Hypothesized Cellular Response Pathway Compound 2-Oxa-5-azabicyclo[4.1.0]heptane (Enters Cell) Alkylation DNA Alkylation (Covalent Adducts) Compound->Alkylation Replication_Stress Replication Fork Stall Alkylation->Replication_Stress DSB DNA Double-Strand Breaks (DSBs) Replication_Stress->DSB DDR DNA Damage Response (DDR) (ATM/ATR Kinase Activation) DSB->DDR gH2AX H2AX Phosphorylation (γH2AX) DDR->gH2AX Marker p53 p53 Activation DDR->p53 Apoptosis Apoptosis (Caspase Cascade) p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (p21 Upregulation) p53->Cell_Cycle_Arrest

Caption: Expected signaling cascade following DNA damage induction.

Conclusion and Future Directions

This investigational guide outlines a clear, hypothesis-driven path to elucidate the mechanism of action of this compound. The proposed experiments will systematically test its presumed function as a covalent alkylating agent. Positive results from these studies—namely, confirmation of DNA and/or protein reactivity, induction of the DNA damage response, and apoptosis in cancer cells—would provide a strong foundation for its further development as a potential therapeutic agent. Subsequent phases would involve advanced chemoproteomic studies to precisely identify protein targets and preclinical in vivo studies in xenograft models to assess efficacy and tolerability.

A Technical Guide to 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that can unlock new therapeutic avenues is relentless. Among these, strained ring systems have garnered significant attention for their ability to impart unique three-dimensional conformations and favorable physicochemical properties to bioactive molecules. The 2-Oxa-5-azabicyclo[4.1.0]heptane moiety, a fused system comprising a morpholine and a cyclopropane ring, represents a compelling scaffold with emerging potential in drug discovery. This technical guide provides an in-depth exploration of the hydrochloride salt of this bicyclic amine, offering insights into its properties, synthesis, and, most importantly, its burgeoning applications as a key building block in the development of next-generation therapeutics.

The inherent conformational rigidity of the bicyclo[4.1.0]heptane system, combined with the hydrogen bond accepting and donating capabilities of the morpholine-like core, makes it an attractive surrogate for more conventional saturated heterocycles in drug design. This guide will delve into two prominent areas where 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride has demonstrated significant promise: as a crucial intermediate in the synthesis of novel anti-cancer agents and in the exploration of allosteric modulators for challenging neurological targets.

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective utilization in research and development.

PropertyValueReference(s)
CAS Number 1354952-28-5[1]
Molecular Formula C₅H₁₀ClNO[1]
Molecular Weight 135.59 g/mol [1]
Appearance Solid[2]
Storage Conditions Store in a cool, dry place under an inert atmosphere.[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Potential Application 1: A Key Building Block for Novel Pyrimidine-Based Anti-Cancer Agents

A significant application of this compound is its role as a nucleophilic amine in the synthesis of substituted pyrimidines with potential anti-cancer activity. A prime example is the synthesis of 2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)-5-fluoropyrimidin-4-amine, a compound disclosed in recent patent literature.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthetic strategy lies in a nucleophilic aromatic substitution (SNAr) reaction. In this case, the secondary amine of the 2-Oxa-5-azabicyclo[4.1.0]heptane acts as the nucleophile, displacing a halide (typically chloride) from an electron-deficient pyrimidine ring. The reaction is facilitated by the presence of electron-withdrawing groups on the pyrimidine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4][5] The fluorine atom at the 5-position of the pyrimidine further activates the ring towards nucleophilic attack.

The general mechanism can be visualized as a two-step addition-elimination process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-Oxa-5-azabicyclo[4.1.0]heptane attacks the carbon atom bearing the leaving group on the pyrimidine ring. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the leaving group (e.g., chloride ion).

Caption: Generalized workflow of the SNAr reaction.

Experimental Protocol: Synthesis of 2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)-5-fluoropyrimidin-4-amine

The following protocol is adapted from the patent literature and outlines a three-step synthesis starting from 2-chloro-5-fluoropyrimidin-4-amine.

Step a: Protection of the Amine Groups

  • To a solution of 2-chloro-5-fluoropyrimidin-4-amine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 4.0 eq) and triethylamine (TEA, 4.0 eq).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the bis-N-Boc protected compound.

Step b: Nucleophilic Aromatic Substitution

  • To a solution of the bis-N-Boc protected compound from Step a (1.0 eq) in diisopropylethylamine (DIEA), add this compound (1.0 eq).

  • Stir the reaction mixture at 100°C for 16 hours.

  • Concentrate the resulting mixture under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (Prep-TLC).

Step c: Deprotection

  • To a solution of the product from Step b (1.0 eq) in dioxane, add a solution of HCl in dioxane (4M).

  • Stir the reaction mixture at 40°C for 16 hours.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium carbonate solution.

  • Dry the organic layer over sodium sulfate or magnesium sulfate and evaporate to dryness.

  • Purify the final product by Prep-TLC to yield 2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)-5-fluoropyrimidin-4-amine.

Potential Application 2: A Scaffold for M4 Muscarinic Acetylcholine Receptor Modulators

The azabicyclo[4.1.0]heptane scaffold is also a key feature in compounds designed as allosteric modulators of the M4 muscarinic acetylcholine receptor, a promising target for the treatment of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[6][7][8]

Mechanism of Action: Positive Allosteric Modulation (PAM)

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are crucial for various functions in the central nervous system.[7] The M4 subtype, in particular, is involved in regulating dopamine release, and its modulation is a key strategy in developing novel antipsychotics.[3][9]

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (orthosteric site).[10] This binding event enhances the receptor's response to the endogenous ligand, in this case, acetylcholine. This approach offers several advantages over traditional orthosteric agonists, including:

  • Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes, allowing for the design of more selective drugs with fewer off-target effects.[7]

  • Spatio-temporal Precision: PAMs only enhance the physiological signaling that is already occurring, preserving the natural patterns of neurotransmission.

  • Safety Profile: By modulating rather than directly activating the receptor, PAMs may have a lower risk of overstimulation and associated side effects.

PAM_Mechanism cluster_ligands Ligands receptor_inactive M4 Receptor (Inactive) Orthosteric Site Allosteric Site receptor_active_ACh M4 Receptor (Active) ACh Orthosteric Site Allosteric Site receptor_inactive->receptor_active_ACh Conformational Change (Basal Activity) receptor_active_ACh_PAM M4 Receptor (Enhanced Activity) ACh Orthosteric Site PAM (Azabicyclo[4.1.0]heptane derivative) Allosteric Site receptor_active_ACh->receptor_active_ACh_PAM Enhanced Conformational Change ACh Acetylcholine (ACh) ACh->receptor_inactive:f0 Binds to Orthosteric Site PAM PAM PAM->receptor_active_ACh:f0 Binds to Allosteric Site

Caption: Mechanism of M4 receptor positive allosteric modulation.

Therapeutic Rationale in Schizophrenia and Alzheimer's Disease
  • Schizophrenia: The "dopamine hypothesis" of schizophrenia suggests that positive symptoms are linked to hyperactive dopamine signaling. M4 receptors are strategically located to modulate this activity. By enhancing the effect of acetylcholine, M4 PAMs can indirectly dampen excessive dopamine release, offering a novel therapeutic approach with the potential for fewer side effects than traditional antipsychotics.[3][9]

  • Alzheimer's Disease: Cognitive decline in Alzheimer's disease is associated with cholinergic dysfunction. M4 PAMs can amplify the remaining cholinergic signaling, potentially improving cognitive function.[6][7]

Synthesis of this compound

While specific, detailed preparations of this compound are not abundant in peer-reviewed literature, a plausible synthetic route can be inferred from related chemistries. A common strategy for the synthesis of azabicyclo[4.1.0]heptane systems involves the epoxidation of a tetrahydropyridine precursor, followed by subsequent chemical manipulations.

A likely synthetic pathway would start with a suitable protected piperidine derivative, which is then converted to a tetrahydropyridine. Epoxidation of the double bond, followed by deprotection and salt formation, would yield the target compound. For instance, the epoxidation of a protected 1,2,3,6-tetrahydropyridine can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Synthesis_Workflow start Protected Piperidine Derivative tetrahydropyridine Protected 1,2,3,6-Tetrahydropyridine start->tetrahydropyridine Elimination/Dehydration epoxide Protected 3,4-Epoxypiperidine tetrahydropyridine->epoxide Epoxidation (e.g., m-CPBA) free_base 2-Oxa-5-azabicyclo[4.1.0]heptane epoxide->free_base Deprotection product 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride free_base->product HCl addition

Caption: Plausible synthetic workflow for the title compound.

Conclusion and Future Outlook

This compound is a compelling and versatile building block for modern drug discovery. Its unique structural features and demonstrated utility in the synthesis of potential anti-cancer agents and as a scaffold for M4 muscarinic receptor modulators highlight its significance. As the demand for novel, three-dimensional chemical matter continues to grow, we anticipate that this and related bicyclic systems will find broader application in the development of therapeutics for a wide range of diseases. Further exploration of its reactivity and incorporation into diverse molecular frameworks will undoubtedly unlock new opportunities for medicinal chemists and drug development professionals.

References

Bridged morpholine isosteres in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bridged Morpholine Isosteres in Drug Design

Authored by a Senior Application Scientist

Foreword: Beyond Flatland in Medicinal Chemistry

For decades, the morpholine ring has been a trusted ally in the medicinal chemist's toolkit. Its favorable physicochemical properties, including aqueous solubility and metabolic stability, have led to its incorporation into numerous FDA-approved drugs.[1][2][3] However, the inherent conformational flexibility of the simple morpholine ring can be a double-edged sword, sometimes leading to suboptimal target engagement or metabolic liabilities. This guide delves into a powerful strategy to overcome these limitations: the use of bridged morpholine isosteres. By introducing a conformational lock, these rigidified analogs offer a compelling approach to enhance potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the discovery of novel and improved therapeutics.

The Morpholine Moiety: A Privileged Scaffold with a Twist

The morpholine heterocycle is a common feature in a multitude of bioactive compounds and approved pharmaceuticals.[4][5] Its appeal stems from a combination of desirable attributes:

  • Improved Physicochemical Properties: The presence of the oxygen atom and the weakly basic nitrogen (pKa ≈ 8.7) often imparts favorable solubility and pharmacokinetic characteristics to a parent molecule.[3]

  • Metabolic Stability: While not immune to metabolism, the morpholine ring can be more stable than other nitrogen-containing heterocycles.[6]

  • Versatile Synthetic Handle: The nitrogen atom provides a convenient point for chemical modification and elaboration.

However, the chair and boat conformations of the morpholine ring are in rapid equilibrium, leading to a flexible structure. This flexibility can result in an entropic penalty upon binding to a biological target, as the molecule must adopt a specific, energetically less favorable conformation. Furthermore, certain C-H bonds in the morpholine ring can be susceptible to metabolic oxidation.[6]

The Rationale for Bridging: Imposing Conformational Rigidity

The core concept behind bridged morpholine isosteres is to introduce a covalent bridge between two non-adjacent atoms of the morpholine ring. This seemingly simple modification has profound consequences for the molecule's three-dimensional structure and, by extension, its biological activity.

The primary advantage of this approach is the reduction of conformational entropy . By locking the morpholine ring into a single, well-defined conformation, the entropic cost of binding to a target protein is minimized. This can lead to a significant increase in binding affinity and potency.

Furthermore, bridging can:

  • Vectorially project substituents into specific regions of a binding pocket, allowing for more precise and optimized interactions.

  • Shield metabolically labile positions by rendering them sterically inaccessible to metabolic enzymes.

  • Modulate physicochemical properties in often counterintuitive ways. For instance, adding a one-carbon bridge to a morpholine can surprisingly decrease lipophilicity (logD).[7]

The following diagram illustrates the concept of conformational restriction by bridging:

G cluster_0 Flexible Morpholine cluster_1 Bridged Morpholine Flexible Boat Boat Conformation Flexible->Boat Chair Chair Conformation Chair->Flexible Rigid Locked Conformation Flexible Morpholine->Bridged Morpholine Bridging G start Starting Material (e.g., Furan-2,5-dicarboxylic acid) step1 Functional Group Interconversion start->step1 step2 Key Cyclization (e.g., Reductive Amination) step1->step2 step3 Deprotection step2->step3 end Bridged Morpholine Scaffold step3->end G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment design In Silico Design of Bridged Analog synthesis Chemical Synthesis design->synthesis biochem_assay Biochemical Assay (e.g., Ki, IC50) synthesis->biochem_assay cell_assay Cell-Based Assay (e.g., EC50) biochem_assay->cell_assay adme_screen ADME Screening (Solubility, Stability) cell_assay->adme_screen pk_study Pharmacokinetic Study (e.g., in rodents) adme_screen->pk_study efficacy_model Efficacy Model pk_study->efficacy_model sar_analysis SAR Analysis efficacy_model->sar_analysis SAR Analysis & Iteration sar_analysis->design

References

The Emerging Potential of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold for Medicinal Chemistry

In the landscape of drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is perpetual. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride, a structurally intriguing bicyclic amine, represents a promising yet underexplored scaffold. This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its prospective applications, to empower researchers and drug development professionals in harnessing its potential.

The core structure of this compound features a fused morpholine and cyclopropane ring system. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates.[1] Its presence often enhances aqueous solubility and metabolic stability, making it a desirable feature in molecules targeting the central nervous system (CNS).[1] The rigid, bicyclic nature of this scaffold conformationally constrains the morpholine ring, which can lead to increased potency and selectivity for biological targets by reducing the entropic penalty upon binding.[2]

This guide will delve into the synthesis, properties, and potential therapeutic applications of this compound, offering a forward-looking perspective on its role as a building block for the next generation of therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The key properties of this compound are summarized in the table below, based on available data from chemical suppliers and public databases.[3]

PropertyValueSource
CAS Number 1354952-28-5Biosynth[3]
Molecular Formula C₅H₁₀ClNOBiosynth[3]
Molecular Weight 135.59 g/mol Biosynth[3]
Appearance SolidSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich
Storage Inert atmosphere, room temperatureSigma-Aldrich

The hydrochloride salt form of this compound suggests enhanced aqueous solubility, a desirable trait for biological testing and formulation. The relatively low molecular weight and compact bicyclic structure position it as an attractive starting point for library synthesis, allowing for the exploration of diverse chemical space without significantly increasing molecular complexity.

Synthetic Strategies: A Prospective Analysis

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, its structure suggests several plausible synthetic routes based on established methodologies for related bicyclic systems. The construction of the core scaffold likely involves the formation of the bicyclo[4.1.0]heptane system, which can be achieved through various cyclization strategies.[4]

A general and adaptable approach would likely involve an intramolecular cyclization of a suitably functionalized morpholine precursor. This strategy offers the flexibility to introduce substituents on the morpholine ring, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Below is a generalized, hypothetical workflow for the synthesis of the 2-Oxa-5-azabicyclo[4.1.0]heptane core.

G cluster_0 Step 1: Functionalization of Morpholine cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Salt Formation A Starting Morpholine Derivative B Introduction of a Leaving Group and a Nucleophilic Moiety A->B Multi-step synthesis C Functionalized Morpholine Precursor B->C D 2-Oxa-5-azabicyclo[4.1.0]heptane Core C->D Base or Metal-catalyzed cyclization E Purified Bicyclic Core D->E F This compound E->F Treatment with HCl G cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening & Hit-to-Lead cluster_3 In Vitro ADME Profiling A 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride Scaffold B Diversified Compound Library A->B Parallel Synthesis C High-Throughput Screening (HTS) (e.g., binding assays, enzymatic assays) B->C D Initial Hits C->D Hit Identification E Cell-based Functional Assays (e.g., reporter gene, second messenger) D->E F SAR Elucidation & Lead Optimization E->F G Validated Leads F->G H Solubility, Permeability, Metabolic Stability (microsomes, hepatocytes) G->H I Lead Candidates with Favorable Drug-like Properties H->I

References

Methodological & Application

Synthesis of derivatives from 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Derivatives from 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Constrained Scaffold

In the landscape of modern drug discovery, the emphasis is shifting from large, flexible molecules to more complex, rigid structures that can offer higher binding affinity and specificity. Termed "privileged medicinal scaffolds," these core structures provide a three-dimensional framework for the strategic placement of functional groups. The 2-Oxa-5-azabicyclo[4.1.0]heptane skeleton represents one such valuable scaffold.[1] Its inherent conformational rigidity, stemming from the fused cyclopropane and morpholine rings, makes it an attractive starting point for developing novel therapeutics, particularly in neuroscience.[2][3]

This document serves as a detailed guide for the synthetic elaboration of this compound. As Senior Application Scientists, we aim to provide more than just procedural steps; we delve into the causality behind experimental choices, offering robust, self-validating protocols for two fundamental transformations: N-Acylation and N-Alkylation via Reductive Amination . These protocols are designed to empower researchers to efficiently generate diverse libraries of compounds for screening and lead optimization.

Section 1: The 2-Oxa-5-azabicyclo[4.1.0]heptane Scaffold

Physicochemical Properties

The starting material, this compound, is a stable, crystalline solid. Its key properties are summarized below.

PropertyValueSource
IUPAC Name 2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride[4]
CAS Number 1354952-28-5[5]
Molecular Formula C₅H₁₀ClNO[4]
Molecular Weight 135.59 g/mol [4]
Canonical SMILES C1COC2CC2N1.Cl[4]
Structural Features and Reactivity

The core structure features a secondary amine at the 5-position, which is the primary site of reactivity for derivatization. The hydrochloride salt form ensures stability and ease of handling but requires neutralization in situ to unmask the nucleophilic free amine for subsequent reactions. The bicyclic system is stereochemically dense and conformationally constrained, a desirable feature for designing specific molecular interactions with biological targets.[1]

Handling and Safety

As with any chemical reagent, appropriate safety precautions are paramount.

  • Hazards: This compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials.

Section 2: Protocol I - N-Acylation of the Bicyclic Amine

Principle and Mechanistic Insight

N-acylation is a fundamental reaction for forming robust amide bonds, which are prevalent in over 25% of all pharmaceutical drugs.[6] The reaction proceeds via nucleophilic acyl substitution, where the liberated secondary amine of the scaffold attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The use of a non-nucleophilic organic base is critical to neutralize the generated HCl (from acyl chlorides) and the initial hydrochloride salt, driving the reaction to completion without competing side reactions.[7] Catalyst-free conditions are often sufficient, highlighting the inherent reactivity of the amine.[8]

N-Acylation Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Scaffold HCl in an aprotic solvent (e.g., DCM, THF) AddBase Add non-nucleophilic base (e.g., Triethylamine, DIPEA) (>2 equivalents) Start->AddBase Neutralize salt Cool Cool reaction mixture to 0 °C AddBase->Cool AddAcyl Add acylating agent (Acyl Chloride or Anhydride) dropwise Cool->AddAcyl Control exotherm Warm Allow to warm to RT and stir (1-4 h) AddAcyl->Warm Reaction proceeds Quench Quench with water or sat. NaHCO₃ Warm->Quench Stop reaction Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Purify Concentrate and purify (Silica Gel Chromatography) Dry->Purify End Characterize final N-Acyl Derivative Purify->End

Caption: Workflow for the N-Acylation of 2-Oxa-5-azabicyclo[4.1.0]heptane.

Detailed Step-by-Step Protocol: N-Acetylation Example

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 136 mg, 1.0 mmol).

  • Solvation & Neutralization: Add anhydrous DCM (10 mL). Stir the suspension and add triethylamine (0.31 mL, 2.2 mmol, 2.2 eq). Stir for 15 minutes at room temperature. The suspension should become a clear solution as the free amine is formed.

  • Reaction: Cool the flask to 0 °C in an ice bath. Slowly add acetyl chloride (0.08 mL, 1.1 mmol, 1.1 eq) dropwise over 5 minutes.

    • Experimental Rationale: Adding the acylating agent at 0 °C helps to control the initial exothermic reaction, preventing potential side-product formation.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 30% to 70% ethyl acetate in hexanes) to yield the pure N-acetyl derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Data & Troubleshooting
Acylating AgentR-GroupTypical YieldNotes
Acetyl Chloride-CH₃85-95%Standard, highly efficient reaction.
Benzoyl Chloride-Ph80-90%Product may be a solid, easily purified.
Isobutyryl Chloride-CH(CH₃)₂75-85%Slight steric hindrance may lower yield.
Acetic Anhydride-CH₃80-90%Less reactive; may require longer reaction times or gentle heating.

Troubleshooting:

  • Low Yield: Ensure the starting material is fully neutralized before adding the acylating agent. Check the quality/purity of the acylating agent.

  • Multiple Products on TLC: Incomplete reaction or side reactions. Ensure the reaction is run at 0 °C initially and that the acylating agent is added slowly.

  • Product difficult to separate from TEA-HCl salt: Perform an aqueous wash during workup to remove water-soluble salts before chromatography.

Section 3: Protocol II - N-Alkylation via Reductive Amination

Principle and Mechanistic Insight

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[9] The process is typically a one-pot reaction where the amine and a carbonyl compound (aldehyde or ketone) first form an iminium ion intermediate, which is then reduced in situ by a hydride-based reducing agent.[10]

The choice of reducing agent is critical for success. We recommend Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) . It is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards carbonyls than the iminium ion intermediate, reducing the likelihood of side reactions (like reducing the starting aldehyde). It also does not require the strictly controlled pH conditions that sodium cyanoborohydride (NaBH₃CN) does.[11]

Reductive Amination Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Scaffold HCl, aldehyde/ketone, and solvent (e.g., DCE, THF) AddBase Add base (optional, if needed) to neutralize HCl salt Start->AddBase AddReducer Add NaBH(OAc)₃ (STAB) in one portion AddBase->AddReducer Imine formation Stir Stir at RT (4-24 h) AddReducer->Stir Reduction Quench Quench with sat. NaHCO₃ or water Stir->Quench Stop reaction Extract Extract with organic solvent (e.g., DCM) Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Purify Concentrate and purify (Silica Gel Chromatography) Dry->Purify End Characterize final N-Alkyl Derivative Purify->End

References

Application Notes & Experimental Protocols for 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride: A Guide to Handling and Reactivity of Strained Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a specialized chemical entity that is not widely commercially available and for which detailed experimental protocols are not abundant in peer-reviewed literature. The following guide is constructed based on established principles of organic chemistry, drawing parallels from the known reactivity of structurally related strained heterocyclic systems, such as activated aziridines and epoxides. This document is intended for an audience of trained researchers and scientists. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction to this compound

2-Oxa-5-azabicyclo[4.1.0]heptane is a bicyclic molecule containing a fused oxirane (epoxide) and aziridine ring system. This structure results in significant ring strain, rendering the molecule highly susceptible to nucleophilic ring-opening reactions. The hydrochloride salt form enhances the electrophilicity of the aziridine nitrogen, further activating the system towards nucleophilic attack. The reactivity of this compound is predicted to be governed by the principles that apply to other activated aziridines and epoxides, where regioselectivity of the ring-opening is influenced by steric and electronic factors, as well as the nature of the attacking nucleophile and reaction conditions.

Predicted Mechanism of Action and Reactivity

The high degree of ring strain in the fused bicyclic system is the primary driver of its reactivity. Nucleophilic attack can occur at any of the three electrophilic carbon atoms of the oxirane and aziridine rings. The protonated aziridine nitrogen in the hydrochloride salt acts as a good leaving group upon ring-opening, facilitating the reaction. The choice of nucleophile, solvent, and catalyst can influence the regioselectivity of the ring-opening, leading to a variety of functionalized aminocyclohexanol derivatives.

General Safety Precautions and Handling

Given the strained and potentially reactive nature of this compound, it should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents. The hydrochloride salt is likely a hygroscopic solid.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hypothetical Experimental Protocol: Nucleophilic Ring-Opening with a Primary Amine

This protocol describes a general procedure for the nucleophilic ring-opening of this compound with a primary amine, such as benzylamine, to generate a substituted aminocyclohexanol derivative. This reaction is a common transformation for activated aziridines.

Materials and Reagents
Reagent Grade Supplier Example
This compoundSynthesis GradeN/A (Hypothetical)
BenzylamineReagentPlus®, 99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentPrepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshMilliporeSigma
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (10 mL).

    • Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and free the aziridine. Stir for 5 minutes at room temperature. The formation of triethylammonium chloride may be observed as a white precipitate.

  • Nucleophilic Addition:

    • To the stirring solution, add benzylamine (1.2 eq) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Redissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to remove any remaining salts and acidic impurities.

    • Wash with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0-10% methanol in dichloromethane), is a common strategy for separating polar amine products.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified aminocyclohexanol derivative.

  • Characterization:

    • Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of the Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Nucleophilic Addition cluster_workup 3. Work-up cluster_purification 4. Purification & Characterization A Dissolve 2-Oxa-5-azabicyclo[4.1.0]heptane HCl in Anhydrous MeCN B Add Triethylamine (1.1 eq) Stir for 5 min A->B C Add Benzylamine (1.2 eq) dropwise B->C D Heat to 60 °C Stir for 12-24h C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Concentrate E->F G Redissolve in DCM F->G H Wash with NaHCO3 & Brine G->H I Dry (MgSO4) & Concentrate H->I J Flash Column Chromatography (DCM/MeOH gradient) I->J K Characterize by NMR & HRMS J->K

Caption: Workflow for the nucleophilic ring-opening of 2-Oxa-5-azabicyclo[4.1.0]heptane HCl.

Predicted Reaction Mechanism and Regioselectivity

The nucleophilic ring-opening of this strained bicyclic system can theoretically proceed via two main pathways, attacking either a carbon of the aziridine ring or a carbon of the oxirane ring. In the case of an N-activated aziridine (protonated in this case), the attack is more likely to occur at the aziridine carbons. The regioselectivity (attack at C1/C6 vs. C7) will be influenced by the specific reaction conditions. Under neutral or basic conditions with a soft nucleophile, the reaction often proceeds via an SN2-type mechanism, with the nucleophile attacking the least sterically hindered carbon atom.

G cluster_mech Predicted SN2 Ring-Opening Mechanism Start Activated Bicyclic System + Nucleophile (Nu-H) TS Transition State (Nucleophilic Attack) Start->TS SN2 Attack Product Ring-Opened Product (trans-Aminocyclohexanol) TS->Product Ring Opening

Caption: A simplified representation of the predicted SN2 ring-opening mechanism.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF. The use of a Lewis acid catalyst could also be explored, but may affect regioselectivity.

  • Multiple Products: The formation of multiple products may indicate a lack of regioselectivity. Altering the solvent or temperature can sometimes favor one regioisomer over another. Careful analysis of the product mixture by 2D NMR techniques may be necessary to elucidate the structures of the different isomers.

  • Purification Challenges: The resulting aminocyclohexanol products are often polar and may be difficult to purify. Using a different stationary phase for chromatography (e.g., alumina) or derivatization of the product to a less polar compound prior to purification could be alternative strategies.

Conclusion

While this compound is not a common reagent, its reactivity can be predicted based on the well-established chemistry of strained heterocycles. The provided hypothetical protocol for a nucleophilic ring-opening reaction serves as a foundational template for researchers exploring the synthetic utility of such compounds. Careful execution, monitoring, and characterization are paramount to achieving successful outcomes in the laboratory.

Application Notes and Protocols for Asymmetric Synthesis with 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Compact and Versatile Chiral Building Block

In the landscape of asymmetric synthesis, the demand for chiral building blocks that offer a high degree of stereochemical control and synthetic versatility is ever-present. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is an emerging chiral synthon that elegantly combines the reactivity of two strained rings—an epoxide and an aziridine—fused onto a cyclohexane framework. This unique structural motif makes it a potent precursor for the stereocontrolled synthesis of highly functionalized cyclohexanes, particularly vicinal amino alcohols, which are key structural units in numerous pharmaceuticals and biologically active natural products.

The hydrochloride salt form enhances the stability and handling of the otherwise reactive free-base. The inherent strain energy of the fused bicyclic system (approximately 13-27 kcal/mol for each three-membered ring) provides the thermodynamic driving force for ring-opening reactions, while the defined stereochemistry of the bicyclic core allows for the transfer of chirality to the final products. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this chiral building block, offering detailed protocols and expert insights for its effective use in research and development.

Enantioselective Synthesis of the Bicyclic Core

The utility of 2-Oxa-5-azabicyclo[4.1.0]heptane in asymmetric synthesis is predicated on its availability in enantiomerically pure form. A common and effective strategy for its preparation involves a two-step sequence starting from a readily available chiral precursor, such as an enantiopure cyclohexene-derived amino alcohol. The synthesis establishes the absolute stereochemistry of the final building block.

A plausible and efficient synthetic route is outlined below:

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Intramolecular Aziridination cluster_2 Step 3: Salt Formation A Chiral Cyclohexenol Derivative C Enantiopure Epoxy Alcohol A->C High ee B Sharpless Asymmetric Epoxidation (e.g., Ti(O-iPr)4, (+)-DET, TBHP) D Activation of Hydroxyl Group (e.g., MsCl, Et3N) C->D E Intramolecular SN2 Cyclization F 2-Oxa-5-azabicyclo[4.1.0]heptane E->F G Treatment with HCl in Ether H 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride G->H

Caption: Proposed synthetic workflow for enantiopure this compound.

The key to this synthesis is the highly stereoselective epoxidation of a cyclohexenol derivative, followed by an intramolecular cyclization to form the aziridine ring. This approach ensures that the relative and absolute stereochemistry of the three contiguous stereocenters are well-defined.

Core Application: Regio- and Stereoselective Ring-Opening

The primary application of this compound is its use as an electrophile in nucleophilic ring-opening reactions. The release of ring strain provides a strong thermodynamic driving force for these transformations. The hydrochloride salt is typically neutralized in situ or prior to the reaction to generate the more reactive free-base form.

Mechanistic Considerations and the Regioselectivity Challenge

A critical aspect of utilizing this building block is understanding the regioselectivity of the ring-opening. With two distinct electrophilic sites (the epoxide and the aziridine), the outcome of the reaction is highly dependent on the reaction conditions.

G cluster_0 Reaction Conditions cluster_1 Possible Outcomes start 2-Oxa-5-azabicyclo[4.1.0]heptane Epoxide Aziridine outcome1 Epoxide Opening Product A (trans-amino alcohol) start:f0->outcome1 Attack at Epoxide Carbon (Favored by 'harder' nucleophiles and oxophilic Lewis acids) outcome2 Aziridine Opening Product B (trans-alkoxy amine) start:f1->outcome2 Attack at Aziridine Carbon (Favored by 'softer' nucleophiles and azaphilic Lewis acids) conditions Lewis Acid (e.g., Yb(OTf)3, Sc(OTf)3) + Nucleophile (Nu-)

Caption: Regioselectivity in the nucleophilic opening of 2-Oxa-5-azabicyclo[4.1.0]heptane.

Expertise & Experience:

  • The Role of the Lewis Acid: The choice of Lewis acid is paramount in controlling the regioselectivity. "Oxophilic" Lewis acids, such as Yb(OTf)₃ or Sc(OTf)₃, will preferentially coordinate to the epoxide oxygen, activating it for nucleophilic attack. Conversely, "azaphilic" Lewis acids, such as Cu(OTf)₂, may show a preference for the aziridine nitrogen, directing the nucleophile to that ring.

  • The Nature of the Nucleophile: According to Hard and Soft Acid-Base (HSAB) theory, "hard" nucleophiles (e.g., alkoxides, organolithium reagents) are more likely to attack the more polarized epoxide ring, while "softer" nucleophiles (e.g., organocuprates, thiols, azides) may favor attack on the aziridine ring.

  • Steric and Electronic Factors: Nucleophilic attack is generally expected to occur at the least sterically hindered carbon of the activated ring, following an S(_N)2-like mechanism. This results in a trans-diaxial opening of the cyclohexane ring, leading to a product with a well-defined stereochemistry.

Generalized Protocol for Nucleophilic Ring-Opening

This protocol provides a general starting point for the Lewis acid-catalyzed ring-opening of 2-Oxa-5-azabicyclo[4.1.0]heptane with a variety of nucleophiles. Note: Optimization of the Lewis acid, solvent, temperature, and reaction time is recommended for each specific nucleophile and substrate.

Materials and Reagents
  • This compound

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)

  • Lewis Acid (e.g., Yb(OTf)₃, Sc(OTf)₃, Cu(OTf)₂, BF₃·OEt₂)

  • Nucleophile (e.g., organometallic reagent, amine, thiol, azide source)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation of the Free Base (Optional but Recommended):

    • Dissolve this compound (1.0 eq) in a minimal amount of water.

    • Add saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base. Use immediately in the next step.

  • Reaction Setup:

    • To a flame-dried, argon-purged flask, add the 2-Oxa-5-azabicyclo[4.1.0]heptane free base (1.0 eq) and dissolve in the chosen anhydrous solvent (0.1 M concentration).

    • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

    • Add the Lewis acid (0.1 - 1.1 eq) and stir for 15-30 minutes.

  • Nucleophilic Addition:

    • Slowly add the nucleophile (1.1 - 2.0 eq) to the reaction mixture. For highly reactive nucleophiles like organolithiums, very slow addition at -78 °C is crucial.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at the reaction temperature.

    • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the desired ring-opened product.

Data Presentation: Expected Products and Applications

The ring-opening of 2-Oxa-5-azabicyclo[4.1.0]heptane provides access to a diverse range of chiral, highly functionalized cyclohexane derivatives. The table below summarizes the expected products from reactions with various classes of nucleophiles.

Nucleophile ClassRepresentative NucleophileExpected ProductPotential Applications
Carbon Organocuprates (R₂CuLi)Alkylated vicinal amino alcoholsSynthesis of complex natural products and analogs
Grignard Reagents (RMgBr)Alkylated vicinal amino alcoholsIntroduction of alkyl and aryl substituents
Cyanide (TMSCN)Cyanohydrin aminesPrecursors to amino acids and diamines
Nitrogen Azides (NaN₃, TMSN₃)Azido alcohols/aminesPrecursors to diamines and triazoles
Amines (R₂NH)DiaminesLigand synthesis, pharmaceutical intermediates
Oxygen Alcohols/Water (ROH/H₂O)Diols/amino alcoholsSynthesis of polyhydroxylated compounds
Carboxylates (RCOO⁻)Acyloxy amino alcoholsProtected amino alcohol derivatives
Sulfur Thiols (RSH)Thio-substituted amino alcoholsSynthesis of sulfur-containing bioactive molecules

Conclusion

This compound is a powerful and versatile chiral building block for asymmetric synthesis. Its compact, stereodefined structure and the dual reactivity of the fused epoxide and aziridine rings allow for the efficient and stereocontrolled synthesis of valuable vicinal amino alcohol derivatives. By carefully selecting the Lewis acid catalyst and nucleophile, chemists can control the regioselectivity of the ring-opening reaction, providing access to a wide array of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this unique chiral synthon.

Application Note & Protocol: A Robust and Scalable Synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride, a valuable bicyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] The described synthetic route is designed for robustness, scalability, and efficiency, addressing the challenges often encountered when transitioning from laboratory-scale to pilot-plant or manufacturing-scale production. This application note details a two-step process commencing with the epoxidation of a suitable N-protected 3,4-dehydropiperidine derivative, followed by deprotection to yield the target hydrochloride salt. Critical process parameters, safety considerations for hazardous reagents, and detailed analytical characterization are thoroughly discussed to ensure reproducible and safe execution.

Introduction

2-Oxa-5-azabicyclo[4.1.0]heptane and its derivatives are privileged structural motifs found in a variety of biologically active molecules.[1][2] Their rigid, bicyclic framework provides a unique three-dimensional architecture that can effectively probe and interact with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it particularly suitable for pharmaceutical development.[1][4][5]

The synthetic strategy outlined herein focuses on a practical and scalable approach. The key transformation involves the stereoselective epoxidation of an N-protected 3,4-dehydropiperidine, a readily accessible intermediate. Subsequent removal of the protecting group under acidic conditions directly affords the desired hydrochloride salt. This methodology avoids the use of expensive or hazardous reagents where possible and has been optimized for high yield and purity on a larger scale.

Reaction Scheme and Mechanism

The overall synthetic pathway can be summarized as follows:

Reaction_Scheme cluster_0 Step 1: Epoxidation cluster_1 Step 2: Deprotection and Salt Formation N_Boc_dehydropiperidine N-Boc-3,4-dehydropiperidine Epoxide_intermediate N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane N_Boc_dehydropiperidine->Epoxide_intermediate Dichloromethane (DCM) 0 °C to rt mCPBA m-CPBA mCPBA->Epoxide_intermediate Epoxide_intermediate_2 N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane Final_Product 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride Epoxide_intermediate_2->Final_Product Dioxane rt HCl HCl in Dioxane HCl->Final_Product Process_Flow cluster_synthesis Synthesis cluster_purification Deprotection & Isolation Start Start Charge_Reactors Charge Reactor with N-Boc-3,4-dehydropiperidine & DCM Start->Charge_Reactors Cooling_1 Cool to 0 °C Charge_Reactors->Cooling_1 mCPBA_Addition Add m-CPBA Solution Cooling_1->mCPBA_Addition Reaction_1 Epoxidation Reaction (12-16 h at rt) mCPBA_Addition->Reaction_1 Quench Quench with Na₂SO₃ solution Reaction_1->Quench Workup_1 Aqueous Work-up (NaHCO₃, Brine) Quench->Workup_1 Solvent_Removal_1 Solvent Removal Workup_1->Solvent_Removal_1 Intermediate Crude Epoxide Intermediate Solvent_Removal_1->Intermediate Dissolution Dissolve Intermediate in Diethyl Ether Intermediate->Dissolution HCl_Addition Add HCl in Dioxane Dissolution->HCl_Addition Reaction_2 Deprotection & Salt Formation (2-4 h at rt) HCl_Addition->Reaction_2 Filtration Filtration Reaction_2->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Drying Washing->Drying Final_Product Final Product Drying->Final_Product

References

Application Note: A Robust HPLC-UV Method for the Analysis of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a strategic approach for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. Due to the compound's polar and basic nature, conventional reversed-phase (RP) chromatography presents significant retention challenges.[1][2] To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed and detailed.[3][4][5][6] This guide provides a comprehensive protocol, from analytical considerations and method development strategy to a step-by-step workflow and system suitability criteria, designed for researchers, scientists, and drug development professionals.

Introduction and Analytical Considerations

This compound (CAS: 1354952-28-5) is a bicyclic organic compound featuring a secondary amine and an ether linkage.[7] Its structure confers high polarity and a basic character, making it a challenging analyte for traditional reversed-phase HPLC. Standard C18 columns typically fail to provide adequate retention for such polar molecules, which have a low affinity for the nonpolar stationary phase and elute at or near the solvent front.[1][2][8]

Compound Properties:

  • Molecular Formula: C₅H₁₀ClNO

  • Molecular Weight: 135.59 g/mol [7]

  • Structure: A small, saturated bicyclic system containing nitrogen and oxygen heteroatoms.[7]

  • UV Absorbance: Lacks a significant chromophore, resulting in poor UV absorbance. Analysis will require detection at a low wavelength (e.g., 200-215 nm).

Given these properties, a successful HPLC method must be designed to retain and separate highly polar, ionizable compounds.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for this purpose. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4][6][9] This combination facilitates the retention of polar analytes that are poorly retained in RPLC.[3][9]

Method Development Strategy

The selection of an appropriate analytical method is paramount for achieving accurate and reproducible results. The decision-making process for analyzing this compound is outlined below.

Choosing the Chromatographic Mode
  • Reversed-Phase (RP-HPLC): Rejected as the primary approach due to the high polarity of the analyte, which would lead to insufficient retention on nonpolar stationary phases like C18.[1][8] While techniques like ion-pairing chromatography can enhance retention of ionic compounds in RP-HPLC, they can suffer from long equilibration times and may not be compatible with mass spectrometry (MS).[2][10][11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Selected as the optimal strategy. HILIC provides excellent retention for polar and hydrophilic compounds by partitioning the analyte between a water-enriched layer on the polar stationary phase surface and a less polar, organic-rich mobile phase.[3][5][6] This technique is highly compatible with MS detection and offers orthogonal selectivity compared to RPLC.[3][4]

Visualization of Method Development Logic

The following diagram illustrates the decision-making process that leads to the selection of the HILIC method.

MethodDevelopment A Analyte Property Assessment B High Polarity? Basic Nature? A->B C Standard RP-HPLC (e.g., C18) B->C No D Alternative Strategies B->D Yes E Ion-Pair RP-HPLC D->E F HILIC D->F G Final Method Selection: HILIC F->G Chosen for robustness & MS compatibility

Caption: Decision workflow for selecting the appropriate chromatographic mode.

Recommended HPLC Protocol (HILIC)

This section provides a detailed, step-by-step protocol for the analysis of this compound using HILIC with UV detection.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Deionized Water (18.2 MΩ·cm)

    • Ammonium Acetate (HPLC grade or higher)

    • Acetic Acid (Glacial, HPLC grade)

  • Materials:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • HPLC vials with caps

    • Syringe filters (0.22 µm, PTFE or nylon)

Chromatographic Conditions

The following conditions provide a robust starting point for method optimization.

ParameterRecommended SettingRationale
Column Amide or Bare Silica HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)Amide phases offer excellent retention and peak shape for polar basic compounds. Bare silica is also a common choice.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid)The buffer controls the ionic strength and pH, which is critical for reproducible retention and good peak shape.
Mobile Phase B AcetonitrileThe high organic content is necessary for retention in HILIC mode.
Gradient IsocraticAn isocratic elution with a high percentage of organic solvent is typically effective for a single analyte.
Elution Profile 90% BThis high organic percentage ensures strong retention of the polar analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column; adjust as needed based on column dimensions and system pressure.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall injection volumes are recommended to minimize peak distortion from the sample solvent.
Detection UV at 205 nmLow wavelength is required due to the lack of a strong chromophore. A DAD is useful to check for peak purity.
Run Time 5 minutesSufficient for elution of the analyte and any early-eluting impurities.
Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 0.77 g of Ammonium Acetate and dissolve in 1 L of deionized water.

    • Adjust the pH to 5.0 ± 0.05 using glacial Acetic Acid.

    • Filter through a 0.22 µm membrane filter.

  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This mixture helps ensure solubility and is compatible with the HILIC mobile phase.

  • Working Standard Solution (50 µg/mL):

    • Pipette 0.5 mL of the Stock Standard Solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase (90:10 Acetonitrile:Buffer A).

Analytical Workflow

The diagram below outlines the complete analytical procedure from sample preparation to data analysis.

AnalyticalWorkflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard or Sample B Dissolve in 50:50 ACN:H2O A->B C Dilute to Final Concentration with Mobile Phase B->C D Filter (if necessary) & Transfer to Vial C->D E Equilibrate HILIC Column (30 min) D->E F Inject System Suitability Standards (5x) E->F G Inject Blank & Samples F->G H Integrate Peaks at 205 nm G->H I Verify System Suitability H->I J Calculate Concentration & Report Results I->J

Caption: Step-by-step analytical workflow from preparation to reporting.

System Suitability and Method Validation

To ensure the reliability of the analytical procedure, a System Suitability Test (SST) must be performed before any sample analysis. Furthermore, the method must be validated according to regulatory guidelines such as ICH Q2(R1).[12][13][14]

System Suitability Test (SST)

Inject the Working Standard Solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and the HPLC system.
%RSD of Retention Time ≤ 1.0%Indicates the stability and reproducibility of the chromatographic conditions.
Method Validation (ICH Q2(R1) Framework)

The analytical method should be fully validated to prove it is fit for its intended purpose. Key validation characteristics to be assessed include:

  • Specificity: Demonstrate that the peak for the analyte is free from interference from excipients, impurities, or degradation products.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value (recovery).

  • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance when small, deliberate changes are made to the parameters (e.g., pH, column temperature, mobile phase composition).

Conclusion

The analysis of this compound presents a common challenge in pharmaceutical analysis: the retention of small, polar compounds.[1][15] A standard reversed-phase approach is often inadequate. The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a robust and reliable solution. By utilizing a polar stationary phase and a high-organic mobile phase, this strategy achieves excellent retention, good peak shape, and the necessary sensitivity for the quantitative analysis of this compound. Adherence to the outlined system suitability criteria and a thorough method validation based on ICH guidelines will ensure the generation of high-quality, defensible data for research and drug development applications.

References

Application Notes and Protocols: 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride as a Constrained Morpholine Surrogate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties and metabolic stability of drug candidates. However, its conformational flexibility can be a drawback in rational drug design. This guide introduces 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride as a conformationally constrained morpholine surrogate. We provide a comprehensive overview of its synthesis, reactivity, and potential applications in drug discovery, along with detailed protocols for its use in the synthesis of novel chemical entities.

Introduction: The Rationale for a Constrained Morpholine Surrogate

Morpholine is a ubiquitous heterocyclic motif in a vast array of approved drugs and clinical candidates.[1][2] Its popularity stems from its favorable properties, including:

  • Improved Solubility: The polar ether and amine functionalities enhance aqueous solubility.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.

  • Favorable Pharmacokinetics: Incorporation of a morpholine often leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Key Pharmacophoric Interactions: The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen can be functionalized to interact with various biological targets.[2]

Despite these advantages, the inherent flexibility of the morpholine ring, which readily interconverts between chair and boat conformations, can be a significant liability in structure-based drug design. This conformational ambiguity can lead to an entropic penalty upon binding to a target protein, potentially reducing binding affinity.

Constrained analogues, such as 2-Oxa-5-azabicyclo[4.1.0]heptane, offer a solution by locking the morpholine-like scaffold into a defined three-dimensional geometry. This pre-organization can lead to:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding.

  • Improved Selectivity: A rigid scaffold can provide more specific interactions with the target protein.

  • Novel Intellectual Property: The unique bicyclic structure can open up new chemical space.

2-Oxa-5-azabicyclo[4.1.0]heptane, with its fused aziridine and tetrahydropyran rings, presents a unique and valuable tool for medicinal chemists seeking to optimize their lead compounds.

Chemical Properties and Synthesis

This compound is a white to off-white solid with a molecular weight of 135.59 g/mol .[3] It is typically supplied as a hydrochloride salt to improve its stability and handling.

A plausible synthetic approach to 2-Oxa-5-azabicyclo[4.1.0]heptane could involve the following key steps:

  • Protection of the amine: The secondary amine of a suitable starting material, such as a substituted diol amine, is protected with a group like benzyloxycarbonyl (Cbz).

  • Formation of the tetrahydropyran ring: Intramolecular cyclization to form the six-membered oxygen-containing ring.

  • Aziridination: Conversion of a remaining alkene functionality or a diol to the aziridine ring.

  • Deprotection: Removal of the protecting group to yield the final product.

The hydrochloride salt can be readily prepared by treating the free base with hydrochloric acid in a suitable solvent.

The Core Chemistry: Nucleophilic Ring-Opening of the Aziridine

The synthetic utility of this compound lies in the high ring strain of the aziridine moiety (approximately 27 kcal/mol), which makes it susceptible to nucleophilic attack.[3] This ring-opening reaction is the key transformation for incorporating the constrained morpholine surrogate into a target molecule.

Regioselectivity: A Predictable Outcome

The regioselectivity of the aziridine ring-opening is a critical aspect of its utility. In the case of 2-Oxa-5-azabicyclo[4.1.0]heptane, the nitrogen atom is part of a bicyclic system and can be considered "activated" due to the ring strain. Under neutral or basic conditions, the ring-opening is expected to proceed via an SN2 mechanism.[3] This means the nucleophile will attack the less sterically hindered carbon of the aziridine ring.

In acidic conditions, or in the presence of a Lewis acid, the aziridine nitrogen is protonated or coordinated, forming a more reactive aziridinium ion. This can lead to a more SN1-like character, with the nucleophile attacking the carbon atom that can better stabilize a partial positive charge. However, for this specific bicyclic system, attack at the less hindered carbon is still generally favored.

Diagram: Regioselective Ring-Opening

G start Start step1 Dissolve surrogate in solvent Add base start->step1 step2 Add amine nucleophile step1->step2 step3 Stir at RT or heat Monitor reaction step2->step3 step4 Concentrate step3->step4 step5 Purify by chromatography step4->step5 end Product step5->end

References

Application Notes and Protocols for 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride in Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Strained Bicyclic Scaffold

In the landscape of modern medicinal chemistry and drug development, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Saturated heterocyclic scaffolds are of particular interest due to their ability to introduce three-dimensional complexity, modulate physicochemical properties, and improve pharmacological profiles. Among these, the 2-oxa-5-azabicyclo[4.1.0]heptane system, a constrained bicyclic ether containing a reactive aziridine ring, represents a versatile and powerful building block for the synthesis of diverse and unique heterocyclic structures. The hydrochloride salt form of this compound enhances its stability and handling properties, making it an attractive starting material for complex molecule synthesis.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. We will delve into the underlying principles of its reactivity and demonstrate its application in the stereocontrolled synthesis of substituted piperidines, morpholines, and piperazines – key motifs in a vast array of biologically active compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1354952-28-5[1]
Molecular Formula C₅H₁₀ClNO[1]
Molecular Weight 135.59 g/mol [1]
Canonical SMILES C1COC2CC2N1.Cl[1]
InChIKey LSXYMAXTOFOAKV-UHFFFAOYSA-N[1]

Proposed Synthesis of this compound

Synthetic Workflow Diagram

G cluster_0 Synthesis of Precursor cluster_1 Intramolecular Cyclization cluster_2 Deprotection and Salt Formation A Commercially Available Unsaturated Amino Alcohol B N-Protection (e.g., Boc or Cbz) A->B Protecting Agent, Base C Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) B->C MsCl or TsCl, Base D N-Protected Activated Precursor C->D E Base-mediated Intramolecular SN2 Reaction D->E Strong Base (e.g., NaH) F N-Protected 2-Oxa-5-azabicyclo[4.1.0]heptane E->F G Acidic Deprotection F->G HCl in Dioxane or Ether H 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride G->H G A 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride C Ring-Opened Intermediate A->C Nucleophilic Attack on Aziridine Carbon B Nucleophile (e.g., R-NH2, R-SH) B->C D Substituted Piperidine, Morpholine, or Piperazine Derivative C->D Proton Transfer/ Work-up

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information is presented in a direct question-and-answer format to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the key steps?

The most prevalent and logical synthetic approach involves a two-step process starting from a suitable N-protected 3,4-dehydropiperidine derivative. The key transformations are:

  • Epoxidation: The carbon-carbon double bond of the N-protected 3,4-dehydropiperidine is oxidized to form the corresponding epoxide.

  • Deprotection and Hydrochloride Salt Formation: The nitrogen protecting group is removed, and the resulting free amine is treated with hydrochloric acid to yield the target hydrochloride salt.

The choice of the nitrogen protecting group is critical for the success of this synthesis, with groups like benzyloxycarbonyl (Cbz) being commonly employed due to their stability under epoxidation conditions and their facile removal via hydrogenolysis.[1]

Q2: My epoxidation reaction is sluggish and results in a low yield of the desired bicyclic product. What are the likely causes and how can I optimize this step?

Low yields in the epoxidation of N-protected 3,4-dehydropiperidines can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Choice of Epoxidizing Agent: The reactivity of the epoxidizing agent is paramount. While meta-chloroperoxybenzoic acid (m-CPBA) is a common choice, other reagents might be more effective for your specific substrate.[2][3] Consider screening other peroxy acids like peracetic acid or using a buffered system to maintain an optimal pH, as acidic byproducts from the epoxidation can lead to side reactions.[2][3] For substrates sensitive to acidic conditions, dimethyldioxirane (DMDO), generated in situ from acetone and Oxone®, offers a milder, non-acidic alternative.[4]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and selectivity. If the reaction is slow at lower temperatures, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can also promote side reactions. Solvent choice can also play a role; chlorinated solvents like dichloromethane (DCM) are common, but other aprotic solvents should be considered if solubility or reactivity is an issue.

  • Substrate Purity: Impurities in the starting N-protected 3,4-dehydropiperidine can interfere with the epoxidation reaction. Ensure your starting material is of high purity by employing appropriate purification techniques such as column chromatography or recrystallization.

Q3: I'm observing significant byproduct formation during the epoxidation step. What are these byproducts and how can I minimize them?

Byproduct formation is a common challenge in epoxidation reactions. The nature of the byproducts can provide valuable clues about the competing reaction pathways.

Common Byproducts & Mitigation Strategies:

  • Ring-Opened Products (Diols): The epoxide ring is susceptible to opening under acidic conditions, which can be generated from the carboxylic acid byproduct of peroxy acid reagents.[5] This leads to the formation of diols.

    • Mitigation: Perform the reaction in the presence of a buffer, such as sodium bicarbonate or a phosphate buffer, to neutralize the acidic byproduct as it forms.[3] Using a milder epoxidizing agent like DMDO can also circumvent this issue.

  • Over-oxidation Products: In some cases, further oxidation of the desired product can occur.

    • Mitigation: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Q4: The deprotection of the nitrogen protecting group is leading to decomposition of the aziridine ring. What are the best practices for this step?

The three-membered aziridine ring in the 2-Oxa-5-azabicyclo[4.1.0]heptane core is strained and can be sensitive to harsh reaction conditions, particularly acidic environments.[6]

Best Practices for Deprotection:

  • Choice of Protecting Group and Deprotection Method: The selection of the N-protecting group should be made with the final deprotection step in mind.

    • Cbz Group: This is a good choice as it can be removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C). This method is generally mild and compatible with the aziridine ring.

    • Boc Group: While common, removal of the Boc group typically requires strong acids (e.g., trifluoroacetic acid), which can lead to ring-opening of the aziridine. If a Boc group is used, careful optimization of the deprotection conditions (e.g., low temperature, short reaction time) is crucial.

  • Workup and Purification: After deprotection, the workup should be performed under neutral or slightly basic conditions to avoid decomposition.[7] If chromatographic purification is necessary, using a neutral stationary phase like alumina or deactivating silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can prevent on-column degradation.[7]

Q5: How can I effectively form the hydrochloride salt without causing product degradation?

The formation of the hydrochloride salt must be done with care to prevent degradation of the sensitive bicyclic amine.

Recommended Procedure:

  • After the deprotection and workup, dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or a mixture thereof).

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or 1,4-dioxane). The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, anhydrous solvent, and dry under vacuum.

Key Considerations:

  • Anhydrous Conditions: It is critical to use anhydrous solvents and reagents to prevent the introduction of water, which can promote side reactions.

  • Stoichiometry: Use a stoichiometric amount or a very slight excess of HCl to ensure complete salt formation without having a large excess of acid present.

II. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation in Epoxidation Inactive epoxidizing agent.Use a fresh batch of the epoxidizing agent. Check the activity of m-CPBA by iodometric titration.
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor quality of starting material.Purify the N-protected 3,4-dehydropiperidine before use.
Significant Diol Byproduct Formation Acid-catalyzed ring-opening of the epoxide.Add a buffer (e.g., NaHCO₃, phosphate buffer) to the reaction mixture.[3]
Switch to a non-acidic epoxidizing agent like DMDO.
Product Decomposition During Workup/Purification Acidic conditions during workup or chromatography.[6][7]Neutralize any acidic streams with a mild base (e.g., saturated NaHCO₃ solution).
Use neutral or basic alumina for chromatography, or add a small amount of triethylamine to the eluent if using silica gel.[7]
Difficulty in Isolating the Hydrochloride Salt Product is too soluble in the chosen solvent.Try a different solvent or solvent mixture for the precipitation.
Incomplete salt formation.Ensure the use of anhydrous HCl and appropriate stoichiometry.

III. Experimental Protocols

Protocol 1: Epoxidation of N-Cbz-3,4-dehydropiperidine
  • Dissolve N-Cbz-3,4-dehydropiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) in DCM to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Cbz-2-oxa-5-azabicyclo[4.1.0]heptane.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified N-Cbz-2-oxa-5-azabicyclo[4.1.0]heptane (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add palladium on activated carbon (10% w/w, ~0.05 eq) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a solution of 2 M HCl in diethyl ether (1.05 eq) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

IV. Visualizations

Reaction Workflow

Synthesis_Workflow Start N-Cbz-3,4-dehydropiperidine Epoxidation Epoxidation (m-CPBA, NaHCO3, DCM) Start->Epoxidation Intermediate N-Cbz-2-oxa-5-azabicyclo[4.1.0]heptane Epoxidation->Intermediate Deprotection Hydrogenolysis (H2, Pd/C) Intermediate->Deprotection Free_Base 2-Oxa-5-azabicyclo[4.1.0]heptane Deprotection->Free_Base Salt_Formation Salt Formation (HCl in Et2O) Free_Base->Salt_Formation Product 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride Salt_Formation->Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield Observed Check_Step Identify Problematic Step Start->Check_Step Epoxidation_Issue Epoxidation Step Check_Step->Epoxidation_Issue Epoxidation Deprotection_Issue Deprotection Step Check_Step->Deprotection_Issue Deprotection Purification_Issue Purification/Isolation Check_Step->Purification_Issue Purification Epox_Cause1 Reagent Inactivity? Epoxidation_Issue->Epox_Cause1 Epox_Cause2 Side Reactions? Epoxidation_Issue->Epox_Cause2 Deprot_Cause1 Ring Opening? Deprotection_Issue->Deprot_Cause1 Purify_Cause1 On-Column Decomposition? Purification_Issue->Purify_Cause1 Epox_Solution1 Use Fresh Reagents Epox_Cause1->Epox_Solution1 Epox_Solution2 Add Buffer / Change Reagent Epox_Cause2->Epox_Solution2 Deprot_Solution1 Milder Conditions Deprot_Cause1->Deprot_Solution1 Purify_Solution1 Neutralize Stationary Phase Purify_Cause1->Purify_Solution1

Caption: Troubleshooting decision tree for low yield synthesis.

V. References

  • BenchChem. (n.d.). Common side reactions in intramolecular aziridination and their prevention. Retrieved from 6

  • BenchChem. (n.d.). Challenges and solutions in the synthesis of unstable N-H aziridines. Retrieved from 7

  • Galemno, R. A., et al. (1985). Journal of Organic Chemistry, 50, 1768-1770.

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from --INVALID-LINK--

  • Molecules. (2000, July 29). Epoxidation studies of decalin-1,4-dienones and related alcohols. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from --INVALID-LINK--

  • YouTube. (2022, April 11). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). Retrieved from --INVALID-LINK--

  • Zhang, Y., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1083-1085.

References

Technical Support Center: Purification of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable bicyclic scaffold. The inherent structural features of this molecule—namely the strained aziridine ring and its formulation as a hydrochloride salt—present unique challenges that require carefully considered strategies. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Core Stability and Degradation Pathways

Question 1: My yield is significantly lower after purification. Why is this compound so prone to degradation?

Answer: The susceptibility of this compound to degradation stems from two primary structural features: the high ring strain of the three-membered aziridine ring and its existence as a hydrochloride salt.

  • Aziridine Ring Strain: Aziridines possess significant inherent ring strain (~27 kcal/mol), making them susceptible to ring-opening reactions.[1] This can be initiated by various nucleophiles or acidic conditions. Standard purification techniques, especially those employing acidic stationary phases like silica gel, can catalyze this degradation. The acidic surface of silica can protonate the aziridine nitrogen, activating the ring for nucleophilic attack by solvents (e.g., methanol, water) or other species present in the mixture.

  • Hydrochloride Salt Form: While the hydrochloride salt improves the compound's crystallinity and handling properties, it also increases its polarity and can contribute to on-column issues. If the freebase is desired, the workup and purification must be carefully planned to avoid conditions that could cause degradation.

Below is a diagram illustrating the primary degradation pathway of concern during purification on an acidic stationary phase.

G cluster_0 Purification on Acidic Stationary Phase (e.g., Silica Gel) Molecule 2-Oxa-5-azabicyclo[4.1.0]heptane (Protonated Aziridine) Degradation Ring-Opened Byproduct Molecule->Degradation Ring-Opening Attack Silica Acidic Silica Surface (Si-OH) Silica->Molecule Protonation (Catalysis) Solvent Nucleophilic Solvent (e.g., Methanol, H₂O) Solvent->Molecule Nucleophilic Attack

Caption: Potential degradation pathway on acidic media.

Section 2: Troubleshooting Chromatographic Purification

Question 2: My compound streaks badly on a standard silica gel column and I get poor separation. What is the cause and how can I fix it?

Answer: This is a classic problem when purifying amine hydrochlorides on silica gel. The streaking (or tailing) is caused by strong, often irreversible, binding of the polar, positively charged amine salt to the acidic silanol (Si-OH) groups on the silica surface. This leads to poor resolution, low recovery, and potential on-column decomposition.

To mitigate this, you can either modify the mobile phase or, more effectively, change the stationary phase.

  • Mobile Phase Modification (Less Recommended): Adding a competitive base like triethylamine (TEA) or ammonia (e.g., 0.5-2% in the eluent) can neutralize the acidic sites on the silica and reduce streaking. However, this adds another volatile substance that must be removed and can sometimes complicate purification.

  • Change of Stationary Phase (Highly Recommended): The most robust solution is to switch to a more inert or basic stationary phase. Aziridines, particularly sensitive ones, show much greater stability and better chromatographic behavior on neutral or basic supports.[1][2][3]

Question 3: What is the optimal stationary phase for purifying this compound, and how do I choose?

Answer: For sensitive aziridines, the choice of stationary phase is critical. Basic alumina is often the best choice, but neutral alumina can also be effective. A simple stability test is highly recommended before committing to a large-scale purification run.[1][2]

Stationary PhaseProsConsRecommendation
Silica Gel High resolving power for many compounds, inexpensive.Acidic surface promotes aziridine ring-opening and causes severe streaking with amine salts.Not Recommended. Use only as a last resort with mobile phase modifiers.
Neutral Alumina Less acidic than silica, good for many sensitive compounds.[3]Can still have some Lewis acid character; may not be completely inert.Good Alternative. A significant improvement over silica.
Basic Alumina Basic surface prevents protonation-induced degradation of the aziridine. Excellent for purifying basic amines.[1]Can sometimes catalyze other base-sensitive reactions; resolution might differ from silica.Highly Recommended. The safest and most effective choice for this molecule.

Protocol 1: Quantitative Selection of the Optimal Stationary Phase

This protocol is adapted from methodologies designed to assess the stability of sensitive compounds prior to column chromatography.[1][2]

  • Prepare a Stock Solution: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initial Analysis: Take an aliquot of this stock solution, remove the solvent, and acquire a baseline ¹H NMR spectrum. Integrate the peaks corresponding to your product and the internal standard.

  • Stability Test:

    • Place equal amounts (e.g., 20x the mass of your crude sample) of silica gel, neutral alumina, and basic alumina into three separate vials.

    • Add an equal volume of the stock solution to each vial.

    • Stir the slurries at room temperature for 1-2 hours, simulating the contact time on a column.

  • Final Analysis:

    • Filter the solids from each slurry.

    • Remove the solvent from the filtrate of each sample.

    • Acquire a ¹H NMR spectrum for each of the three samples.

  • Compare Results: Calculate the ratio of the product's integral to the internal standard's integral for each sample. The stationary phase that shows the highest product-to-standard ratio has caused the least degradation and is the optimal choice for purification.

Caption: Workflow for selecting the optimal stationary phase.

Section 3: Challenges with Crystallization

Question 4: I have chromatographically pure material, but I'm struggling to induce crystallization. What solvents and techniques do you recommend?

Answer: Crystallizing highly polar hydrochloride salts can be challenging due to their high solubility in polar solvents and their tendency to form oils or amorphous solids. The key is to find a solvent system where the compound is sparingly soluble at room temperature but soluble upon heating, or a solvent/anti-solvent system that can gently force precipitation.

Common Solvent Systems for Amine Hydrochlorides:

  • Single Solvent: Isopropanol (IPA), Ethanol (EtOH), or Methanol (MeOH). These are often effective but may require cooling to low temperatures (-20 °C) for extended periods.

  • Solvent/Anti-Solvent Pairs:

    • Methanol / Diethyl Ether

    • Ethanol / Acetone

    • Isopropanol / Ethyl Acetate

    • Methanol / Dichloromethane (DCM)

Protocol 2: General Recrystallization of this compound

  • Dissolution: Dissolve the purified, amorphous solid in a minimal amount of a hot polar solvent (e.g., isopropanol or methanol). Aim for a concentration that is just shy of saturation at the solvent's boiling point.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling often leads to the formation of small, impure crystals or oils.

  • Induce Crystallization: If crystals do not form spontaneously, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line.

    • Seeding: Add a single, small crystal from a previous successful batch.

    • Cooling: Once at room temperature, place the flask in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize yield.

  • Anti-Solvent Addition (Alternative to Step 3):

    • Dissolve the compound in a minimal amount of a polar solvent (like methanol) at room temperature.

    • Slowly add a non-polar anti-solvent (like diethyl ether or ethyl acetate) dropwise while stirring until the solution becomes persistently cloudy (turbid).

    • Add a few drops of the polar solvent back into the solution until it becomes clear again.

    • Loosely cap the flask and allow the anti-solvent vapor to slowly diffuse into the solution over several hours or days. This slow change in solvent polarity is an excellent method for growing high-quality crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them thoroughly under high vacuum.

References

Technical Support Center: 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (CAS: 1354952-28-5). This document addresses common stability issues, handling protocols, and experimental troubleshooting to ensure the successful application of this valuable synthetic building block.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound upon receipt?

Upon receipt, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] For long-term storage, maintaining a cool, dry environment is crucial to prevent degradation.[2][3] It is shipped at ambient temperature for short durations (less than two weeks), but immediate and proper storage is key to preserving its integrity.[2]

Q2: What are the primary safety hazards associated with this compound?

This compound is classified as a hazardous substance. It may be harmful if swallowed or in contact with skin and can cause serious skin and eye irritation.[1][3] It may also cause respiratory irritation.[1][3] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[4] All handling should occur in a well-ventilated area or a chemical fume hood.[3][4]

Q3: What solvents are recommended for dissolving this compound?

As a hydrochloride salt, this compound generally exhibits good solubility in polar protic solvents such as water and methanol. Depending on the application, polar aprotic solvents like DMSO and DMF may also be suitable. It is advisable to perform a small-scale solubility test before proceeding with large-scale experiments.

Q4: What materials or chemical classes are incompatible with this compound?

The primary incompatibility is with strong oxidizing agents.[3] Additionally, due to the strained oxirane ring, strong bases, potent nucleophiles, and strong acids should be used with caution as they can induce ring-opening and degradation.

Core Structural Features and

The stability of this compound is dictated by two key structural features: the protonated amine, which enhances stability and water solubility, and the strained three-membered oxirane ring, which is the primary site of potential degradation.

G cluster_key Key Features cluster_molecule 2-Oxa-5-azabicyclo[4.1.0]heptane HCl A Strained Oxirane Ring (Electrophilic Site) mol A->mol Susceptible to nucleophilic attack B Amine Hydrochloride (Enhances Stability) B->mol Confers aqueous solubility

Caption: Key structural features influencing reactivity.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Potential Cause 1: Degradation via Oxirane Ring-Opening. The most common stability issue arises from the high reactivity of the strained oxirane ring. Under inappropriate pH conditions or in the presence of nucleophiles, the ring can open, leading to the formation of undesired amino alcohol derivatives. Strong bases can deprotonate the amine, and the resulting free amine may catalyze intramolecular degradation or react with other components.

  • Solution 1: Control Reaction Conditions.

    • pH Management: Maintain a neutral or mildly acidic pH (pH 4-6) to keep the amine protonated and minimize base-catalyzed degradation.

    • Nucleophile Control: If your reaction involves a nucleophile, consider its strength. Softer nucleophiles and lower reaction temperatures can help prevent unwanted attacks on the oxirane ring.

    • Temperature: Avoid excessive heat. Run reactions at the lowest temperature that allows for a reasonable reaction rate. Perform preliminary time-course and temperature studies to find the optimal balance.

G cluster_conditions Degradative Conditions start 2-Oxa-5-azabicyclo [4.1.0]heptane HCl strong_base Strong Base (e.g., NaOH, LDA) start->strong_base Deprotonation & Ring-Opening strong_acid Strong Acid (e.g., conc. H₂SO₄) start->strong_acid Acid-Catalyzed Ring-Opening nucleophile Potent Nucleophile (e.g., R-SH) start->nucleophile Nucleophilic Attack on Oxirane product Ring-Opened Byproduct strong_base->product strong_acid->product nucleophile->product G problem Experiment Fails (e.g., Low Yield, Impurities) check_purity Verify Compound Purity (Protocol 2) problem->check_purity Start Here impure Compound Impure? check_purity->impure review_storage Review Storage & Handling Conditions review_reaction Review Reaction Conditions review_storage->review_reaction conditions_ok Conditions OK? review_reaction->conditions_ok impure->review_storage No new_vial Solution: Use a fresh, unopened vial of the compound. impure->new_vial Yes success Proceed with Optimized Protocol new_vial->success adjust_conditions Solution: - Check for incompatible reagents - Adjust pH (neutral/mild acid) - Lower reaction temperature conditions_ok->adjust_conditions No conditions_ok->success Yes adjust_conditions->success

References

Side reactions in 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique chemical behavior of this strained heterocyclic building block. Here, we synthesize peer-reviewed data and field-proven insights into a practical Q&A format to address common challenges and unlock the synthetic potential of this versatile molecule.

Introduction: The Chemistry of a Strained System

This compound is a unique bifunctional molecule featuring a morpholine ring fused with an aziridine ring. Supplied as a hydrochloride salt, the aziridine nitrogen is protonated, creating a highly strained and reactive aziridinium ion .[1] This inherent ring strain, estimated to be around 25 kcal/mol, is the primary driver of its chemical reactivity, making it a potent electrophile for constructing complex nitrogen-containing molecules through nucleophilic ring-opening reactions.[1][2] However, this high reactivity is a double-edged sword, often leading to specific side reactions and handling challenges. This guide provides the expertise to anticipate and mitigate these issues.

Caption: Core structure highlighting the reactive aziridinium moiety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A: Due to its reactivity and hygroscopic nature, stringent storage and handling are critical.

  • Storage: Store the compound under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. Keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[3]

  • Handling: Always handle the solid in a glovebox or under a dry, inert atmosphere. Use oven-dried glassware and anhydrous solvents for all reactions to prevent unintended side reactions catalyzed by water or acid.[4]

Q2: What is the primary mode of reactivity for this molecule?

A: The defining feature is the protonated aziridine, which exists as a strained aziridinium ion. This makes the two carbons of the three-membered ring highly electrophilic and susceptible to nucleophilic ring-opening .[1][5] This reaction is the cornerstone of its synthetic utility, allowing for the stereospecific introduction of a wide range of functional groups.[6] The reaction proceeds rapidly under mild conditions, driven by the release of the inherent ring strain.

Q3: How do I convert the hydrochloride salt to the free base (neutral 2-Oxa-5-azabicyclo[4.1.0]heptane), and what are the stability concerns?

A: The free base is a "nonactivated" aziridine and is significantly less reactive towards nucleophiles than the protonated salt form.[6][7] However, it is also less stable, particularly to acidic conditions.

  • Conversion Protocol: To generate the free base, the hydrochloride salt can be neutralized with a non-nucleophilic base. A typical procedure involves dissolving the salt in an anhydrous solvent (e.g., CH₂Cl₂) and adding one equivalent of a hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) at low temperature (0°C).

  • Stability Warning: The free base is prone to decomposition and polymerization, especially if trace acid is present. It is highly recommended to use the free base in situ immediately after its generation. Attempting to isolate and store the free base often leads to degradation.

Q4: My purification on a standard silica gel column is failing. What is happening?

A: This is a very common issue. Standard silica gel is acidic and can catalyze the ring-opening of the aziridine ring, leading to decomposition or reaction with the eluent (e.g., methanol).[4] The highly polar nature of the resulting amine products can also lead to irreversible binding and streaking on the column. See the Troubleshooting Guide (Problem 3) for specific solutions.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific experimental problems, providing explanations of the underlying chemistry and actionable solutions.

Problem 1: Low or No Yield of the Desired Nucleophilic Ring-Opened Product

If your reaction with a nucleophile is providing low yields, a systematic diagnosis is required.

troubleshooting_workflow cluster_causes Analyze Crude Reaction Mixture cluster_solutions Solutions start Low or No Yield Observed check_sm Verify Purity & Integrity of Starting Material (SM) (e.g., by NMR) start->check_sm monitor Monitor Reaction Progress (TLC, LC-MS) check_sm->monitor cause_a SM Remains: Incomplete Reaction monitor->cause_a cause_b Byproduct Matches Solvent Adduct Mass: Competing Nucleophile monitor->cause_b cause_c Isomeric Product: Incorrect Regioselectivity monitor->cause_c sol_a Increase Temperature Extend Reaction Time Check Stoichiometry cause_a->sol_a sol_b Use Anhydrous, Non-nucleophilic Solvent (e.g., THF, MeCN) Ensure Dry Conditions cause_b->sol_b sol_c Modify Reaction Conditions to Favor Desired Regioisomer (See Mechanism Below) cause_c->sol_c

Caption: Diagnostic workflow for troubleshooting low-yield reactions.

  • Potential Cause A: Competing Ring-Opening by Solvent or Impurities

    • The Chemistry: Protic solvents (like methanol or ethanol) or residual water in aprotic solvents can act as nucleophiles, competing with your desired nucleophile and leading to the formation of amino-ether or diol byproducts.

    • Solution: Strictly use anhydrous, non-nucleophilic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM). Ensure all reagents and glassware are rigorously dried before use.[4]

  • Potential Cause B: Incorrect Regiochemistry of Nucleophilic Attack

    • The Chemistry: Nucleophilic attack can occur at two different carbons of the aziridinium ring. The outcome is a delicate balance between steric and electronic factors, often dictated by the Sₙ2 reaction mechanism.[8]

      • Path A (Less Hindered): Attack at the less sterically hindered carbon is generally favored.

      • Path B (More Substituted): Attack at the more substituted carbon can occur if that position is electronically activated (e.g., benzylic) and can stabilize a partial positive charge in the transition state.[5]

    • Solution: Characterize the crude product mixture carefully by ¹H NMR and LC-MS to identify all isomers. Modifying the nucleophile or solvent polarity can sometimes influence the regiochemical outcome.

Caption: Regioselectivity in the nucleophilic ring-opening of the aziridinium ion.

Problem 2: Formation of Dimeric or Polymeric Byproducts

  • The Chemistry: If the free base of the aziridine is generated (either intentionally or by a basic nucleophile/additive), the aziridine nitrogen can itself act as a nucleophile. One molecule can attack the aziridinium ion of another, leading to a chain reaction and the formation of oligomers or polymers.

  • Solution:

    • Maintain Acidity: If possible, run the reaction under conditions where the aziridine nitrogen remains protonated, minimizing its nucleophilicity.

    • Controlled Addition: If using a basic nucleophile, use a slow-addition (syringe pump) of the nucleophile to a solution of the aziridinium salt. This keeps the instantaneous concentration of the free base low.

    • High Dilution: Running the reaction at high dilution can favor the intramolecular reaction pathway over the intermolecular polymerization pathway.

Problem 3: Product Decomposition During Workup or Purification

  • The Chemistry: The product of the ring-opening is typically a substituted morpholino-ethylamine derivative. These compounds can be sensitive to both acid and, in some cases, oxidation. As mentioned in the FAQ, silica gel is a primary cause of decomposition due to its acidic nature.[4]

  • Solution:

    • Aqueous Workup: Minimize contact time with acidic or basic aqueous layers. If an acid wash is necessary, perform it quickly at low temperature and immediately follow with a neutralizing wash (e.g., saturated NaHCO₃).

    • Chromatography: Avoid silica gel if possible.

      • Preferred: Use neutral or basic alumina for column chromatography.[4]

      • Alternative: If silica gel must be used, pre-treat it by flushing the packed column with an eluent containing 0.5-1% triethylamine or ammonia in methanol. This neutralizes the acidic sites.[4] A summary of conditions is provided in the table below.

ParameterStandard Silica GelRecommended Alternative
Stationary Phase Silica Gel (Acidic)Neutral Alumina or Basic Alumina
Common Outcome Product decomposition, streakingClean separation, high recovery
Eluent Modifier Not applicableIf using silica: Add 0.5-1% Et₃N

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Ring-Opening (Example with a Thiol Nucleophile)

  • Setup: To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.1 M. Cool the flask to 0°C in an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve the thiol nucleophile (e.g., thiophenol, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq) in anhydrous MeCN.

  • Reaction: Add the nucleophile solution dropwise to the stirred aziridinium salt solution over 10 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using column chromatography on neutral alumina (see Problem 3).

Protocol 2: Recommended Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of neutral alumina in the starting eluent (e.g., 98:2 DCM:MeOH).

  • Column Packing: Pack the column with the slurry. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in DCM (e.g., starting from 0% MeOH and gradually increasing to 5-10%). Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Optimizing reaction conditions for 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (CAS: 1354952-28-5). This document is designed for researchers, chemists, and drug development professionals actively working with this versatile yet challenging bicyclic aziridine. The inherent strain of the three-membered aziridine ring makes this compound a powerful synthetic intermediate but also introduces specific challenges related to stability, purification, and reaction optimization.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and achieve consistent, high-yielding results.

Critical Safety Advisory

Before proceeding, it is imperative to recognize the potential hazards associated with aziridine-containing compounds. Due to their strained ring structure, aziridines are potent electrophiles and alkylating agents.[2][4] This reactivity is linked to significant health risks.

  • Toxicity and Mutagenicity: Aziridine and its derivatives are classified as highly toxic, mutagenic, and possibly carcinogenic to humans (IARC Group 2B).[2][4][5][6] They can react with endogenous nucleophiles, including DNA, which is the basis of their mutagenicity.[2][4]

  • Handling Protocols: All manipulations must be conducted in a certified chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[7] Avoid inhalation of dust or vapors and any direct skin contact.[7][8]

Troubleshooting Guide: Reaction Optimization

This section addresses specific, common problems encountered during the synthesis and handling of 2-Oxa-5-azabicyclo[4.1.0]heptane and its hydrochloride salt.

Problem 1: My intramolecular aziridination reaction is showing low to no yield.

Answer: This is a frequent challenge in aziridination chemistry, often stemming from catalyst choice, reaction conditions, or reagent quality. A systematic approach is key to identifying the root cause.[9]

Potential Causes & Solutions:

  • Catalyst Inactivity or Incompatibility: The choice of metal catalyst and ligand is paramount in nitrene-transfer reactions. The catalyst may be deactivated or simply not optimal for your specific substrate.

    • Troubleshooting Steps:

      • Catalyst Screening: If using a standard rhodium(II) or copper(I) catalyst, consider screening others. Silver-based catalysts (e.g., Ag(I) with BOX ligands) have shown high chemoselectivity for aziridination over competing pathways.[1]

      • Ligand Modification: Fine-tuning the steric and electronic properties of the ligands can dramatically improve yield and selectivity by disfavoring transition states that lead to side products.[1]

      • Catalyst Loading: For less reactive substrates, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) may be beneficial, though this can sometimes increase side reactions.[9]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can profoundly impact the reaction outcome.

    • Troubleshooting Steps:

      • Solvent Screening: The polarity of the solvent can influence the desired reaction pathway.[1] Screen a range of anhydrous solvents such as dichloromethane (DCM), chlorobenzene, toluene, or acetonitrile.[1][9]

      • Temperature Optimization: Some aziridinations benefit from lower temperatures to suppress side reactions, while others require heat to proceed. Attempt the reaction at 0 °C, room temperature, and a higher temperature (e.g., 40-60 °C) to find the optimal balance.

      • Reagent Addition: For reactions involving an external oxidant, slow addition of the oxidant is often crucial to maintain a low concentration of the reactive nitrene intermediate, which can minimize byproduct formation.[9]

  • Poor Reagent Quality: Starting materials, solvents, or catalysts may be compromised.

    • Troubleshooting Steps:

      • Anhydrous & Degassed Conditions: Aziridination reactions are often sensitive to moisture and oxygen. Ensure all solvents are rigorously dried and degassed.[1][10] Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[10]

      • Purify Starting Materials: Impurities in the precursor (e.g., the corresponding cyclohexenol derivative) can interfere with the catalyst. Purify starting materials immediately before use.[9]

Troubleshooting Workflow: Low Yield

G start Low / No Yield Observed reagent_check Verify Reagent Purity & Anhydrous/Inert Conditions start->reagent_check Step 1 condition_opt Systematically Optimize Conditions (Solvent, Temp, Concentration) reagent_check->condition_opt If reagents are pure catalyst_screen Screen Alternative Catalysts & Ligands (Rh, Cu, Ag) condition_opt->catalyst_screen If conditions fail success Yield Improved catalyst_screen->success If new catalyst works failure Yield Still Low catalyst_screen->failure If all catalysts fail reassess Re-evaluate Substrate & Reaction Design failure->reassess

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: I'm observing significant C-H amination byproducts instead of the target aziridine.

Answer: The competition between intramolecular C-H amination and C=C aziridination is a classic chemoselectivity challenge.[1] The outcome is highly dependent on the catalyst system and the substrate's geometry.

Strategies to Favor Aziridination:

  • Catalyst Selection: This is the most critical factor. Certain catalyst systems are known to favor aziridination. For example, specific Cobalt(II) or Silver(I) systems can offer higher selectivity compared to some rhodium catalysts that are more prone to C-H insertion.[1]

  • Substrate Control: The position of C-H bonds relative to the alkene can influence the product distribution. While modifying the core structure of 2-Oxa-5-azabicyclo[4.1.0]heptane is not an option, understanding this principle helps in designing related syntheses.[1]

  • Solvent Choice: The reaction medium can influence the transition state energies of the competing pathways. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.[1]

Competing Reaction Pathways

G start Precursor + Metal Nitrene Intermediate aziridination Desired Pathway: C=C Aziridination start->aziridination Favored by Ag(I), Co(II) catalysts ch_amination Side Reaction: C-H Amination start->ch_amination Can be favored by some Rh(II) catalysts product 2-Oxa-5-azabicyclo [4.1.0]heptane aziridination->product byproduct Amination Byproduct ch_amination->byproduct

Caption: Competing pathways in intramolecular nitrene transfer.

Problem 3: My product decomposes during aqueous workup or upon forming the hydrochloride salt.

Answer: The strained aziridine ring is highly susceptible to ring-opening, especially under acidic conditions.[1][4] Standard acidic workups or the use of strong acids for salt formation can lead to complete product loss.

Solutions for Mild Workup & Salt Formation:

  • Quenching: After the reaction is complete, avoid quenching with acid. Use a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize any acidic species.[1]

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Minimize contact time with the aqueous phase.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (e.g., <30 °C).

  • Hydrochloride Formation: To form the hydrochloride salt, dissolve the purified free-base in a non-polar, anhydrous solvent (e.g., diethyl ether or DCM). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise at 0 °C until precipitation is complete. Using anhydrous HCl is critical to prevent water-mediated ring-opening.

Problem 4: My product decomposes on the silica gel column during purification.

Answer: This is a very common issue. Standard silica gel is acidic and can catalyze the ring-opening of the sensitive aziridine.[1]

Purification Recommendations:

MethodDescriptionKey AdvantagesConsiderations
Neutralized Silica Gel Pre-treat the silica gel by flushing the packed column with an eluent containing 1-2% triethylamine (Et₃N) before loading the sample. Use an eluent containing 0.5-1% Et₃N for the separation.Prevents acid-catalyzed decomposition on the column.[1]The presence of triethylamine must be removed from the final product, typically via evaporation under high vacuum.
Alumina Chromatography Use neutral or basic alumina as the stationary phase instead of silica gel.Inherently non-acidic, reducing the risk of decomposition.May have different selectivity compared to silica; solvent system may require re-optimization.
Crystallization If the free-base or hydrochloride salt is a stable solid, crystallization can be an excellent purification method that avoids chromatography altogether.High purity, scalable, avoids stationary phase contact.Requires the compound to be crystalline; screening for suitable solvent systems is necessary.

Optimized Purification Workflow

G start Crude Reaction Mixture workup Mild Basic Quench (aq. NaHCO₃) start->workup extraction Organic Extraction (DCM or EtOAc) workup->extraction drying Dry (Na₂SO₄) & Concentrate (Low Temp) extraction->drying purification_choice Choose Purification drying->purification_choice column Column Chromatography on Neutralized Silica or Alumina purification_choice->column If oil or non-crystalline crystallize Crystallization purification_choice->crystallize If solid final_product Pure Free-Base Aziridine column->final_product crystallize->final_product salt_formation Anhydrous HCl Addition (e.g., HCl in Ether) at 0 °C final_product->salt_formation hcl_salt Pure Hydrochloride Salt salt_formation->hcl_salt

References

Overcoming solubility problems of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that navigating the physicochemical properties of novel building blocks is crucial for experimental success. This guide is structured to provide not just protocols, but a foundational understanding of why solubility issues arise with this specific bicyclic amine salt and how to systematically overcome them.

Part 1: Understanding the Challenge: Core Properties and Solubility Principles

Before troubleshooting, it's essential to understand the molecule you're working with. This compound is a salt, formed by reacting the basic amine with hydrochloric acid.[1][2] This is a common strategy in pharmaceutical chemistry to improve the stability and handling of amine-containing compounds.[2] However, the hydrochloride form introduces specific solubility characteristics that can be challenging.

Key Molecular Properties

PropertyValueSource
Molecular Formula C₅H₁₀ClNO[1][3]
Molecular Weight 135.59 g/mol [1]
Physical Form Solid[3]
Predicted XlogP -0.3[4]
Component Compounds 2-Oxa-5-azabicyclo[4.1.0]heptane (Parent Base), Hydrochloric Acid[1]

The salt form is inherently polar and charged, which generally favors solubility in polar solvents like water.[5] However, several factors can complicate this:

  • Crystal Lattice Energy: The energy holding the solid salt crystal together may be significant, requiring substantial energy input (e.g., heat, sonication) to break apart.

  • pH of the Solution: As an amine salt, its solubility is highly dependent on the pH of the solvent.[6]

  • Common Ion Effect: In solutions already containing chloride ions (like a dilute HCl solution), the solubility of the hydrochloride salt can be suppressed, pushing the equilibrium back towards the solid state.[7][8]

Part 2: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries.

Q1: My this compound isn't dissolving in neutral water. What's the first thing I should try?

This is a common observation. While amine salts are designed for aqueous solubility, the pH of deionized water (often slightly acidic from dissolved CO₂) may not be optimal. The first step should be a slight adjustment of pH. For a hydrochloride salt of a weak base, solubility is often higher in a slightly acidic environment (e.g., pH 4-6) compared to strictly neutral or basic conditions, which could cause precipitation of the free base.[9][10] However, avoid strongly acidic solutions containing HCl, which can trigger the common ion effect and reduce solubility.[8]

Q2: I need to use this compound in an organic solvent for a reaction. It's insoluble in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). What can I do?

The hydrochloride salt is ionic and will have very poor solubility in non-polar or moderately polar aprotic organic solvents.[5] To achieve solubility in these systems, you must first convert the salt back to its neutral "free base" form. This involves neutralizing the hydrochloride with a weak base. See Protocol 3 for a detailed workflow.

Q3: Can I heat the mixture to force it to dissolve?

Heating can increase the rate of dissolution and the amount of solute that can be dissolved.[6][11] However, this should be done with caution. First, determine the thermal stability of the compound. If no stability data is available, perform a small-scale test. Prolonged heating or excessive temperatures can lead to degradation. A gentle warming to 40-50°C is often a safe starting point.

Q4: My solution is cloudy or forms a precipitate over time, even after it initially dissolved. Why is this happening?

This phenomenon, known as disproportionation or precipitation, can occur if the pH of the solution changes, causing the less soluble free base to crash out of solution.[12][13] This is particularly common in unbuffered aqueous solutions where interaction with atmospheric CO₂ can alter the pH. Using a suitable buffer system (e.g., a citrate or acetate buffer) can maintain a stable pH and prevent this issue.

Part 3: Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is more effective than random trial and error. The following workflow, visualized in the diagram below, provides a logical decision path.

G cluster_0 cluster_1 Solvent System Selection cluster_2 Aqueous Troubleshooting Path cluster_3 Organic Troubleshooting Path start Start: Compound is Insoluble aqueous Aqueous System (e.g., Water, Buffers) start->aqueous Goal: Aqueous Solution organic Organic System (e.g., DCM, THF, Acetonitrile) start->organic Goal: Organic Solution ph_adjust Step 1: Adjust pH (Slightly acidic, e.g., pH 4-6) aqueous->ph_adjust freebase Step 1: Convert to Free Base (Neutralize with weak base) organic->freebase sonicate Step 2: Apply Energy (Sonication or Gentle Warming) ph_adjust->sonicate If still insoluble cosolvent Step 3: Add Co-solvent (e.g., Ethanol, DMSO, PEG 400) sonicate->cosolvent If still insoluble aqueous_success Result: Soluble Aqueous Solution cosolvent->aqueous_success extract Step 2: Liquid-Liquid Extraction (Isolate free base in organic solvent) freebase->extract organic_success Result: Soluble Organic Solution extract->organic_success

Caption: Troubleshooting workflow for solubility issues.

Part 4: Detailed Experimental Protocols

Here are step-by-step methods for the key strategies outlined above.

Protocol 1: Dissolution in an Aqueous System using pH Adjustment

This protocol is the first-line approach for preparing an aqueous stock solution.

  • Preparation: Weigh the desired amount of this compound into a sterile vial.

  • Solvent Addition: Add a portion (e.g., 80%) of the final required volume of high-purity water or a suitable buffer (e.g., 50 mM acetate buffer, pH 5.0).

  • Initial Mixing: Vortex or stir the suspension at room temperature for 5-10 minutes.

  • pH Measurement & Adjustment: Measure the pH of the suspension. If the compound remains insoluble, adjust the pH downwards by adding dilute acid (e.g., 0.1 M acetic acid) dropwise until the solid dissolves. Continuously monitor the pH. The goal is to find the pH of maximum solubility (pHmax).[13]

  • Final Volume: Once dissolved, add the remaining solvent to reach the final target concentration and mix thoroughly.

  • Validation: Visually inspect the solution for any undissolved particulates. If clear, the solution is ready. If particulates remain, consider proceeding to Protocol 2 or 3.

Protocol 2: Enhancing Aqueous Solubility with Co-solvents

If pH adjustment alone is insufficient, a water-miscible organic co-solvent can be introduced to modify the polarity of the solvent system.[14][15][]

  • Co-solvent Selection: Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Dimethyl Sulfoxide (DMSO).[][17] The choice depends on the requirements of your downstream application.

  • Preparation: Create a suspension of the compound in the chosen aqueous buffer as described in Protocol 1.

  • Co-solvent Addition: Add the co-solvent dropwise to the suspension while stirring vigorously. Start with a low percentage (e.g., 5-10% v/v) and increase incrementally.

  • Observation: Monitor for dissolution after each addition. The goal is to use the minimum amount of co-solvent necessary to achieve a clear solution.

  • Validation: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., it does not affect cell viability or enzyme activity).

Table of Common Co-solvents

Co-solventTypical Starting % (v/v)Mechanism of ActionKey Considerations
Ethanol 10-20%Reduces water polarity, disrupts water's hydrogen bond network.[18]Can precipitate proteins; may be volatile.
DMSO 5-10%Highly polar aprotic solvent with large solubilization capacity.[17]Can be toxic to some cell lines; rapidly penetrates skin.
PEG 400 10-30%Non-ionic polymer, reduces solvent polarity.[]High viscosity; generally low toxicity.
Protocol 3: Application of Sonication for Dissolution

Sonication uses high-frequency sound waves to create cavitation bubbles in the liquid, which agitate particles and can break down intermolecular interactions, thereby speeding up dissolution.[19][20][21]

  • Preparation: Prepare a suspension of the compound in the desired solvent system (aqueous or with co-solvent).

  • Sonication: Place the vial containing the suspension into an ultrasonic bath.

  • Process: Sonicate in short bursts (e.g., 1-2 minutes) followed by a rest period to prevent excessive heating of the sample.[22] Visually inspect the solution during the rest periods.

  • Temperature Control: Monitor the temperature of the water in the bath. If it becomes warm, replace it with cool water.

  • Completion: Continue until the solid is fully dissolved or it becomes clear that no further dissolution is occurring.

  • Validation: After sonication, centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes. A clear supernatant indicates successful dissolution, while a pellet indicates that the compound is not fully soluble under these conditions.

Protocol 4: Conversion to Free Base for Organic Solvent Solubility

This is the essential procedure for reactions requiring the compound to be dissolved in a non-aqueous, organic medium.

  • Dissolution: Dissolve the this compound in a minimal amount of water.

  • Neutralization: Cool the aqueous solution in an ice bath. While stirring, slowly add a mild inorganic base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise.[23]

  • pH Monitoring: Monitor the pH of the aqueous layer. Continue adding the base until the pH is alkaline (e.g., pH 8-9). The formation of a milky precipitate or an oily layer is often indicative of the free base forming.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Drying and Concentration: Combine the organic layers. Dry the solution over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, which should now be soluble in your desired organic solvent.

  • Validation: The resulting free base can be characterized (e.g., by ¹H NMR) to confirm complete conversion before use in subsequent reactions.

References

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this valuable bicyclic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly Q&A format, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the N-protected precursor of 2-Oxa-5-azabicyclo[4.1.0]heptane, and what are the immediate byproducts?

A1: The most prevalent and scalable method for synthesizing the N-protected precursor, typically N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane, is the epoxidation of N-Boc-3,4-dehydropiperidine (also known as N-Boc-1,2,3,6-tetrahydropyridine). The oxidizing agent of choice is often meta-chloroperoxybenzoic acid (m-CPBA). The primary byproduct from this reaction is meta-chlorobenzoic acid (m-CBA), which is formed from the reduction of m-CPBA.[1][2]

Q2: I've noticed a significant amount of a more polar impurity in my crude reaction mixture after epoxidation. What is it likely to be?

A2: A common and often significant byproduct is the corresponding diol, N-Boc-trans-3,4-dihydroxypiperidine. This is formed via the acid-catalyzed hydrolysis of the desired epoxide product.[3][4] The acidic environment can be created by the m-chlorobenzoic acid byproduct or any adventitious moisture in the reaction.

Q3: My NMR spectrum of the crude product is complex. What are the key signals to look for to identify the desired product and major byproducts?

A3: Differentiating between the product and byproducts by NMR is crucial. Here's a general guide for ¹H NMR in CDCl₃:

  • N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane (Desired Product): Look for characteristic signals for the epoxide protons, typically in the range of 3.1-3.4 ppm. The Boc group will show a singlet around 1.4-1.5 ppm.

  • N-Boc-3,4-dehydropiperidine (Unreacted Starting Material): The key signals are the vinylic protons of the double bond, which appear around 5.5-5.8 ppm.

  • N-Boc-trans-3,4-dihydroxypiperidine (Hydrolysis Byproduct): The protons attached to the carbon atoms bearing the hydroxyl groups will appear in the region of 3.5-4.0 ppm. The hydroxyl protons themselves may appear as broad singlets.

  • m-Chlorobenzoic Acid: Aromatic protons will be visible in the 7.4-8.0 ppm region.

Q4: How can I minimize the formation of the diol byproduct during the epoxidation reaction?

A4: Minimizing diol formation requires careful control of the reaction conditions:

  • Use of a Buffer: Adding a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the reaction mixture can neutralize the m-chlorobenzoic acid as it forms, thus preventing the acid-catalyzed ring-opening of the epoxide.[3]

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the presence of water, which is necessary for hydrolysis.

  • Controlled Addition of m-CPBA: Slow, portion-wise addition of m-CPBA can help to control the reaction temperature and the instantaneous concentration of the acidic byproduct.[3]

Q5: What is the best way to remove the m-chlorobenzoic acid byproduct during workup?

A5: An aqueous basic wash is the most effective method.[5] After the reaction is complete, quenching with a mild reducing agent like sodium thiosulfate to destroy excess peroxide is recommended, followed by washing the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate. This will deprotonate the carboxylic acid, making it water-soluble and easily separable into the aqueous layer.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Conversion of Starting Material 1. Insufficient m-CPBA. 2. Low reaction temperature or short reaction time. 3. Deactivated m-CPBA.1. Use a slight excess of m-CPBA (1.1-1.2 equivalents). 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider running the reaction at room temperature if it is sluggish at 0°C. 3. Use fresh, high-purity m-CPBA.
High Levels of Diol Byproduct 1. Acid-catalyzed hydrolysis of the epoxide. 2. Presence of water in the reaction.1. Add a solid base like NaHCO₃ or K₂CO₃ to the reaction mixture to neutralize the acidic byproduct. 2. Use anhydrous solvents and reagents.
Presence of Multiple Unidentified Spots on TLC 1. Dimerization or oligomerization of the epoxide. 2. Further oxidation or side reactions.1. Avoid harsh acidic or basic conditions during workup and purification. 2. Characterize the major impurities by LC-MS and NMR to understand their structure and formation mechanism.
Difficulty in Purifying the Product by Column Chromatography 1. Co-elution of the product with m-chlorobenzoic acid. 2. Co-elution with the diol byproduct.1. Ensure a thorough basic wash during workup to remove m-CBA before chromatography. 2. Use a suitable solvent system for chromatography that provides good separation between the more polar diol and the less polar epoxide. A gradient elution from a non-polar to a moderately polar solvent system is often effective.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane
  • To a solution of N-Boc-3,4-dehydropiperidine (1 equivalent) in dichloromethane (DCM) at 0°C, add sodium bicarbonate (2 equivalents).

  • Slowly add a solution of m-CPBA (1.2 equivalents) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Identification of Byproducts by LC-MS
  • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).

  • Monitor the elution profile using a UV detector and a mass spectrometer.

  • Expected m/z values for [M+H]⁺:

    • N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane: ~199.12

    • N-Boc-3,4-dehydropiperidine: ~183.13

    • N-Boc-trans-3,4-dihydroxypiperidine: ~217.14

    • m-Chlorobenzoic acid: ~156.00

Visualizing Reaction Pathways and Troubleshooting

Byproduct_Formation cluster_reaction Epoxidation Reaction cluster_products Reaction Mixture N-Boc-3,4-dehydropiperidine N-Boc-3,4-dehydropiperidine Desired_Product N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane N-Boc-3,4-dehydropiperidine->Desired_Product Desired Pathway m-CPBA m-CPBA m-CPBA->Desired_Product m-CBA m-Chlorobenzoic Acid Diol_Byproduct N-Boc-trans-3,4-dihydroxypiperidine Desired_Product->Diol_Byproduct Hydrolysis (H₂O, H⁺ from m-CBA) Unreacted_SM Unreacted Starting Material

Caption: Reaction pathway for the epoxidation of N-Boc-3,4-dehydropiperidine and the formation of the major hydrolysis byproduct.

Troubleshooting_Workflow Crude_Product Crude Reaction Mixture Analysis Analyze by TLC/LC-MS/NMR Crude_Product->Analysis Identify Identify Product and Byproducts Analysis->Identify High_SM High Starting Material? Identify->High_SM High_Diol High Diol Content? Identify->High_Diol High_SM->High_Diol No Optimize_Reaction Optimize Reaction Conditions: - Increase m-CPBA - Longer reaction time/Higher temp High_SM->Optimize_Reaction Yes Purification Purification Strategy High_Diol->Purification No Modify_Reaction Modify Reaction Conditions: - Add NaHCO₃ - Use anhydrous solvents High_Diol->Modify_Reaction Yes Basic_Wash Aqueous Basic Wash (removes m-CBA) Purification->Basic_Wash Optimize_Reaction->Crude_Product Modify_Reaction->Crude_Product Chromatography Column Chromatography Basic_Wash->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: A logical workflow for troubleshooting and purifying the product from common byproducts.

References

Technical Support Center: A Guide to the Storage and Handling of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic amine. Here, we provide in-depth, field-proven insights into its storage, handling, and troubleshooting in a user-friendly question-and-answer format. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and safe management of this compound.

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: Proper storage is critical to maintain the chemical integrity of this compound. It is a solid that is generally stable under recommended conditions.[1] To ensure its longevity, it should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The container should be kept tightly sealed to prevent moisture absorption and potential degradation. For long-term storage, maintaining a room temperature environment is typically sufficient.[3] Some suppliers also recommend storage under an inert atmosphere, which can further protect the compound from atmospheric moisture and reactive gases.

Q2: What are the primary hazards associated with handling this compound?

A2: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.

Q3: What materials are considered incompatible with this compound?

A3: this compound should be stored away from strong acids, strong alkalis, and strong oxidizing agents.[5] Contact with strong bases can neutralize the hydrochloride salt, liberating the free amine which may be less stable or have different reactivity. Strong oxidizing agents can potentially react with the amine functionality, leading to degradation of the compound.

Q4: What is the solubility profile of this compound in common laboratory solvents?

Q5: What is the role of the aziridine ring in the reactivity of this compound?

A5: The aziridine ring is a three-membered heterocycle containing a nitrogen atom. This small ring structure is highly strained, which makes it susceptible to ring-opening reactions.[6] This inherent reactivity is a key feature of the molecule's chemical behavior. The nitrogen in the aziridine ring is a nucleophile and a base. In the case of this compound, the nitrogen is protonated, which can influence its reactivity. The ring can be opened by various nucleophiles, and this reaction is often a key step in the synthetic utility of aziridine-containing compounds.[7]

Section 2: Troubleshooting Guides

This section provides practical advice for overcoming common challenges that may arise during the use of this compound in experimental settings.

Low or No Reactivity in Nucleophilic Substitution Reactions

Q: I am attempting a nucleophilic substitution reaction with this compound, but I am observing low to no product formation. What could be the issue?

A: Low reactivity can stem from several factors related to the nature of the hydrochloride salt and the reaction conditions.

  • Basicity of the Nucleophile: As a hydrochloride salt, the amine in the aziridine ring is protonated. If your reaction conditions are neutral or acidic, the nucleophile might not be basic enough to deprotonate the amine and initiate the reaction. The free amine is typically the reactive species in nucleophilic additions.

    • Troubleshooting Step: Consider adding a non-nucleophilic base to your reaction mixture to liberate the free amine. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). The amount of base should be at least stoichiometric to the hydrochloride salt.

  • Reaction Temperature: Some nucleophilic substitution reactions require elevated temperatures to overcome the activation energy barrier.

    • Troubleshooting Step: If your reaction is being conducted at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. A solvent that does not fully dissolve the reactants will result in a sluggish reaction.

    • Troubleshooting Step: Ensure that both the this compound and your nucleophile are soluble in the chosen solvent. If not, consider a different solvent system. For hydrochloride salts, polar aprotic solvents like acetonitrile or DMF can be good starting points, especially with the addition of a base.

Product Degradation During Workup or Purification

Q: My reaction appears to be successful by TLC, but I am isolating a degraded product or observing multiple spots after workup and purification on a silica gel column. What is causing this?

A: The aziridine ring, being strained, can be sensitive to acidic conditions, which can lead to ring-opening or other rearrangements.[5]

  • Acidic Workup: Aqueous acidic workups can catalyze the ring-opening of the aziridine, leading to the formation of undesired byproducts.

    • Troubleshooting Step: Use a mild basic workup, such as washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any residual acid from the reaction or to handle the hydrochloride salt.

  • Silica Gel Chromatography: Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds like aziridines.[5]

    • Troubleshooting Step:

      • Neutralize the Silica: Pre-treat your silica gel by flushing the column with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine in the eluent.[8]

      • Alternative Stationary Phases: Consider using a different stationary phase for purification, such as neutral or basic alumina, or an amine-functionalized silica gel.[8] Reversed-phase chromatography with a mobile phase buffered at a neutral or slightly basic pH can also be an effective alternative.[9]

Inconsistent Results and Poor Reproducibility

Q: I am experiencing inconsistent yields and reaction profiles when using this compound from different batches or after a period of storage. What could be the cause?

A: Inconsistent results are often linked to the quality and handling of the starting material.

  • Moisture Contamination: As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can interfere with moisture-sensitive reactions and can also potentially contribute to slow degradation over time.

    • Troubleshooting Step: Always store the compound in a tightly sealed container in a desiccator. Before use, ensure the compound is dry, for example, by drying it under high vacuum for a few hours.

  • Batch-to-Batch Purity: The purity of the starting material can vary between suppliers or even between different batches from the same supplier.

    • Troubleshooting Step: It is good practice to verify the purity of a new batch of any reagent by techniques such as NMR or LC-MS before use. If impurities are detected, purification of the starting material may be necessary. A common method for purifying amine hydrochlorides is recrystallization from a suitable solvent system, such as isopropanol/diethyl ether.[10]

Section 3: Data Summary and Protocols

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₁₀ClNO[4]
Molecular Weight 135.59 g/mol [4]
Appearance Solid-
Melting Point Data not available[3]
pKa (predicted for a similar structure) -1.62 ± 0.20[5]
Incompatible Materials Strong acids/alkalis, strong oxidizing agents[5]
Protocol: Liberation of the Free Amine for Reaction

This protocol describes a general procedure for the in situ generation of the free amine from this compound for use in a subsequent reaction.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or THF)

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).

  • Add the anhydrous solvent to the vessel.

  • Cool the resulting suspension or solution to 0 °C in an ice bath.

  • Slowly add the non-nucleophilic base (1.1 equivalents) dropwise with stirring.

  • Allow the mixture to stir at 0 °C for 15-30 minutes. The formation of a salt byproduct (e.g., triethylammonium chloride) may be observed as a precipitate.

  • The resulting mixture containing the free amine can now be used directly in the subsequent reaction step by adding the other reagents.

Section 4: Visualizing Key Concepts

Diagram: Troubleshooting Low Reactivity

Troubleshooting_Low_Reactivity Troubleshooting Low Reactivity of 2-Oxa-5-azabicyclo[4.1.0]heptane HCl start Low or No Product Formation cause1 Is the amine protonated? start->cause1 cause2 Is the temperature too low? start->cause2 cause3 Are reactants fully dissolved? start->cause3 solution1 Add a non-nucleophilic base (e.g., TEA, DIPEA) cause1->solution1 Yes solution2 Gradually increase reaction temperature cause2->solution2 Yes solution3 Change to a more suitable solvent cause3->solution3 No

Caption: A flowchart for diagnosing and resolving low reactivity issues.

Diagram: Potential Degradation Pathway

Degradation_Pathway Potential Acid-Catalyzed Degradation Pathway reactant 2-Oxa-5-azabicyclo[4.1.0]heptane (Free Amine) intermediate Protonated Aziridine (Activated Intermediate) reactant->intermediate + H⁺ (Acidic Conditions) product Ring-Opened Product (e.g., Amino alcohol) intermediate->product + Nucleophile (e.g., H₂O)

Caption: A simplified representation of acid-catalyzed ring-opening.

References

Validation & Comparative

A Technical Guide to 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride and its Role as a Morpholine Isostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Morpholine Scaffold and the Rise of Isosteric Replacement

The morpholine ring is a ubiquitous scaffold in medicinal chemistry, present in over 20 FDA-approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility and metabolic stability, which often translate to improved pharmacokinetic profiles of drug candidates. However, the morpholine moiety can be susceptible to metabolic degradation, primarily through C-H oxidation, prompting the exploration of bioisosteric replacements.[1][2][3] Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, leading to comparable biological activities.[4] The strategic deployment of morpholine isosteres can address metabolic liabilities, modulate lipophilicity, and fine-tune biological activity, thereby accelerating the optimization of lead compounds.[3]

This guide provides a comparative analysis of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride, a conformationally restricted morpholine isostere, with other commonly employed morpholine surrogates. We will delve into their physicochemical properties, metabolic stability, and permeability, supported by established experimental protocols to aid researchers in their drug discovery endeavors.

This compound: A Profile

This compound is a bicyclic amine that incorporates the core structural features of morpholine within a more rigid framework. This conformational constraint can offer advantages in drug design by reducing the entropic penalty upon binding to a target protein and by presenting substituents in well-defined spatial orientations.

Chemical Structure:

  • IUPAC Name: 2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride[1]

  • CAS Number: 1354952-28-5

  • Molecular Formula: C₅H₁₀ClNO

  • Molecular Weight: 135.59 g/mol

Comparative Analysis of Morpholine Isosteres

The selection of an appropriate morpholine isostere is a critical decision in the drug design process, with each alternative offering a unique set of properties. Below is a comparison of 2-Oxa-5-azabicyclo[4.1.0]heptane with other notable isosteres. It is important to note that experimental data for 2-Oxa-5-azabicyclo[4.1.0]heptane is limited in the public domain; therefore, some of the presented data are computationally predicted.

Table 1: Comparison of Physicochemical and ADME Properties of Selected Morpholine Isosteres

PropertyMorpholine2-Oxa-5-azabicyclo[4.1.0]heptane2-Oxa-5-azabicyclo[2.2.1]heptane3-Oxa-8-azabicyclo[3.2.1]octane
Structure
Molecular Weight ( g/mol ) 87.1299.13 (free base)99.13113.16
Predicted logP -0.86-0.40-0.55-0.21
Predicted pKa 8.36~8.5 (estimated)~8.6 (estimated)~8.8 (estimated)
Topological Polar Surface Area (Ų) 21.321.321.321.3
Metabolic Stability Moderate (susceptible to oxidation)Potentially enhanced due to bicyclic natureGenerally enhancedGenerally enhanced
Conformational Flexibility HighLow (rigid)Low (rigid)Low (rigid)

Predicted values are derived from computational models and should be considered as estimates. Experimental validation is recommended.

Experimental Protocols for Property Determination

To empower researchers to experimentally validate and compare these isosteres, we provide detailed, step-by-step methodologies for key assays.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

dot

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in water/co-solvent prep2 Adjust to acidic pH with HCl prep1->prep2 prep3 Add KCl for constant ionic strength prep2->prep3 titrate Titrate with standardized NaOH prep3->titrate Start Titration measure Record pH after each addition titrate->measure Stepwise plot Plot pH vs. volume of titrant measure->plot Generate Titration Curve inflection Determine inflection point plot->inflection calculate Calculate pKa inflection->calculate

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh and dissolve the compound (e.g., this compound) in deionized water or a suitable co-solvent to a final concentration of approximately 1-10 mM.

    • Add a supporting electrolyte, such as 0.15 M potassium chloride, to maintain a constant ionic strength throughout the titration.[1]

    • Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized solution of hydrochloric acid.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10) before use.[1]

    • Immerse the calibrated pH electrode and a temperature probe into the analyte solution, which is continuously stirred.

    • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.

    • Record the pH value and the volume of titrant added after each increment, allowing the pH to stabilize before the next addition.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve (i.e., the point of maximum slope).

    • The pKa is equal to the pH at the half-equivalence point. For a more accurate determination, the derivative of the titration curve can be plotted.

Protocol 2: Determination of Lipophilicity (logP) by the Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

dot

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare octanol-saturated water & water-saturated octanol prep2 Dissolve compound in one phase prep1->prep2 mix Mix aqueous and octanol phases prep2->mix Start Partitioning shake Shake until equilibrium is reached mix->shake separate Separate the two phases by centrifugation shake->separate quantify Quantify compound concentration in each phase (e.g., UV-Vis, LC-MS) separate->quantify Sample each phase calculate Calculate logP = log([Compound]octanol / [Compound]aqueous) quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

  • Preparation of Phases:

    • Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Partitioning:

    • Accurately weigh and dissolve the test compound in the aqueous phase to a known concentration.

    • Add an equal volume of the n-octanol phase to the aqueous solution in a sealed container.

    • Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Separate the two phases by centrifugation.

  • Analysis:

    • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Protocol 3: Assessment of Metabolic Stability using Liver Microsomes

Metabolic stability is a crucial parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. The liver microsomal stability assay is a widely used in vitro method to assess phase I metabolic stability.

dot

Metabolic_Stability_Assay cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep Prepare reaction mixture (microsomes, buffer, compound) initiate Initiate reaction by adding NADPH prep->initiate incubate Incubate at 37°C initiate->incubate sample Take aliquots at different time points incubate->sample During Incubation quench Quench reaction with cold acetonitrile containing internal standard sample->quench Time-course centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life and intrinsic clearance analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Methodology:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (human or other species), phosphate buffer (pH 7.4), and the test compound at a final concentration typically around 1 µM.[5][6]

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding a solution of NADPH (cofactor for cytochrome P450 enzymes).[5][6]

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard for analytical quantification.[7]

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint).

Protocol 4: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal permeability and for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[8]

dot

Caco2_Permeability_Assay cluster_cell_culture Cell Culture cluster_permeability_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days to form a confluent monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer Monolayer ready add_compound Add compound to apical (A) or basolateral (B) side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from the receiver compartment at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate_papp Calculate apparent permeability (Papp) quantify->calculate_papp calculate_er Calculate efflux ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[2]

  • Permeability Assay:

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[8]

    • For apical-to-basolateral (A-to-B) permeability, add the test compound to the apical (upper) chamber.

    • For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for active efflux.[9]

Conclusion

The strategic use of morpholine isosteres is a powerful tool in modern drug discovery. This compound, with its conformationally constrained structure, presents an intriguing option for medicinal chemists seeking to overcome the limitations of the traditional morpholine scaffold. While a comprehensive experimental characterization of this particular isostere is still needed, the comparative framework and detailed experimental protocols provided in this guide offer a solid foundation for its evaluation and application. By systematically assessing the physicochemical and ADME properties of various morpholine surrogates, researchers can make more informed decisions in the design of novel therapeutics with optimized pharmacokinetic profiles and enhanced efficacy.

References

A Senior Application Scientist's Guide to Comparing the Bioavailability of 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Oxa-5-azabicyclo[4.1.0]heptane Scaffold and the Quest for Oral Bioavailability

In the landscape of medicinal chemistry, the discovery of novel scaffolds that provide unique three-dimensional diversity is a cornerstone of developing next-generation therapeutics. The 2-Oxa-5-azabicyclo[4.1.0]heptane core represents one such promising framework. Its rigid, bicyclic structure, incorporating both an epoxide and an aziridine-like feature, offers a constrained presentation of pharmacophoric elements, potentially leading to high-affinity interactions with biological targets. Nitrogen heterocycles are foundational to a vast number of approved drugs, valued for their ability to engage in hydrogen bonding and their overall metabolic stability.[1][2][3]

However, the journey from a promising chemical entity to a clinically effective oral medication is fraught with challenges, the most significant of which is often bioavailability. Oral bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation unchanged.[4] It is a critical determinant of a drug's therapeutic efficacy and commercial viability.[4] A compound with excellent in vitro potency is of little therapeutic value if it cannot be effectively absorbed and delivered to its site of action.

Pillar 1: Deconstructing Bioavailability - Key Predictive Factors for Novel Derivatives

The oral bioavailability of any small molecule is a complex interplay of its physicochemical properties and its interaction with the physiological environment of the gastrointestinal (GI) tract.[4][5] Understanding these factors is paramount for rationally designing derivatives of the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold with an optimal pharmacokinetic profile.

Physicochemical Properties: The Molecular Blueprint for Absorption

The journey of an oral drug begins with dissolution in the GI fluids, followed by permeation across the intestinal epithelium. Key molecular properties dictate the efficiency of these processes:

  • Solubility: A drug must first dissolve to be absorbed. The aqueous solubility of a 2-Oxa-5-azabicyclo[4.1.0]heptane derivative will be heavily influenced by the nature of its substituents. Introducing polar, ionizable groups can enhance solubility in the aqueous environment of the GI tract, while lipophilic moieties may decrease it.[4][6][7]

  • Lipophilicity (LogP/LogD): Permeation across the lipid bilayer of intestinal cells is governed by a compound's lipophilicity. An optimal balance is crucial; too hydrophilic, and the compound will not partition into the membrane, too lipophilic, and it may get trapped within the membrane or have poor solubility in the GI fluids. The octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD) are key metrics.

  • Molecular Size and Shape: Smaller molecules generally exhibit better permeability.[4] The rigid, bicyclic nature of the core scaffold is set, but large, bulky substituents can hinder passive diffusion.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences both solubility and permeability. As a rule of thumb, often referred to as Lipinski's Rule of Five, poor absorption is more likely when there are more than 5 H-bond donors and more than 10 H-bond acceptors.[8][9][10][11]

Biological Barriers and Metabolic Fate

Beyond passive diffusion, a drug candidate must navigate a gauntlet of biological systems:

  • Intestinal Permeability: This is the rate and extent of drug absorption across the gut wall. It is not solely dependent on passive diffusion but also on the activity of membrane transporters.[12][13]

  • Efflux Transporters: Proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) act as cellular gatekeepers, actively pumping xenobiotics back into the intestinal lumen, thereby reducing absorption and bioavailability.[1][14][15] It is critical to determine if novel derivatives are substrates of these transporters.

  • First-Pass Metabolism: After absorption, blood from the GI tract passes through the liver before reaching systemic circulation. Enzymes in the gut wall and, more significantly, in the liver (such as Cytochrome P450s) can metabolize the drug, reducing the amount of active compound that reaches the bloodstream.[4] Assessing metabolic stability is therefore a cornerstone of bioavailability studies.

cluster_Factors Key Factors Influencing Bioavailability Physico Physicochemical Properties (Solubility, Lipophilicity, Size) Perm Intestinal Permeability Physico->Perm Impacts membrane partitioning Bioavailability Oral Bioavailability (F) Physico->Bioavailability Governs Dissolution & Passive Diffusion Perm->Bioavailability Rate-limiting step for absorption Metabolism Metabolic Stability (First-Pass Effect) Metabolism->Bioavailability Reduces fraction reaching circulation Efflux Efflux Transporters (e.g., P-gp, BCRP) Efflux->Perm Reduces net absorption

Caption: Interplay of key factors governing oral bioavailability.

Pillar 2: A Validated Experimental Workflow for Comparative Assessment

A tiered, systematic approach is essential for efficiently screening and comparing derivatives. This workflow progresses from high-throughput in vitro assays to more resource-intensive in vivo studies for the most promising candidates.

cluster_vitro Tier 1: In Vitro Screening cluster_vivo_prep Tier 2: Advanced In Vitro cluster_vivo Tier 3: In Vivo Pharmacokinetics PAMPA PAMPA (Passive Permeability) Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 Solubility Kinetic/Thermodynamic Solubility Assay Solubility->Caco2 Microsomes Microsomal Stability (Metabolism) Microsomes->Caco2 PK Rodent PK Study (e.g., Rat) Caco2->PK Data Comparative Data Analysis & Candidate Selection PK->Data Derivatives Synthesized Derivatives Derivatives->PAMPA Derivatives->Solubility Derivatives->Microsomes

Caption: Tiered experimental workflow for bioavailability assessment.

Experimental Protocol 1: Liver Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to Phase I metabolism, a primary driver of the first-pass effect.[16][17]

Objective: To determine the in vitro metabolic stability of 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives by measuring their rate of disappearance when incubated with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human or rat) on ice.[16] Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[17][18]

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[18]

    • Prepare stock solutions of test compounds and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm the microsomal solution and the NADPH-regenerating system at 37°C.

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control for non-enzymatic degradation.[19]

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[16][19]

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[20][21][22][23][24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Experimental Protocol 2: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an excellent in vitro model of the human intestinal epithelium, expressing both tight junctions and key efflux transporters.[25][26][27][28]

Objective: To determine the bidirectional permeability of derivatives across a Caco-2 cell monolayer and to identify potential substrates of efflux transporters.

cluster_caco2 Caco-2 Permeability Assay Setup plate Apical (A) Chamber Caco-2 Monolayer on semi-permeable membrane Basolateral (B) Chamber A_to_B A -> B Transport (Absorption) plate:f2->A_to_B Sample & Quantify B_to_A B -> A Transport (Efflux) plate:f0->B_to_A Sample & Quantify A_to_B->plate:f0 Dose Compound B_to_A->plate:f2 Dose Compound

Caption: Bidirectional transport in the Caco-2 assay.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells until they reach confluence.

    • Seed cells onto semi-permeable filter supports in Transwell® plates and grow for 18-22 days to allow for differentiation into a polarized monolayer.[28][29]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[27][29] A TEER value ≥ 200 Ω·cm² is typically considered acceptable.[30]

    • Alternatively, assess the passage of a low-permeability marker like Lucifer Yellow.[29]

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Apical to Basolateral (A→B) Transport: Add the test compound (typically at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[27]

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[27]

    • At the end of the incubation, take samples from both donor and receiver chambers.

  • Analysis and Calculation:

    • Quantify the compound concentration in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    • An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[28][29]

Experimental Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats

For lead candidates, an in vivo PK study is the gold standard for determining oral bioavailability.[31] The rat is a commonly used preclinical species for these studies.[32][33]

Objective: To determine key pharmacokinetic parameters, including oral bioavailability (F), for selected derivatives in rats.

Methodology:

  • Animal Preparation:

    • Use adult male Sprague-Dawley or Wistar rats.[33] Acclimate the animals and fast them overnight before dosing.[32]

    • For intravenous (IV) administration, animals are often fitted with a catheter in the jugular vein for dosing and serial blood sampling.[34]

  • Dosing:

    • Group 1 (IV Administration): Administer the compound as a bolus injection via the catheter at a specific dose (e.g., 1-2 mg/kg). The IV dose serves as the 100% bioavailability reference.

    • Group 2 (Oral Administration - PO): Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).[32] The compound should be formulated in a suitable vehicle (e.g., a solution or suspension).[6][35][36][37]

  • Blood Sampling:

    • Collect serial blood samples (e.g., 100-200 µL) from the tail vein or catheter at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[33][38]

    • Process the blood to obtain plasma and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the drug in plasma.[22]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters:[34]

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time. Calculated for both IV (AUC_IV) and PO (AUC_PO) routes.

      • t½: Elimination half-life.

      • CL: Clearance.

    • Calculate Absolute Oral Bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Pillar 3: Data Presentation and Authoritative Interpretation

Systematic data presentation is crucial for objective comparison. All quantitative data should be summarized in a structured table to facilitate the identification of structure-activity relationships (SAR) and structure-property relationships (SPR).

Hypothetical Comparison Table for 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives
Derivative IDR-Group SubstitutionSolubility (µM) at pH 6.8Microsomal t½ (min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux RatioRat PK: Cmax (ng/mL)Rat PK: AUC (ng·h/mL)Rat PK: F (%)
Parent -H25152.54.15021015
DER-01 -CH₂OH150181.83.54519013
DER-02 -CF₃10>608.91.2250185075
DER-03 -COOH>200120.51.115805

Interpreting the Data - A Causality-Driven Narrative:

  • Parent vs. DER-01: The addition of a hydroxyl group in DER-01 increased aqueous solubility as expected. However, this did not translate to improved bioavailability. The slightly lower permeability (Papp) and still significant efflux suggest that increased polarity hindered passive diffusion without overcoming the transporter-mediated efflux, resulting in slightly lower overall exposure.

  • Parent vs. DER-02: The trifluoromethyl group on DER-02 dramatically decreased solubility but significantly improved metabolic stability (t½ > 60 min) and passive permeability (high Papp). Crucially, the efflux ratio dropped to near unity, indicating that this modification likely prevents recognition by efflux transporters like P-gp. This combination of high permeability, metabolic stability, and evasion of efflux resulted in a superior pharmacokinetic profile and a five-fold increase in oral bioavailability.

  • Parent vs. DER-03: Introducing a carboxylic acid (DER-03) maximized solubility but decimated permeability. The low Papp value indicates that the highly polar, charged nature of the molecule at physiological pH prevents it from crossing the intestinal membrane, leading to very poor bioavailability despite its excellent stability and lack of efflux.

This type of analysis, directly linking structural modifications to experimental outcomes, is the essence of data-driven drug design. It allows for the development of predictive models and guides the synthesis of next-generation compounds with a higher probability of success.

Conclusion

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold holds potential for the development of novel therapeutics. However, realizing this potential hinges on a deep, quantitative understanding of the factors that govern the bioavailability of its derivatives. This guide provides a robust, scientifically-grounded framework for researchers to systematically evaluate their compounds. By integrating early in vitro screening for solubility, metabolic stability, and permeability with definitive in vivo pharmacokinetic studies, development teams can make informed decisions, prioritize the most promising candidates, and ultimately accelerate the journey from the laboratory to the clinic. While animal models are invaluable, it is important to acknowledge that they are not always quantitatively predictive of human bioavailability, and species-specific factors must be considered when extrapolating data.[39][40][41][42]

References

A Comparative Guide to the Structural Elucidation of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the structural characterization of novel heterocyclic scaffolds is a cornerstone of rational drug design. The 2-Oxa-5-azabicyclo[4.1.0]heptane core, a strained bicyclic system containing a fused morpholine and aziridine ring, represents a class of compounds with significant potential for biological activity. The introduction of a hydrochloride salt not only enhances aqueous solubility and stability but also facilitates the growth of high-quality single crystals, a critical prerequisite for the gold standard of structural analysis: X-ray crystallography.

This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride derivatives. As Senior Application Scientists, our aim is to furnish you with not just the "how," but the critical "why" behind the experimental choices, empowering you to make informed decisions in your own research endeavors.

The Primacy of X-ray Crystallography: An Unambiguous Structural Snapshot

Single-crystal X-ray diffraction provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[1] For a novel bicyclic system like 2-Oxa-5-azabicyclo[4.1.0]heptane, where stereochemistry and conformational rigidity are key determinants of biological function, the precision of X-ray crystallography is unparalleled. The resulting electron density map allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a definitive structural "snapshot" in the solid state.

The formation of a hydrochloride salt is a strategic decision in the crystallographic workflow. The presence of the chloride ion can introduce additional hydrogen bonding interactions within the crystal lattice, which can significantly improve crystal packing and diffraction quality. This is particularly advantageous for small, often difficult-to-crystallize organic molecules.

Hypothetical Crystal Structure of this compound

While a specific crystal structure for the parent this compound is not publicly available, we can infer key structural features from related aziridine-containing bicyclic systems and computational modeling. The aziridine ring is expected to be in a cis-fused configuration with the morpholine ring. The morpholine ring itself will likely adopt a chair-like conformation. The protonated amine and the chloride ion will be key players in the crystal packing, forming a network of hydrogen bonds.

Table 1: Predicted vs. Experimentally Observed Bond Lengths and Angles for Similar Bicyclic Systems

ParameterPredicted (Computational)Observed (Analogous Systems)
C-N (aziridine)~1.48 Å1.47-1.49 Å
C-C (aziridine)~1.49 Å1.48-1.50 Å
C-O (morpholine)~1.43 Å1.42-1.44 Å
C-N (morpholine)~1.47 Å1.46-1.48 Å
Aziridine N-C-C angle~60°59-61°
Morpholine C-O-C angle~112°110-114°

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives necessitates a multi-technique approach. The choice of analytical method depends on the specific information required, the state of the sample (solid vs. solution), and the available resources.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous results, high precision.Requires a single, high-quality crystal; provides a static, solid-state structure.
NMR Spectroscopy Connectivity, stereochemistry, conformational dynamics in solution.Provides information about the molecule in a biologically relevant state (solution), non-destructive.Can be complex to interpret for rigid, polycyclic systems; may not provide absolute stereochemistry without chiral auxiliaries.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns for structural clues.High sensitivity, requires very small sample amounts.Does not provide stereochemical or conformational information; fragmentation can be complex to interpret.
Computational Chemistry Predicted 3D structure, conformational analysis, spectroscopic properties.Complements experimental data, can predict properties of yet-to-be-synthesized molecules.Accuracy is dependent on the level of theory and basis set used; requires experimental validation.

Experimental Protocols

Synthesis of this compound (Hypothetical Route)

A plausible synthetic route to the target compound can be adapted from the synthesis of its difluoro-derivative.[2] The key steps would involve the cyclization of an appropriate precursor containing both nitrogen and oxygen functionalities, followed by the formation of the hydrochloride salt.

Step-by-Step Protocol:

  • Synthesis of the Precursor: A suitable starting material, such as an N-protected 3,4-dehydromorpholine, would be subjected to an aziridination reaction.

  • Deprotection: The protecting group on the nitrogen atom would be removed under appropriate conditions.

  • Hydrochloride Salt Formation: The free base of 2-Oxa-5-azabicyclo[4.1.0]heptane would be dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.

Crystallization of this compound

The key to successful X-ray crystallographic analysis is the growth of a single, well-ordered crystal. For hydrochloride salts, slow evaporation or vapor diffusion are often effective techniques.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the hydrochloride salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or water).

  • Vapor Diffusion: Place the solution in a small, open vial inside a larger, sealed container that contains a less polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or acetone).

  • Crystal Growth: Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting the slow growth of crystals.

  • Crystal Mounting: Once suitable crystals have formed, carefully select a single crystal and mount it on a goniometer head for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Workflow Diagram:

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Final Output crystal_mounting Mount Single Crystal data_collection Collect Diffraction Data (X-ray Diffractometer) crystal_mounting->data_collection Position in X-ray beam data_processing Process Raw Data (Integration & Scaling) data_collection->data_processing structure_solution Solve Phase Problem (Direct Methods/Patterson) data_processing->structure_solution model_building Build Initial Model structure_solution->model_building refinement Refine Structure (Least-Squares Minimization) model_building->refinement validation Validate Final Structure refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file Deposit in CSD

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

In-depth Comparison of Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives, 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, would be essential for assigning the protons and carbons of the bicyclic core.

Key Considerations for NMR Analysis:

  • Signal Overlap: The rigid, bicyclic nature of the molecule can lead to complex and overlapping proton signals. Higher field strength magnets may be necessary for resolution.

  • Coupling Constants: The dihedral angles between protons, dictated by the ring conformations, will influence the observed coupling constants. These can provide valuable information about the stereochemistry.

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which is crucial for confirming the cis-fusion of the rings and the relative stereochemistry of any substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural clues.

Expected Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines.[3] This would lead to the loss of substituents on the nitrogen or the opening of the morpholine ring.

  • Ring Opening: The strained aziridine ring may undergo ring opening upon ionization.

  • Loss of Small Molecules: The loss of small, stable molecules like H2O or CO from the morpholine ring is also possible.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure, conformational preferences, and spectroscopic properties of molecules. These theoretical calculations can be invaluable in complementing experimental data.

Applications in this Context:

  • Structure Confirmation: Comparing the computationally predicted structure with the experimentally determined structure (from X-ray or NMR) can provide a high degree of confidence in the final assignment.

  • Spectroscopic Prediction: Calculated NMR chemical shifts and coupling constants can aid in the interpretation of complex experimental spectra.

  • Energetic Analysis: Computational methods can be used to determine the relative energies of different conformers or stereoisomers.

Logical Relationship of Analytical Techniques:

G Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Solution Structure & Connectivity) Xray->NMR Confirms solid-state vs. solution conformation MS Mass Spectrometry (Molecular Weight & Formula) Xray->MS Confirms molecular formula CompChem Computational Chemistry (Prediction & Confirmation) Xray->CompChem Validates theoretical model NMR->MS Confirms connectivity of fragments NMR->CompChem Aids in spectral assignment MS->CompChem Provides mass for theoretical fragments

References

A Researcher's Guide to the In Vitro Evaluation of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro characterization of novel 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride analogs. The bicyclic azabicyclo[4.1.0]heptane core is a privileged scaffold in medicinal chemistry, often associated with compounds targeting the central nervous system.[1] This document outlines a strategic, multi-tiered approach to efficiently screen and profile these analogs for potential therapeutic activity, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays.

The experimental design emphasizes a logical progression, ensuring that resources are focused on compounds with the most promising safety and activity profiles. We will detail the rationale behind the selection of each assay, provide step-by-step protocols, and present data in a clear, comparative format.

Tier 1: Foundational Cytotoxicity Screening

The initial and most critical step in evaluating any novel chemical entity is to determine its potential for inducing cellular toxicity.[2][3] This foundational screen helps establish a therapeutic window and identifies compounds that are too toxic for further development. We will employ two common and robust methods to assess cell viability and metabolic activity.

Comparative Cytotoxicity Profile of Analogs

The primary output of this tier is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.[4] This data should be generated across multiple cell lines, including both cancerous and non-cancerous lines, to assess for any potential selective toxicity.[5]

Analog IDCell Line: HEK293 (Human Embryonic Kidney) IC50 (µM)Cell Line: SH-SY5Y (Human Neuroblastoma) IC50 (µM)Cell Line: RAW 264.7 (Mouse Macrophage) IC50 (µM)
Analog A Experimental DataExperimental DataExperimental Data
Analog B Experimental DataExperimental DataExperimental Data
Analog C Experimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control) Known ValueKnown ValueKnown Value
Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of the novel analogs.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Culture selected cell lines (HEK293, SH-SY5Y, RAW 264.7) seed Seed cells into 96-well plates at optimal density start->seed attach Incubate for 24h to allow cell attachment seed->attach prepare Prepare serial dilutions of this compound analogs attach->prepare treat Treat cells with varying concentrations of analogs prepare->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_reagent Add MTT or XTT reagent to each well incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure Measure absorbance at appropriate wavelength incubate_reagent->measure calculate Calculate percentage of cell viability relative to control measure->calculate plot Plot dose-response curves calculate->plot determine_ic50 Determine IC50 values plot->determine_ic50 G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Quantification & Analysis homogenize Homogenize rat brain tissue centrifuge1 Centrifuge to remove debris homogenize->centrifuge1 centrifuge2 High-speed centrifugation to pellet membranes centrifuge1->centrifuge2 wash Wash membrane pellet centrifuge2->wash incubate Incubate membranes with [3H]muscimol and test analog wash->incubate separate Separate bound and free radioligand (filtration) incubate->separate count Quantify radioactivity using liquid scintillation separate->count analyze Determine Ki values count->analyze

References

Navigating the Uncharted Territory of 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives: A Guide to a Promising but Underexplored Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the current scientific literature reveals a significant gap in the exploration of the structure-activity relationships (SAR) of 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives. Despite the growing interest in constrained bicyclic systems in medicinal chemistry, this specific scaffold remains largely uncharted territory. Consequently, a detailed comparison guide with extensive experimental data on its biological performance against various alternatives cannot be constructed at this time.

Our extensive search for published research, including peer-reviewed articles and patent literature, did not yield any studies that systematically synthesize and evaluate a series of 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives to establish a clear SAR for any specific biological target. While the core scaffold is commercially available, its derivatization and pharmacological profiling appear to be nascent.[1][2][3][4][5]

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a transparent overview of the current landscape. We will summarize the limited available information on related bicyclic systems to offer context and potential starting points for future research into the 2-Oxa-5-azabicyclo[4.1.0]heptane core.

The Alluring Potential of the Azabicyclo[4.1.0]heptane Core

The broader class of azabicyclo[4.1.0]heptane scaffolds has garnered attention for its potential in modulating key central nervous system targets. A notable patent application has disclosed a wide range of azabicyclo[4.1.0]heptane derivatives as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[6] M4 PAMs are of significant interest for the development of novel treatments for neuropsychiatric disorders such as schizophrenia.[7][8] The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane system is thought to offer a unique conformational constraint that can lead to enhanced selectivity and improved pharmacological properties compared to more flexible acyclic or monocyclic analogs.

However, it is crucial to emphasize that this patent does not provide a specific and detailed SAR for the 2-Oxa-5-azabicyclo[4.1.0]heptane isomer. The document encompasses a broad chemical space, leaving the specific contributions of the oxygen at the 2-position and the nitrogen at the 5-position largely undefined.

Insights from Related Scaffolds: A Compass for Future Exploration

While direct SAR data for our target scaffold is absent, we can draw limited inferences from related structures. For instance, a study on 2-oxabicyclo[4.1.0]heptane nucleosides, which share the oxabicyclo[4.1.0]heptane core but lack the nitrogen at the 5-position, investigated their potential as antiviral and cytotoxic agents. The researchers synthesized a series of α- and β-anomers and evaluated their biological activity. Unfortunately, no significant antiviral or cytotoxic effects were observed, with only one derivative showing moderate apoptotic activity at a high concentration.[9] This suggests that for these particular biological endpoints, this core structure may not be optimal.

It is important to note that the biological activity of a scaffold is highly dependent on its specific arrangement of heteroatoms and its substitution patterns. Therefore, the lack of activity in the 2-oxabicyclo[4.1.0]heptane nucleoside series does not preclude the potential for 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives to be active in other therapeutic areas, such as neuroscience, as hinted by the M4 receptor patent.

The Path Forward: A Call for Foundational Research

The current state of knowledge underscores a clear need for foundational research to unlock the potential of the 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold. The following experimental workflow is proposed as a logical next step for researchers interested in this area.

Proposed Experimental Workflow for SAR Elucidation

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: SAR Development Synthesis Synthesis of a diverse library of 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives Purification Purification and structural characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary screening against a panel of relevant biological targets (e.g., M4 receptor) Purification->Primary_Screening Hit_Identification Identification of initial 'hit' compounds Primary_Screening->Hit_Identification Secondary_Assays Secondary assays for potency (IC50/EC50), selectivity, and mechanism of action Hit_Identification->Secondary_Assays SAR_Analysis Analysis of structure-activity relationships Secondary_Assays->SAR_Analysis Lead_Optimization Lead optimization of promising candidates SAR_Analysis->Lead_Optimization

Caption: Proposed workflow for the systematic investigation of the SAR of 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives.

Experimental Protocols

1. General Procedure for Library Synthesis: A robust synthetic route to the 2-Oxa-5-azabicyclo[4.1.0]heptane core would first need to be established or optimized. Subsequently, diversification could be achieved by introducing a variety of substituents at the nitrogen atom (position 5) and potentially on the carbon framework, if the synthetic route allows. This would likely involve standard organic chemistry transformations such as N-alkylation, N-arylation, and acylation reactions.

2. M4 Muscarinic Receptor Functional Assay (Calcium Mobilization): Given the lead from the patent literature, a primary screen could involve a cell-based functional assay to detect M4 receptor modulation.

  • Cell Line: CHO or HEK293 cells stably expressing the human M4 muscarinic receptor.

  • Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation using a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Protocol:

    • Plate the M4-expressing cells in a 96- or 384-well plate and incubate overnight.

    • Load the cells with the calcium indicator dye.

    • Add the test compounds (the 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives) at various concentrations.

    • Add a sub-maximal concentration of the endogenous agonist, acetylcholine (ACh), to stimulate the receptor.

    • Measure the fluorescence intensity over time using a plate reader.

    • Data Analysis: Positive allosteric modulators will potentiate the ACh-induced calcium signal. Dose-response curves can be generated to determine the EC50 values of the active compounds.

Conclusion

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold represents a promising, yet underexplored, area for drug discovery. While the absence of existing structure-activity relationship data prevents the creation of a comprehensive comparison guide at this time, it also highlights a significant opportunity for original research. The potential link to M4 muscarinic receptor modulation provides a logical and compelling starting point for investigation. By systematically synthesizing and evaluating derivatives of this unique bicyclic system, the scientific community can begin to map its SAR and unlock its therapeutic potential.

References

A Comparative Guide to the Purity Analysis of 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Novel Bicyclic Heterocycles

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a unique bicyclic heterocycle with potential applications in medicinal chemistry and drug development. Its constrained three-dimensional structure, incorporating both morpholine and aziridine-like features, makes it an intriguing scaffold for interacting with biological targets. As with any active pharmaceutical ingredient (API) or key intermediate, establishing the purity of this compound is not merely a quality control checkpoint but a fundamental necessity for ensuring reproducible biological data, safety, and ultimately, the efficacy of a potential therapeutic agent.

This guide provides an in-depth technical overview of the analytical methodologies for assessing the purity of this compound. We will delve into the rationale behind the selection of various analytical techniques, present comparative data, and provide detailed experimental protocols. This document is designed to empower researchers to develop and validate robust analytical methods for this and structurally similar molecules.

Understanding the Analyte: Chemical Properties and Potential Impurities

Before embarking on purity analysis, a thorough understanding of the target molecule and its potential impurities is paramount.

Chemical Structure and Properties:

  • IUPAC Name: 2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride[1]

  • Molecular Formula: C₅H₁₀ClNO[1]

  • Molecular Weight: 135.59 g/mol [1]

  • Key Features: A fused ring system containing a morpholine-like ether and a tertiary amine within a bicyclic structure, presented as a hydrochloride salt. The presence of the amine makes it basic and allows for the formation of the hydrochloride salt, which often improves solubility and stability.

Potential Impurities:

The impurity profile of this compound is intrinsically linked to its synthetic route. While specific synthesis pathways for this exact molecule are not widely published, we can infer potential impurities from the synthesis of related structures like morpholine and other bicyclic amines.

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • By-products: Resulting from side reactions, such as polymerization or rearrangement. For instance, the synthesis of bridged bicyclic morpholines can sometimes yield isomeric by-products.[2]

  • Degradation Products: Arising from instability of the molecule under certain conditions (e.g., heat, light, pH extremes).

  • Residual Solvents: Organic solvents used during the synthesis and purification steps are common impurities in APIs.[3][4]

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A multi-faceted analytical approach is essential for a comprehensive purity assessment. Relying on a single technique can lead to an incomplete picture. Here, we compare three powerful and complementary analytical methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC): The Gold Standard for Residual Solvents

Rationale: Gas chromatography is the ideal technique for identifying and quantifying volatile and semi-volatile organic compounds, making it the method of choice for residual solvent analysis as mandated by regulatory bodies like the ICH.[3][4] Given that organic solvents are ubiquitously used in synthetic chemistry, their presence in the final product must be strictly controlled.

Comparison with HPLC for Volatiles: While HPLC can be used for some volatile compounds, GC offers superior resolution and sensitivity for this class of analytes. The use of a Flame Ionization Detector (FID) in GC provides a near-universal response for organic molecules, simplifying quantification.

Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis

This protocol is a general method for the analysis of residual solvents in amine hydrochloride salts and should be validated for this compound.[3][4]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) that dissolves the sample and is not one of the target residual solvents.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Prepare a blank vial containing only the dissolution solvent.

  • Prepare a standard solution containing known concentrations of expected residual solvents in the dissolution solvent.

GC-FID Conditions:

ParameterSettingRationale
Column BP624 or equivalent (30 m x 0.53 mm ID, 3.0 µm film thickness)A mid-polar phase column suitable for separating a wide range of common solvents.
Carrier Gas Helium or NitrogenInert carrier gas.
Injector Temperature 200 °CEnsures rapid volatilization of the analytes.
Detector Temperature 250 °CMaintains analytes in the gas phase.
Oven Program Initial: 40 °C (hold for 5 min)Allows for the elution of very volatile solvents.
Ramp: 10 °C/min to 240 °C (hold for 5 min)Separates solvents with a range of boiling points.
Headspace Sampler
Oven Temperature 80 °CFacilitates the partitioning of volatile solvents into the headspace.
Loop Temperature 90 °CPrevents condensation of the analytes.
Transfer Line Temp 100 °CPrevents condensation during transfer to the GC.
Pressurization Time 1 minEnsures consistent injection volume.

Data Interpretation: The retention times of the peaks in the sample chromatogram are compared to those of the standard to identify the residual solvents. The peak areas are used to quantify the concentration of each solvent.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Related Substances

Rationale: HPLC is a versatile and powerful technique for separating non-volatile and thermally labile compounds, making it ideal for identifying and quantifying structurally related impurities and degradation products.[5][6][7] For a polar compound like this compound, reversed-phase HPLC is a suitable starting point.

Comparison of HPLC Detectors:

  • UV-Vis Detector: Cost-effective and widely available. However, the analyte must possess a chromophore. This compound lacks a strong chromophore, which may necessitate derivatization for sensitive detection.

  • Mass Spectrometry (MS) Detector: Provides high sensitivity and selectivity, and crucially, molecular weight information, which is invaluable for identifying unknown impurities. LC-MS is the preferred method for impurity profiling.

  • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are universal detectors that do not require the analyte to have a chromophore, making them suitable for compounds like the one .

Experimental Protocol: Reversed-Phase HPLC-MS for Impurity Profiling

This protocol is a starting point for developing a validated method for this compound.

Instrumentation:

  • HPLC system with a mass spectrometer (e.g., single quadrupole or time-of-flight).

Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., water/acetonitrile mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC-MS Conditions:

ParameterSettingRationale
Column C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)A standard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic acid in WaterProvides protons for positive ion mode MS and helps to improve peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileThe organic modifier for elution.
Gradient 5% B to 95% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 10 µL
MS Detector Electrospray Ionization (ESI), Positive Ion ModeESI is suitable for polar molecules, and the amine will readily protonate.
Scan Range m/z 50-500To detect the parent compound and potential impurities.

Data Interpretation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The mass-to-charge ratio of any impurity peaks can be used to propose their structures.

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

Rationale: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. This makes qNMR a powerful tool for assigning the absolute purity of a compound.

Comparison with Chromatographic Methods:

  • Absolute vs. Relative Purity: GC and HPLC typically provide a relative purity based on peak area percentages. In contrast, qNMR can provide an absolute purity value (e.g., in % w/w) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.

  • Universality: NMR is a universal detector for all protons in a molecule, allowing for the detection and quantification of impurities that may not be observable by other techniques (e.g., those without a chromophore for UV detection).

Experimental Protocol: ¹H-qNMR for Absolute Purity Assay

This protocol outlines the general steps for determining the purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better signal dispersion).

Sample Preparation:

  • Accurately weigh a specific amount of this compound (e.g., 10 mg).

  • Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) of known purity. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

¹H-NMR Acquisition Parameters:

ParameterSettingRationale
Solvent D₂O or DMSO-d₆To dissolve the hydrochloride salt and provide a lock signal.
Pulse Sequence A standard single-pulse experiment (e.g., zg30)For quantitative measurements.
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing protonTo ensure full relaxation of all protons for accurate integration.
Number of Scans Sufficient for a high signal-to-noise ratio (e.g., 16 or more)To improve the accuracy of integration.
Spectral Width Sufficient to cover all signals of interest

Data Processing and Calculation:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Analysis of Methodologies

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Primary Application Residual SolventsRelated Substances, Degradation ProductsAbsolute Purity, Structural Confirmation
Analyte Volatility Volatile and semi-volatileNon-volatile and thermally labileNot dependent on volatility
Detection FID (universal for organics), MSUV-Vis, MS, CAD, ELSDUniversal for NMR-active nuclei
Quantification Relative (area %), Absolute with standardsRelative (area %), Absolute with standardsAbsolute with internal standard
Strengths High resolution for volatiles, robustVersatile, wide range of applicationsPrimary method, no analyte-specific standard needed
Limitations Not suitable for non-volatile compoundsRequires chromophore for UV, potential for co-elutionLower sensitivity than MS, requires pure internal standard

Alternative Compounds and Methodologies

For comparative purposes in drug development, researchers might consider structurally similar bicyclic amines. One such example is (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane , which has been synthesized and characterized.[2] The analytical methods described in this guide would be directly applicable to this and other similar bridged morpholine structures.[2][8][9]

G Analyte Analyte GC GC Analyte->GC for HPLC HPLC Analyte->HPLC for qNMR qNMR Analyte->qNMR for ResidualSolvents ResidualSolvents GC->ResidualSolvents determines RelatedSubstances RelatedSubstances HPLC->RelatedSubstances determines AbsolutePurity AbsolutePurity qNMR->AbsolutePurity determines

Caption: Workflow for comprehensive purity analysis.

Conclusion: A Triad of Techniques for Unquestionable Purity

The purity analysis of this compound requires a strategic and multi-pronged approach. No single analytical technique can provide a complete picture of a sample's purity. By employing a triad of orthogonal methods—GC for residual solvents, HPLC for related substances, and qNMR for an absolute purity assessment—researchers can build a comprehensive and robust purity profile. This rigorous analytical characterization is indispensable for advancing novel chemical entities through the drug development pipeline, ensuring data integrity, and ultimately contributing to the development of safe and effective medicines. The protocols and comparative insights provided in this guide serve as a foundational framework for the successful analytical support of this and other innovative bicyclic heterocycles.

References

Efficacy Deep Dive: A Comparative Analysis of Azabicyclo[4.1.0]heptane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigid, three-dimensional scaffold of the azabicyclo[4.1.0]heptane core has emerged as a privileged structure. Its inherent conformational constraint offers a unique starting point for the design of potent and selective inhibitors targeting a diverse range of biological entities. This guide provides a comprehensive comparison of the efficacy of azabicyclo[4.1.0]heptane-based inhibitors, focusing on three distinct and impactful classes: Triple Reuptake Inhibitors (TRIs) for the treatment of depression, inducible Nitric Oxide Synthase (iNOS) inhibitors for inflammatory conditions, and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors utilized as herbicides. We will delve into the experimental data that underpins their efficacy, explore the structure-activity relationships (SAR) that govern their potency, and provide detailed protocols for their evaluation.

Azabicyclo[4.1.0]heptane-Based Triple Reuptake Inhibitors (TRIs): A New Frontier in Antidepressant Therapy

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms.[1][2][3] Triple reuptake inhibitors aim to simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the synaptic availability of all three monoamines.[4] This broad-spectrum approach holds the promise of enhanced efficacy and a faster onset of action compared to traditional antidepressants.[3]

The azabicyclo[4.1.0]heptane scaffold has been successfully employed in the design of potent TRIs, with derivatives of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane showing particular promise.[5][6]

Comparative Efficacy of Azabicyclo[4.1.0]heptane-Based TRIs

The following table summarizes the in vitro potency of a series of 6-(3,4-dichlorophenyl)-1-(substituted)-3-azabicyclo[4.1.0]heptane derivatives against human SERT, NET, and DAT. The data is presented as pKi values, where a higher value indicates greater binding affinity.

CompoundR Group (at position 1)hSERT pKihNET pKihDAT pKi
1a -CH₂OCH₃8.987.927.92
1b -CH₂OC₂H₅8.897.857.82
1c -CH₂O(n-C₃H₇)8.707.707.65
1d -CH(CH₃)OCH₃8.657.957.50
1e -C(CH₃)₂OCH₃8.157.207.05

Data synthesized from Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001.

Expertise & Experience: The structure-activity relationship (SAR) for this series reveals that a small, linear alkoxyalkyl substituent at the 1-position is optimal for potent triple reuptake inhibition. As evidenced by the data, increasing the steric bulk of the R group, for instance from a methoxymethyl (1a) to a t-butoxymethyl group (1e), generally leads to a decrease in potency across all three transporters. This suggests that the binding pocket has specific spatial constraints. The high potency of compound 1a (also referred to as derivative 17 in the source literature) across all three transporters, with pKi values in the nanomolar range, highlights its potential as a balanced and effective TRI.[5]

Signaling Pathway: Monoamine Reuptake Inhibition

The therapeutic effect of TRIs is predicated on their ability to modulate monoaminergic neurotransmission in the synaptic cleft. The following diagram illustrates this mechanism.

monoamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles with Monoamines (5-HT, NE, DA) Monoamines 5-HT, NE, DA Presynaptic_Vesicle->Monoamines SERT SERT NET NET DAT DAT TRI Azabicyclo[4.1.0]heptane TRI TRI->SERT Inhibits TRI->NET Inhibits TRI->DAT Inhibits Monoamines->SERT Reuptake Monoamines->NET Reuptake Monoamines->DAT Reuptake Receptors Postsynaptic Receptors Monoamines->Receptors Binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction Activates

Caption: Monoamine reuptake inhibition by azabicyclo[4.1.0]heptane TRIs.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard method for determining the binding affinity of test compounds to SERT, NET, and DAT.[7][8][9]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)

  • Non-specific binding control (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT)

  • Test compounds (azabicyclo[4.1.0]heptane derivatives) at various concentrations

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Azabicyclo[4.1.0]heptane-Based iNOS Inhibitors: Targeting Inflammation

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) in response to pro-inflammatory stimuli.[10][11] While NO is crucial for host defense, its overproduction can lead to tissue damage and contribute to the pathophysiology of various inflammatory diseases.[10] Consequently, selective inhibition of iNOS over the constitutive isoforms (nNOS and eNOS) is a desirable therapeutic strategy. The azabicyclo[4.1.0]heptane scaffold has been incorporated into potent and selective iNOS inhibitors, such as the 2-azabicyclo[4.1.0]heptan-3-imine derivatives.[12][13]

Comparative Efficacy of Azabicyclo[4.1.0]heptane-Based iNOS Inhibitors

The following table presents the in vitro inhibitory activity of a series of 2-azabicyclo[4.1.0]heptan-3-imine derivatives against human iNOS, nNOS, and eNOS.

CompoundiNOS IC₅₀ (nM)nNOS IC₅₀ (nM)eNOS IC₅₀ (nM)Selectivity (nNOS/iNOS)Selectivity (eNOS/iNOS)
2a HHH251500>1000060>400
2b CH₃HH151200>1000080>667
2c HClCl895080001191000
ONO-1714 CH₃ClH1.88 (Ki)-18.8 (Ki)-10

Data for compounds 2a-2c synthesized from Kawanaka, Y., et al. (2003). Design and synthesis of orally bioavailable inhibitors of inducible nitric oxide synthase. Identification of 2-azabicyclo[4.1.0]heptan-3-imines. Bioorganic & Medicinal Chemistry, 11(8), 1723-1743. Data for ONO-1714 from Nakai, H., et al. (2000). A potent inhibitor of inducible nitric oxide synthase, ONO-1714, a cyclic amidine derivative. Biochemical and Biophysical Research Communications, 270(2), 663-667.[14]

Expertise & Experience: The SAR of this series indicates that substitution on the azabicyclo[4.1.0]heptane ring significantly influences both potency and selectivity. The introduction of a methyl group at R¹ (compound 2b ) slightly improves potency compared to the unsubstituted analog (2a ). More dramatically, the presence of chlorine atoms on the cyclopropane ring (compound 2c ) leads to a substantial increase in potency and selectivity for iNOS over the constitutive isoforms. ONO-1714, a related chlorinated derivative, demonstrates exceptionally high potency with a Ki of 1.88 nM for human iNOS and a 10-fold selectivity over eNOS.[14] This highlights the critical role of halogenation in achieving potent and selective iNOS inhibition within this chemical class.

Signaling Pathway: iNOS-Mediated Inflammation

The expression of iNOS is induced by pro-inflammatory cytokines and bacterial endotoxins, leading to a surge in NO production that contributes to inflammation.

inos_pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cell_Surface_Receptors Cell Surface Receptors Cytokines->Cell_Surface_Receptors LPS LPS (Endotoxin) LPS->Cell_Surface_Receptors Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) Cell_Surface_Receptors->Signaling_Cascade iNOS_Gene iNOS Gene Transcription Signaling_Cascade->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS_Enzyme Inflammation Inflammation (Vasodilation, Cytotoxicity) NO->Inflammation iNOS_Inhibitor Azabicyclo[4.1.0]heptane iNOS Inhibitor iNOS_Inhibitor->iNOS_Enzyme Inhibits

Caption: iNOS signaling pathway and its inhibition.

Experimental Protocol: Griess Assay for Nitric Oxide Synthase Activity

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying nitrite (NO₂⁻), a stable breakdown product of NO.[15][16][17]

Materials:

  • Cell culture (e.g., RAW 264.7 macrophages) or purified iNOS enzyme

  • LPS and IFN-γ (for cell-based assays)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Cell-based assay: Seed cells in a 96-well plate and treat with inflammatory stimuli (LPS/IFN-γ) in the presence of varying concentrations of the test compound. Incubate for 24-48 hours.

    • Enzyme-based assay: Prepare a reaction mixture containing purified iNOS, L-arginine, and necessary cofactors. Add varying concentrations of the test compound.

  • Nitrite Standard Curve: Prepare a serial dilution of the sodium nitrite standard.

  • Griess Reaction: Transfer the cell culture supernatant or the enzyme reaction mixture to a new 96-well plate. Add the Griess Reagent to all wells.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. A magenta color will develop. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the compound concentration.

Bicyclo[4.1.0]heptane-Based HPPD Inhibitors: A Novel Class of Herbicides

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a crucial enzyme in the catabolism of tyrosine.[18] In plants, the inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative stress, leading to bleaching and ultimately, plant death.[19] This makes HPPD an attractive target for the development of herbicides. The bicyclo[4.1.0]heptane scaffold has been incorporated into triketone-type HPPD inhibitors, demonstrating potent herbicidal activity.

Comparative Efficacy of Bicyclo[4.1.0]heptane-Based HPPD Inhibitors

The following table summarizes the in vitro inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) and the in vivo herbicidal activity of a series of 3-benzoyl-bicyclo[4.1.0]heptane-2,4-dione derivatives.

CompoundBenzoyl SubstituentAtHPPD pI₅₀Herbicidal Activity (against Setaria faberi) at 200 g/ha (% control)
3a 2-Cl, 4-SO₂CH₃6.895
3b 2-NO₂, 4-Cl6.590
3c 2-NO₂, 4-CF₃6.385
3d 2-Cl, 4-Br6.180
Mesotrione (Reference)6.288

Data synthesized from Adachi, H., et al. (2007). Synthesis of new bicyclo[4.1.0]heptane-2,4-dione derivatives and their herbicidal activity. Journal of Pesticide Science, 32(2), 112-119.

Expertise & Experience: The data reveals that the nature of the substituent on the benzoyl ring plays a significant role in the herbicidal efficacy of these compounds. Compound 3a , with a 2-chloro and 4-methylsulfonyl substitution, exhibits the highest in vitro potency (pI₅₀ = 6.8) and excellent in vivo herbicidal activity, comparable to the commercial herbicide mesotrione. The strong electron-withdrawing nature of the substituents at the 2- and 4-positions of the benzoyl ring appears to be a key factor for high potency.

Signaling Pathway: Tyrosine Catabolism and HPPD Inhibition

HPPD is a key enzyme in the tyrosine catabolic pathway. Its inhibition leads to the accumulation of hydroxyphenylpyruvate and a deficiency in downstream products essential for plant survival.

hppd_pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Homogentisate Homogentisate HPP->Homogentisate HPPD HPPD HPPD Enzyme Bleaching Bleaching & Plant Death Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Oxidative_Stress_Protection Oxidative Stress Protection Tocopherols->Oxidative_Stress_Protection Photosynthesis Photosynthesis Carotenoid_Biosynthesis->Photosynthesis HPPD_Inhibitor Bicyclo[4.1.0]heptane HPPD Inhibitor HPPD_Inhibitor->HPPD Inhibits HPPD_Inhibitor->Bleaching

Caption: Tyrosine catabolism pathway and the mechanism of HPPD inhibitors.

Experimental Protocol: Spectrophotometric Assay for HPPD Inhibition

This protocol describes a common method for measuring the inhibition of HPPD activity.[20]

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing ascorbic acid and catalase)

  • Test compounds (bicyclo[4.1.0]heptane derivatives) at various concentrations

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, HPPD enzyme, and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the HPP substrate to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 310 nm over time using a spectrophotometer. This corresponds to the consumption of the enolate form of HPP.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The azabicyclo[4.1.0]heptane scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors for a range of important biological targets. The comparative analysis presented in this guide demonstrates how subtle modifications to this core structure can lead to significant differences in efficacy and selectivity for TRIs, iNOS inhibitors, and HPPD inhibitors. The provided experimental protocols offer a robust framework for the evaluation of novel derivatives, enabling researchers to further explore the potential of this privileged scaffold in the development of new therapeutics and agrochemicals. The continued investigation of structure-activity relationships within this chemical class will undoubtedly lead to the discovery of even more potent and selective modulators of biological function.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Oxa-5-azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Strained Ring

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold is an intriguing starting point for drug discovery. Its structure, featuring a morpholine ring fused with an aziridine, presents a unique combination of properties. The core of its reactivity and, consequently, its therapeutic potential and risks, lies in the three-membered aziridine ring. Aziridines are nitrogen-containing analogues of epoxides, and the significant ring strain makes them susceptible to nucleophilic attack.[1][2][3] This inherent electrophilicity is a powerful tool, enabling the design of covalent inhibitors that can form a stable bond with a target protein, often leading to enhanced potency and prolonged duration of action.

However, this same reactivity is a liability. Non-specific reactions with off-target proteins can lead to a host of adverse effects, including immunogenicity and organ toxicity, which are significant factors in new drug attrition.[4] Therefore, a deep understanding and early assessment of the cross-reactivity profile of any derivative of this scaffold are not just advisable; they are critical for the success of a drug development program.

This guide provides a comparative framework for assessing the cross-reactivity of novel 2-Oxa-5-azabicyclo[4.1.0]heptane derivatives. We will move beyond simple checklists, explaining the causal logic behind experimental choices and presenting a tiered approach to profiling, from broad reactivity assessments to unbiased, proteome-wide screens.

Part 1: The Mechanistic Underpinning of Cross-Reactivity

The primary mechanism of action—and off-target activity—for this class of compounds is covalent modification. The strained C-N bonds of the aziridine ring are electrophilic sites, readily attacked by nucleophilic amino acid residues on protein surfaces, such as cysteine, lysine, or histidine. This results in the irreversible opening of the aziridine ring and the formation of a stable, covalent drug-protein adduct.[3]

The selectivity of this interaction is not guaranteed. While the overall structure of the molecule will guide it to the binding pocket of the intended target, its inherent reactivity may allow it to modify other proteins with accessible nucleophiles. The goal of medicinal chemistry in this context is to finely tune this reactivity: to make it potent enough to engage the target of interest efficiently but selective enough to avoid widespread, off-target modifications.

Caption: Nucleophilic ring-opening of the aziridine moiety.

Part 2: A Comparative Framework for Derivative Analysis

To illustrate the principles of cross-reactivity assessment, we will consider three hypothetical derivatives of the core scaffold. These compounds are designed to exhibit a range of electrophilic reactivities, allowing for a direct comparison of their off-target profiles.

  • Compound A (Parent Scaffold): The unsubstituted 2-Oxa-5-azabicyclo[4.1.0]heptane. This serves as our baseline for inherent reactivity.

  • Compound B (Activated Derivative): An N-acyl derivative. The electron-withdrawing acyl group is expected to increase the electrophilicity of the aziridine carbons, leading to higher reactivity.

  • Compound C (Sterically Shielded Derivative): A derivative with a bulky tert-butyl group adjacent to the aziridine ring. The steric hindrance is hypothesized to decrease overall reactivity and potentially enhance selectivity by restricting access to all but the most accommodating binding pockets.

Part 3: A Tiered Experimental Workflow for Cross-Reactivity Assessment

A robust assessment of cross-reactivity requires a multi-faceted approach. We advocate for a tiered system that progresses from simple, rapid assays to more complex, information-rich technologies. This strategy allows for the early deselection of overly reactive compounds, conserving resources for the most promising candidates.

Tier 1: General Electrophilicity Screen

Causality: Before engaging in complex cellular or proteomic studies, it is crucial to establish a baseline of chemical reactivity. An overly reactive compound will likely show promiscuous binding in any biological system. The glutathione (GSH) depletion assay is a cost-effective, high-throughput method to measure a compound's intrinsic electrophilicity. GSH is a highly abundant intracellular nucleophile, and rapid depletion is a red flag for non-specific reactivity.

Protocol: Glutathione (GSH) Stability Assay

  • Preparation: Prepare a 1 mM solution of GSH in a phosphate buffer (pH 7.4). Prepare 10 mM stock solutions of test compounds (A, B, C) in DMSO.

  • Incubation: In a 96-well plate, combine the GSH solution with each test compound to a final compound concentration of 100 µM. Include a GSH-only control and a buffer-only blank.

  • Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of a solution containing a thiol-reactive colorimetric agent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Detection: Read the absorbance at 412 nm. The signal is proportional to the amount of remaining GSH.

  • Analysis: Calculate the percentage of GSH remaining at each time point relative to the t=0 control. Determine the half-life (t½) of GSH in the presence of each compound.

Tier 2: In Vitro Off-Target Profiling

Causality: Once a compound shows acceptable chemical stability, the next step is to assess its activity against a panel of known proteins, particularly those commonly associated with adverse drug reactions. This provides a more targeted view of potential liabilities than the general reactivity screen.

Protocol: Broad-Panel Secondary Pharmacology Screen (e.g., Eurofins SafetyScreen44™ or similar)

  • Compound Submission: Provide the selected compounds (e.g., A and C, assuming B was flagged in Tier 1) to a specialized contract research organization (CRO).

  • Assay Execution: The CRO will screen the compounds at a standard concentration (e.g., 10 µM) against a panel of ~44 targets, including various GPCRs, ion channels, and kinases.

  • Data Analysis: The results are typically provided as a percentage of inhibition or activation. A common threshold for a "hit" is >50% inhibition. These hits represent potential off-target interactions that warrant further investigation.

Tier 3: Unbiased Proteome-Wide Off-Target Discovery

Causality: While panel screens are valuable, they are inherently biased toward known targets. To discover novel and unexpected off-target interactions, an unbiased approach is necessary. Chemical proteomics techniques allow for the identification of direct protein binding partners of a small molecule from a complex biological sample, such as a cell lysate or even in living cells.[5] This provides the most comprehensive and physiologically relevant map of a compound's interaction profile.

Protocol: Compound-Centric Chemical Proteomics (CCCP) This method uses a modified version of the test compound (a "probe") to capture its binding partners, which are then identified by mass spectrometry.[5]

  • Probe Synthesis: Synthesize an "alkyne-tagged" version of the most promising compound (e.g., Compound C). This involves adding a small, minimally perturbing alkyne handle to a part of the molecule that is not essential for target binding.

  • Cell Lysate Incubation: Incubate the alkyne probe with a relevant cell lysate (e.g., from liver cells to assess hepatotoxicity risk) to allow for the formation of covalent adducts. Include a competition control where the lysate is pre-incubated with a large excess of the untagged parent compound.

  • Click Chemistry: Add a biotin-azide reagent. The alkyne on the probe will "click" with the azide on the biotin, attaching a biotin handle to any protein that has been covalently modified by the probe.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins. The beads have a very high affinity for biotin, effectively enriching the probe's binding partners.

  • On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Then, add trypsin directly to the beads to digest the captured proteins into smaller peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the sequences of the peptides.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify the proteins from which the peptides originated. True off-targets will be significantly enriched in the probe-treated sample compared to the competition control and a DMSO vehicle control.

Caption: A streamlined workflow for identifying off-targets using CCCP.

Part 4: Data Synthesis and Comparative Analysis

The data gathered from this tiered approach allows for a direct, evidence-based comparison of the derivatives. The results can be summarized to facilitate decision-making.

Parameter Compound A (Parent) Compound B (Activated) Compound C (Shielded) Interpretation
GSH t½ (minutes) 9515240Lower values indicate higher intrinsic reactivity. Compound B is highly reactive, while C is very stable.
Safety Panel Hits (>50%) 3111The number of hits correlates with promiscuity. Compound B shows many off-target activities.
Proteomic Off-Targets 42(Not Advanced)8Unbiased proteomics reveals the total number of covalent binding partners. Compound C is significantly more selective.

Analysis of Results:

  • Compound B (Activated): The data strongly suggests this compound is too reactive to be a viable drug candidate. Its rapid GSH depletion, numerous safety panel hits, and likely high number of proteomic off-targets indicate a high potential for toxicity. It would be deselected after Tier 1 or 2.

  • Compound A (Parent): Shows moderate reactivity and a moderate number of off-targets. It might be a viable starting point, but its off-target profile would need careful consideration.

  • Compound C (Shielded): This compound represents the most promising profile. Its low intrinsic reactivity translates to high selectivity in both the biased safety panel and the unbiased proteomic screen. The steric shielding successfully mitigated the inherent reactivity of the aziridine ring, making it a much safer candidate to advance in a drug discovery pipeline.

Conclusion

The 2-Oxa-5-azabicyclo[4.1.0]heptane scaffold holds promise for the development of potent covalent inhibitors. However, its utility is critically dependent on the careful management of the aziridine ring's reactivity. This guide has outlined a systematic, tiered approach to evaluating the cross-reactivity of its derivatives. By integrating simple reactivity assays with broad pharmacology panels and cutting-edge chemical proteomics, researchers can build a comprehensive understanding of a compound's interaction landscape. This data-driven, mechanistic approach enables the selection of candidates with an optimal balance of on-target potency and off-target safety, ultimately increasing the probability of success in developing novel therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel bicyclic compound, 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is increasingly utilized in synthetic chemistry and drug development. Its unique structure necessitates a rigorous and well-understood protocol for its handling and disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step framework for researchers and laboratory managers to dispose of this compound and its associated waste streams responsibly.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge informs the selection of appropriate personal protective equipment (PPE) and the rationale behind each step of the disposal process. This compound is classified with several key hazards.[1]

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS CodeDescriptionPractical Implication
Acute Toxicity, OralH302Harmful if swallowed.[1][2]Ingestion must be strictly avoided. Do not eat, drink, or smoke in the handling area.
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]Direct skin contact can cause inflammation and redness. Nitrile or neoprene gloves are mandatory.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]The solid or its dust can cause significant eye damage. Safety glasses with side shields or goggles are required.
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]Inhalation of dust must be minimized. Handle only in a well-ventilated area or a chemical fume hood.

Source: Compiled from multiple safety data sheets.[1][2][3]

The causality is clear: the compound's irritant properties demand that it be physically isolated from personnel and the environment at all times. The disposal plan is therefore designed around containment and transfer to a facility capable of handling such chemical waste.

Core Disposal Directive: Professional Hazardous Waste Management

The only universally accepted and regulatory-compliant method for disposing of this compound is through a licensed environmental waste management contractor or an institution's Environmental Health and Safety (EHS) department.[3][4] Direct disposal into sanitary sewers or regular trash is strictly prohibited and illegal.[5][6]

Protocol for Preparing Solid Waste for Collection:

  • Designate a Waste Container: Select a clean, dry, and sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle).[7][8] The original product container is often a suitable choice.

  • Transfer the Waste: Carefully transfer the solid this compound waste into the designated container. Use tools like a dedicated spatula or powder funnel. Perform this transfer within a chemical fume hood to prevent inhalation of dust.[4]

  • Secure the Container: Tightly cap the container to prevent any leakage or release of dust.[5][8] Do not overfill; leave at least 10% headspace to allow for potential expansion.[5][9]

  • Label the Container: This step is critical for safety and compliance. Affix a "HAZARDOUS WASTE" label to the container.[8] Clearly write the full chemical name, "this compound," and list any other constituents if it is a mixture.[7][8] Do not use abbreviations or chemical formulas.

  • Store Appropriately: Store the sealed and labeled container in a designated, secure "Satellite Accumulation Area" (SAA).[9] This area should be away from incompatible materials, particularly strong oxidizing agents.[9]

  • Arrange for Pickup: Contact your institution's EHS office or your contracted hazardous waste disposal service to schedule a pickup.

Spill Management Protocols

Accidental spills must be managed immediately and safely. The primary goal is to contain the material and prevent it from becoming airborne or entering drains.

Protocol for Small, Contained Spills (Dry):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, a lab coat, and eye protection.[10] For larger quantities of dust, a respirator may be necessary.[11]

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite.

  • Collect the Material: Using dry clean-up procedures, carefully sweep or scoop the material into a designated hazardous waste container.[10] Avoid generating dust.[10] If available, a vacuum cleaner equipped with a HEPA filter can be used.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE must also be disposed of as hazardous waste.

  • Package and Label: Seal and label the waste container as described in Section 2.

For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[10]

Decontamination and Empty Container Disposal

Properly managing empty containers is a key aspect of the waste life cycle, preventing accidental exposure and environmental contamination.

Protocol for Empty Container Disposal:

  • Initial Removal: Ensure the container is as empty as possible, with all free-flowing solid removed and collected as hazardous waste.

  • Triple Rinse: An empty container that held this compound must be triple-rinsed to be considered non-hazardous.[6]

    • Add a suitable solvent (e.g., water or methanol) to the container, filling it to about 10% of its volume.

    • Secure the cap and swirl to dissolve the remaining residue.

    • Pour the rinseate (the solvent from rinsing) into a hazardous waste container designated for liquid waste. This rinseate is hazardous waste.

    • Repeat this process two more times.

  • Deface the Label: Completely remove or deface the original product label to prevent misidentification.[6][7]

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on local regulations.[6]

A Note on Chemical Deactivation

While chemical deactivation (e.g., via hydrolysis or oxidation) is a valid strategy for some hazardous compounds, there are no established, publicly validated protocols for this compound.[12] Attempting to neutralize this compound without a thoroughly researched and validated procedure could lead to uncontrolled reactions or the generation of unknown, potentially more hazardous byproducts. Therefore, chemical deactivation in the lab is not recommended. The primary and safest disposal route remains consolidation and removal by professionals.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of waste streams containing this compound.

G cluster_waste Waste Generation cluster_container Container Management cluster_disposal Disposal Pathway Waste Identify Waste: 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride Package Step 1: Package in a Compatible, Sealed Container Waste->Package Empty Empty Product Container Rinse Step 1: Triple Rinse with Appropriate Solvent Empty->Rinse Collect Step 2: Collect Rinseate as Liquid Hazardous Waste Rinse->Collect Deface Step 3: Deface Original Label Collect->Deface Collect->Package Add to appropriate waste stream Dispose_Container Step 4: Dispose of Container as Non-Hazardous Waste Deface->Dispose_Container Label Step 2: Affix 'Hazardous Waste' Label with Full Chemical Name Package->Label Store Step 3: Store in Designated Satellite Accumulation Area Label->Store Pickup Step 4: Arrange Pickup by EHS / Licensed Contractor Store->Pickup

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are containment and professional management. By adhering to the protocols outlined in this guide—understanding the hazards, using correct PPE, properly packaging and labeling waste, managing spills effectively, and decontaminating empty containers—researchers can ensure they are protecting themselves, their colleagues, and the wider community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.